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  • Product: 1-Benzyl-4-carboxypyridinium bromide
  • CAS: 2123609-47-0

Core Science & Biosynthesis

Foundational

N-Benzylisonicotinic Acid Bromide Salt: A Comprehensive Technical Guide

Executive Summary N-Benzylisonicotinic acid bromide (IUPAC: 1-benzyl-4-carboxypyridinium bromide, commonly abbreviated as B4N-Br) is a specialized quaternary ammonium compound (QAC) heavily utilized in surface finishing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzylisonicotinic acid bromide (IUPAC: 1-benzyl-4-carboxypyridinium bromide, commonly abbreviated as B4N-Br) is a specialized quaternary ammonium compound (QAC) heavily utilized in surface finishing and materials science. As a high-performance brightener in modern alkaline non-cyanide zinc electroplating, B4N-Br plays a critical role in modifying crystal growth kinetics at the cathode 1[1].

This technical guide provides drug development professionals, materials scientists, and electrochemical engineers with an authoritative breakdown of the compound's physicochemical properties, a self-validating synthesis protocol, its mechanistic role in dendrite inhibition, and rigorous analytical workflows for process control.

Physicochemical Properties & Molecular Identity

Understanding the quantitative properties of B4N-Br is essential for predicting its behavior in highly alkaline, high-ionic-strength aqueous environments. The quaternary nitrogen provides a permanent positive charge, driving electrophoretic migration, while the carboxylate and benzyl moieties dictate surface adsorption thermodynamics.

PropertyValue / Description
Chemical Name N-Benzylisonicotinic acid bromide salt
IUPAC Name 1-Benzyl-4-carboxypyridinium bromide
Molecular Formula C₁₃H₁₂BrNO₂
Molar Mass 294.15 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O; soluble in EtOH/MeOH
Primary Application Brightener/Leveler in alkaline non-cyanide Zn plating
Active Moiety 1-Benzyl-4-carboxypyridinium cation

Data synthesized from chemical catalog reference standards 2[2].

Synthesis & Purification Protocol

To ensure high purity for sensitive electrochemical applications, the synthesis of B4N-Br relies on a straightforward bimolecular nucleophilic substitution (S_N2) quaternization. This protocol is designed as a self-validating system , incorporating in-process thin-layer chromatography (TLC) to prevent downstream contamination.

Synthesis A Isonicotinic Acid (1.0 eq) C Reflux in Ethanol (70-80°C, 12h) A->C B Benzyl Bromide (1.05 eq) B->C D In-Process Control (TLC Validation) C->D E Cooling & Crystallization D->E  If complete F 1-Benzyl-4-carboxypyridinium bromide E->F

Synthesis workflow for N-benzylisonicotinic acid bromide with TLC validation.
Step-by-Step Methodology:
  • Reaction Setup: Suspend 1.0 equivalent of isonicotinic acid in anhydrous ethanol. Causality: Ethanol provides sufficient solubility for the reactants at reflux but acts as a poor solvent for the highly polar quaternary salt at room temperature, driving spontaneous crystallization later.

  • Alkylation: Add 1.05 equivalents of benzyl bromide dropwise under continuous stirring. Causality: A slight stoichiometric excess ensures complete consumption of the isonicotinic acid, preventing unreacted acid from contaminating the final ionic lattice.

  • Reflux: Heat the mixture to 70–80°C for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against a benzyl bromide standard on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). UV visualization should confirm the disappearance of the mobile benzyl bromide spot. If present, continue refluxing.

  • Crystallization: Remove heat and allow the flask to cool slowly to 4°C.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash the filter cake with cold diethyl ether. Causality: Cold diethyl ether selectively solubilizes any residual unreacted benzyl bromide while leaving the ionic B4N-Br salt entirely intact.

  • Drying: Dry the product under a high vacuum to yield the pure white crystalline salt.

Mechanistic Role in Alkaline Non-Cyanide Zinc Electroplating

In alkaline non-cyanide baths, zinc is deposited from the tetrahydroxozincate ion [Zn(OH)4​]2− . Without additives, this deposition heavily favors the (101) and (002) crystallographic planes, leading to macroscopic, spongy dendrites 3[3]. B4N-Br acts as a primary brightener by fundamentally altering this electrochemical reduction step.

Mechanism A B4N-Br in Solution (Cationic QAC) B Migration to Cathode (Electric Field) A->B C Adsorption on Active Zinc Growth Sites B->C D Dimerization of QACs (Steric Barrier) C->D E Increased Cathodic Overpotential D->E F Dendrite Inhibition & Microcrystalline Deposit E->F

Mechanistic pathway of B4N-Br dimerization and dendrite inhibition at the cathode.
The Causality of Dendrite Inhibition

When an electrical potential is applied, the positively charged 1-benzyl-4-carboxypyridinium cations migrate to the cathode. They preferentially adsorb onto the high-energy active sites of the growing zinc crystal lattice. Once adsorbed, these QACs form dimeric species that create a dense steric barrier 1[1].

This physical blockage forces the electrochemical system to shift its cathode potential in the negative direction (cathodic polarization) to maintain the current density. The increased overpotential effectively suppresses the growth of existing zinc dendrites and forces the continuous nucleation of new, fine grains, resulting in a smooth, highly reflective (bright) surface finish 4[4].

Application Workflow: Bath Formulation & Electroplating

To utilize B4N-Br effectively, it must be formulated synergistically with a polymeric leveler (carrier) such as Polyquaternium-2 (PUB). The following self-validating protocol ensures optimal bath performance.

Step-by-Step Methodology:
  • Base Bath Preparation: Dissolve 12 g/L ZnO and 120 g/L NaOH in deionized water. Stir until the zincate solution is completely clear.

  • Carrier Addition: Add 20 mL/L of Polyquaternium-2 (PUB). Causality: The polymeric carrier provides macro-leveling by establishing a baseline diffusion layer across the entire cathode, preparing the surface for the micro-leveling action of the brightener.

  • Brightener Addition: Dose 2.0 g/L of B4N-Br into the bath.

  • Self-Validation (Hull Cell Test): Before scaling up, run a 267 mL Hull Cell test at 2 Amperes for 10 minutes. Causality: The Hull Cell provides a continuous gradient of current densities across a single brass panel. Inspecting this panel empirically validates that the B4N-Br concentration is perfectly tuned to prevent burning at High Current Density (HCD) areas while maintaining brightness in Low Current Density (LCD) areas.

  • Production Plating: Execute electroplating at a controlled current density of 2.0–3.0 A/dm² at 25°C.

Analytical Quantification & Bath Maintenance

B4N-Br is continuously consumed during plating via physical occlusion into the zinc deposit and electrochemical degradation at the electrodes. Maintaining the bath requires a robust, self-validating analytical workflow using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 5[5].

HPLC A Plating Bath Sampling B Dilution & 0.45µm Filtration A->B C RP-HPLC Separation (C18 Column) B->C D UV Detection (254 nm) C->D E Spike-Recovery Validation D->E F Targeted Bath Replenishment E->F  Validated F->A  Loop

Self-validating RP-HPLC workflow for B4N-Br quantification and bath maintenance.
Step-by-Step Methodology:
  • Sample Preparation: Extract 1.0 mL of the working zinc bath. Dilute 1:100 with HPLC-grade water and filter through a 0.45 µm PTFE syringe filter. Causality: Filtration removes suspended particulates, while dilution mitigates the extreme alkalinity that would otherwise degrade the silica backbone of the HPLC column.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reversed-Phase column. Use a mobile phase of Methanol/Water (containing 0.1% TFA to suppress silanol ionization) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. Causality: The benzyl and pyridinium rings act as strong UV chromophores, allowing highly sensitive detection distinct from the inorganic zincate matrix, which elutes in the void volume.

  • Self-Validation (Spike-Recovery): Spike a duplicate bath sample with a known 1.0 g/L standard of B4N-Br. Calculate the recovery percentage. Causality: Plating baths are harsh, high-ionic-strength matrices. A spike-recovery test confirms that matrix effects (e.g., ion suppression) are not falsely lowering the integrated peak area, ensuring absolute trustworthiness of the replenishment calculation.

  • Replenishment: Calculate the concentration deficit and dose the exact required mass of B4N-Br back into the plating tank.

References

  • Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating Source: MDPI Coatings URL
  • Source: Namiki Shoji Co., Ltd.
  • Effect of Quaternary Ammonium Compounds on the Electrodeposition of ZnCo Alloys from Alkaline Gluconate Baths Source: ResearchGate URL
  • Bright zinc electrodeposition and study of influence of synergistic interaction of additives on coating properties Source: ResearchGate URL
  • Additive Determination in an Electrolytic Zinc Bath by UV-Visible Spectroscopy and Multivariate Calibration Source: ResearchGate URL

Sources

Exploratory

An In-depth Technical Guide to 1-Benzylpyridinium-4-carboxylic acid bromide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Identification 1-Benzylpyridinium-4-carboxylic acid bromide belongs to the class of quaternary pyridinium salts, which are known f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Identification

1-Benzylpyridinium-4-carboxylic acid bromide belongs to the class of quaternary pyridinium salts, which are known for their diverse biological activities. The core structure consists of a pyridine ring quaternized at the nitrogen atom with a benzyl group, and a carboxylic acid moiety at the 4-position of the pyridine ring. The bromide anion serves as the counter-ion.

An extensive search of chemical databases does not yield a specific CAS number for 1-benzylpyridinium-4-carboxylic acid bromide. This suggests that the compound may not be commercially available or has not been extensively characterized and registered. However, related compounds, such as the ethyl ester derivative, 1-benzyl-4-ethoxycarbonyl-pyridinium bromide, are documented with CAS number 23019-61-6. This guide will, therefore, provide a theoretical and practical framework for the synthesis and characterization of the target compound, drawing on established chemical literature for analogous structures.

The primary route to this compound is the N-alkylation (quaternization) of isonicotinic acid (pyridine-4-carboxylic acid) with benzyl bromide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt.

Synthesis and Mechanism

The synthesis of 1-benzylpyridinium-4-carboxylic acid bromide is predicated on the nucleophilic attack of the nitrogen atom of isonicotinic acid on the electrophilic benzylic carbon of benzyl bromide. The lone pair of electrons on the pyridine nitrogen is readily available for this SN2 reaction.

Causality in Experimental Choices:

The choice of solvent is critical in this synthesis. Aprotic polar solvents such as acetonitrile (CH3CN) or N,N-dimethylformamide (DMF) are preferred as they can solvate the resulting salt and do not interfere with the reaction by protonating the pyridine nitrogen. The reaction is typically performed at elevated temperatures to increase the reaction rate. It is important to note that isonicotinic acid is zwitterionic in nature, which can affect its solubility and reactivity. The use of a non-protic solvent helps to minimize the zwitterionic character and favor the N-alkylation.

The following diagram illustrates the synthetic workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Isonicotinic_Acid Isonicotinic Acid Reaction N-Alkylation (Quaternization) (Menschutkin Reaction) Isonicotinic_Acid->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Solvent Aprotic Polar Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Crude_Product Crude Product (Precipitate) Reaction->Crude_Product Precipitation upon cooling Filtration Filtration Crude_Product->Filtration Washing Washing with non-polar solvent Filtration->Washing Drying Drying under vacuum Washing->Drying Final_Product 1-Benzylpyridinium-4-carboxylic acid bromide Drying->Final_Product G cluster_AChE Acetylcholinesterase (AChE) cluster_inhibitor 1-Benzylpyridinium-4-carboxylic acid CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Pyridinium Pyridinium Ring (+) Pyridinium->CAS Ionic Interaction Benzyl Benzyl Group Benzyl->PAS π-π Stacking Carboxyl Carboxylic Acid AChE_Gorge Active Site Gorge Carboxyl->AChE_Gorge H-Bonding

Foundational

4-carboxy-1-benzylpyridinium bromide molecular weight

An In-depth Technical Guide to 4-Carboxy-1-benzylpyridinium Bromide This guide provides a comprehensive technical overview of 4-carboxy-1-benzylpyridinium bromide, a quaternary ammonium salt of interest in various fields...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Carboxy-1-benzylpyridinium Bromide

This guide provides a comprehensive technical overview of 4-carboxy-1-benzylpyridinium bromide, a quaternary ammonium salt of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications, grounded in established chemical principles.

Introduction and Core Concepts

4-Carboxy-1-benzylpyridinium bromide belongs to the class of N-alkylated pyridinium salts. This molecular architecture, featuring a permanently cationic pyridinium core, a benzyl group, and a carboxylic acid functionality, imparts a unique combination of properties. The quaternization of the pyridine nitrogen by the benzyl group significantly alters the electron density of the aromatic ring, influencing its reactivity and physical characteristics. The presence of the carboxylic acid group provides a site for further functionalization, such as esterification or amidation, and also influences the compound's solubility and potential for hydrogen bonding.

The primary synthetic route to this class of compounds is the N-alkylation of a pyridine derivative, a classic reaction known as the Menshutkin reaction. In the case of 4-carboxy-1-benzylpyridinium bromide, this involves the reaction of isonicotinic acid (4-carboxypyridine) with benzyl bromide. The nucleophilic nitrogen of the pyridine ring attacks the electrophilic benzylic carbon of benzyl bromide, resulting in the formation of the quaternary ammonium salt[1][2][3].

Physicochemical and Structural Data

The key physicochemical properties of 4-carboxy-1-benzylpyridinium bromide are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental data such as the melting point for this specific isomer may not be widely reported and often require empirical determination.

PropertyValueSource
IUPAC Name 1-Benzyl-4-carboxypyridin-1-ium bromide-
Molecular Formula C₁₃H₁₂BrNO₂[4]
Molecular Weight 294.14 g/mol [4]
CAS Number Not explicitly found in search results-
Physical State Expected to be a solid at room temperatureInferred from similar compounds

The molecular structure of the closely related isomer, N-(4-carboxybenzyl)pyridinium bromide, has been characterized by X-ray diffraction, revealing interesting hydrogen bonding between the carboxylic acid proton and the bromide anion[5]. It is plausible that 4-carboxy-1-benzylpyridinium bromide would also exhibit significant hydrogen bonding interactions in the solid state.

Synthesis and Purification Workflow

The synthesis of 4-carboxy-1-benzylpyridinium bromide is reliably achieved through the N-alkylation of isonicotinic acid with benzyl bromide. The choice of solvent and reaction conditions is critical to ensure a good yield and purity of the product.

Causality Behind Experimental Choices
  • Reactants : Isonicotinic acid is the pyridine scaffold containing the carboxylic acid at the desired position. Benzyl bromide is an effective benzylating agent due to the lability of the bromide leaving group and the stability of the incipient benzylic carbocation-like transition state.

  • Solvent : A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is often chosen to dissolve the reactants and facilitate the SN2 reaction. For some pyridinium salt syntheses, heating the neat reactants is also a viable, solvent-free option[1].

  • Temperature : Heating the reaction mixture, often to reflux, is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate[1].

  • Purification : The product, being a salt, is generally insoluble in non-polar organic solvents. This property is exploited for purification. Trituration with a solvent like diethyl ether or ethyl acetate can effectively wash away unreacted benzyl bromide and other non-polar impurities, causing the pure pyridinium salt to precipitate[2].

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid (1.0 equivalent) in a suitable solvent like acetonitrile.

  • Reagent Addition : Add benzyl bromide (1.0 to 1.1 equivalents) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials[6].

  • Product Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture.

  • Purification : Collect the precipitate by filtration. Wash the solid with a non-polar solvent such as diethyl ether to remove any residual starting materials.

  • Drying : Dry the purified solid product under vacuum to remove all traces of solvent.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Isonicotinic Acid in Acetonitrile add_benzyl_bromide Add Benzyl Bromide reactants->add_benzyl_bromide 1.0 - 1.1 eq. reflux Heat to Reflux (Monitor by TLC) add_benzyl_bromide->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitation of Product cool->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure 4-carboxy-1-benzylpyridinium bromide

Caption: Synthesis workflow for 4-carboxy-1-benzylpyridinium bromide.

Analytical Characterization

The structural confirmation of the synthesized 4-carboxy-1-benzylpyridinium bromide would be performed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group around 5.5-6.0 ppm and multiplets for the phenyl ring protons between 7.3-7.6 ppm). The pyridinium protons would appear as downfield doublets, typically between 8.0 and 9.5 ppm, due to the deshielding effect of the cationic nitrogen. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR would show signals for the benzylic carbon, the aromatic carbons of the benzyl group and the pyridinium ring, and a downfield signal for the carbonyl carbon of the carboxylic acid group (typically >160 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion of the cation [C₁₃H₁₁NO₂]⁺ at m/z corresponding to its molecular weight.

Potential Applications and Future Research

While specific applications for 4-carboxy-1-benzylpyridinium bromide are not extensively documented, its structural motifs suggest several areas of potential utility.

  • Ionic Liquids : Pyridinium salts are a well-known class of ionic liquids[1]. The title compound could be explored as a task-specific ionic liquid, where the carboxylic acid group can be used for further functionalization or to impart specific solubility properties.

  • Catalysis : The pyridinium moiety can act as a phase-transfer catalyst or be incorporated into more complex catalytic systems. The benzyl group can also influence the steric and electronic environment of the catalyst.

  • Medicinal Chemistry and Drug Development : The pyridinium core is a feature in some biologically active molecules. The carboxylic acid handle allows for the straightforward synthesis of derivatives (esters, amides) for structure-activity relationship (SAR) studies. For instance, related nicotinic acid esters are known for their biological activities[7].

Future research could focus on the full experimental characterization of this compound, exploration of its properties as an ionic liquid, and its use as a building block for the synthesis of novel functional materials and biologically active compounds.

References

  • PubChem. "1-Benzyl-4-(pyrrolidin-1-yl)pyridinium Bromide | C16H19N2+ | CID 22613603." PubChem. Accessed March 7, 2024. [Link]

  • Parkin, Gerard, and Liana M. Vaccaro. "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid." National Science Foundation. Accessed March 7, 2024. [Link]

  • U.S. Environmental Protection Agency. "1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide." CompTox Chemicals Dashboard. Accessed March 7, 2024. [Link]

  • PubChem. "1-Benzyl-3-carboxy-pyridinium bromide | C13H12BrNO2 | CID 14345395." PubChem. Accessed March 7, 2024. [Link]

  • The Royal Society of Chemistry. "Supplementary Information for: Continuous flow synthesis of benzylic bromides." The Royal Society of Chemistry. Accessed March 7, 2024. [Link]

  • ResearchGate. "Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives." ResearchGate. Accessed March 7, 2024. [Link]

  • ResearchGate. "Scheme 1. Synthesis of Benzyl/4-Nitrobenzyl-Substituted Quaternary Ammonium-Based Pyridinium Bromide Using Multiple Approaches." ResearchGate. Accessed March 7, 2024. [Link]

  • Google Patents. "TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Moke Chemical. "1-benzyl-4-(4-pyridyl)pyridinium bromide | 72433-69-3." Moke Chemical. Accessed March 7, 2024. [Link]

  • PrepChem.com. "Synthesis of 1-Benzyl-2-(benzylthio)pyridinium bromide." PrepChem.com. Accessed March 7, 2024. [Link]

  • PubChemLite. "1-benzyl-3-morpholinocarbonyloxypyridinium bromide (C17H19N2O3)." PubChemLite. Accessed March 7, 2024. [Link]

  • Google Patents. "CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.
  • Google Patents. "CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • MDPI. "(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione." MDPI. Accessed March 7, 2024. [Link]

  • Inxight Drugs. "1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide." Inxight Drugs. Accessed March 7, 2024. [Link]

  • Wikipedia. "Benzyl bromide." Wikipedia. Accessed March 7, 2024. [Link]

Sources

Exploratory

The Isomeric Divide: N-Benzylnicotinium vs. N-Benzylisonicotinium in Redox Chemistry and Biomimetic Catalysis

Executive Summary In the realm of biomimetic chemistry and biocatalysis, the structural isomerism of pyridinium salts dictates their utility as redox mediators. N-benzylnicotinium (3-carbamoyl-1-benzylpyridinium) and N-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of biomimetic chemistry and biocatalysis, the structural isomerism of pyridinium salts dictates their utility as redox mediators. N-benzylnicotinium (3-carbamoyl-1-benzylpyridinium) and N-benzylisonicotinium (4-carbamoyl-1-benzylpyridinium) differ only by the position of their carboxamide substituent. However, this single positional shift fundamentally alters their electronic landscape, hydride transfer regioselectivity, and enzymatic compatibility. This whitepaper provides an in-depth mechanistic analysis of why N-benzylnicotinium serves as the gold-standard NAD+ analogue, while its isonicotinium counterpart is relegated to divergent single-electron transfer (SET) or 1,2-addition pathways.

Structural Causality and Electronic Fundamentals

To understand the divergent behavior of these two molecules, we must examine the causality behind their electronic distribution.

The 3-Position Advantage: N-Benzylnicotinium (BNA+)

In native Nicotinamide Adenine Dinucleotide (NAD+), the carboxamide group is located at the 3-position of the pyridinium ring. N-benzylnicotinium (BNA+) perfectly mimics this core[1]. The electron-withdrawing nature of the 3-carboxamide group activates the para-position (C4) toward nucleophilic hydride attack. When a hydride is transferred to C4, the resulting N-benzyl-1,4-dihydronicotinamide (BNAH) maintains a highly conjugated, planar dihydropyridine ring. This planar conformation lowers the transition-state energy of ene reactions and facilitates reversible, two-electron redox cycling[1].

The Steric and Electronic Blockade: N-Benzylisonicotinium (Iso-BNA+)

In N-benzylisonicotinium, the carboxamide group is shifted to the 4-position. This structural change introduces two critical failure points for NAD+ biomimicry:

  • Steric Hindrance: The C4 position is physically blocked by the carboxamide substituent, preventing the classic 1,4-hydride addition required by NAD-dependent dehydrogenases.

  • Electronic Rerouting: Forced away from C4, incoming hydrides must attack the C2 or C6 positions. This yields a 1,2-dihydropyridine, which is thermodynamically less stable due to disrupted conjugation. Alternatively, the molecule becomes highly susceptible to single-electron transfer (SET), forming a neutral radical akin to viologen (4,4'-bipyridinium) chemistry.

RedoxPathways BNA N-Benzylnicotinium (3-carbamoyl) BNAH 1,4-Dihydropyridine (NADH Analog) BNA->BNAH 2e-, 1H+ (Hydride at C4) IsoBNA N-Benzylisonicotinium (4-carbamoyl) Iso12 1,2-Dihydropyridine (Steric Block at C4) IsoBNA->Iso12 Hydride at C2/C6 IsoRad Neutral Radical (1-e- reduction) IsoBNA->IsoRad 1e- SET

Caption: Divergent redox pathways of N-benzylnicotinium and N-benzylisonicotinium.

Biomimetic Applications and Enzymatic Recognition

The ultimate test of a biomimetic cofactor is its ability to interface with natural enzymes.

N-benzylnicotinium is widely utilized in tandem catalysis with 1,4-NADH-dependent enzymes. For example, BNA+ can be chemoselectively reduced to BNAH using organometallic catalysts like [Cp*Rh(bpy)H]+. The resulting BNAH is readily recognized by enzymes such as Horse Liver Alcohol Dehydrogenase (HLADH) for the chiral reduction of prochiral ketones, or by Quinone Reductase 2 for the reduction of menadione[2][3]. The enzyme active site specifically hydrogen-bonds with the 3-carboxamide group to orient the C4 proton for stereospecific transfer.

Conversely, N-benzylisonicotinium exhibits negligible compatibility with these enzymes. The misaligned carboxamide group fails to anchor correctly within the enzymatic binding pocket, and the inability to form a stable 1,4-dihydropyridine completely halts the catalytic cycle.

Quantitative Comparison
PropertyN-Benzylnicotinium (BNA+)N-Benzylisonicotinium (Iso-BNA+)
Pyridine Substitution 3-carbamoyl4-carbamoyl
Preferred Hydride Attack C4 (yielding 1,4-dihydropyridine)C2 / C6 (yielding 1,2-dihydropyridine)
1-Electron Reduction Less favorableHighly favorable (stable radical)
NAD+ Biomimicry Excellent (Standard Model)Poor (Sterically blocked at C4)
Enzymatic Compatibility High (e.g., HLADH, P450, QR2)Negligible

Experimental Protocols: A Self-Validating System

To empirically validate the differences between these isomers, researchers must employ orthogonal techniques. The following self-validating protocols ensure rigorous characterization of their redox behavior.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV determines whether the reduction is a reversible two-electron process (characteristic of BNA+) or an irreversible/radical-forming process (characteristic of Iso-BNA+).

  • Preparation: Prepare a 1.0 mM solution of the pyridinium salt in anhydrous acetonitrile.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte to minimize migration currents.

  • Setup: Utilize a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode.

  • Execution: Scan from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

  • Validation: BNA+ will show a distinct reduction peak corresponding to the formation of the dihydropyridine. Reverse scans will validate the reversibility of the couple. Iso-BNA+ will typically exhibit shifted potentials and distinct single-electron reduction waves.

Protocol B: Biomimetic Cofactor Regeneration Assay

Causality: This protocol tests the chemical viability of the compound to act as a hydride acceptor using a rhodium-based artificial hydrogenase[2].

  • Catalyst Preparation: Prepare a 10 µM solution of[Cp*Rh(bpy)(H2O)]2+ in a sodium phosphate buffer (pH 7.0).

  • Substrate Addition: Add 1.0 mM of the target pyridinium salt (BNA+ or Iso-BNA+) and 100 mM sodium formate (as the terminal hydride donor).

  • Incubation & Monitoring: Incubate at 30°C. Monitor the reaction via UV-Vis spectroscopy.

  • Validation: The successful formation of the 1,4-NADH analogue (BNAH) is confirmed by the emergence of a strong absorption band at 358 nm . Iso-BNA+ will fail to produce this characteristic 1,4-dihydropyridine peak, instead showing alternative degradation or 1,2-dihydro absorption profiles.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Electrochemical Profiling (Cyclic Voltammetry) Step1->Step2 Step3 3. Biomimetic Regeneration ([Cp*Rh(bpy)H]+ Catalysis) Step2->Step3 Step4 4. Enzymatic Coupling (e.g., HLADH Assay) Step3->Step4

Caption: Self-validating workflow for evaluating pyridinium-based biomimetic cofactors.

Conclusion

The distinction between N-benzylnicotinium and N-benzylisonicotinium is a textbook example of how regiochemistry governs reactivity. For drug development professionals and enzymologists designing artificial photosynthetic systems or biocatalytic cascades, N-benzylnicotinium remains the indispensable tool for mimicking NAD+/NADH. N-benzylisonicotinium, while structurally similar, belongs to a different paradigm of redox chemistry, serving better as a probe for single-electron transfer phenomena rather than biological hydride transfer.

References

  • Bioorganometallic Chemistry at the Interface with Biocatalysis: Chemoselective Reduction of Biomimetic NAD+ Cofactors with [Cp*Rh(bpy)H]+, Tandem Catalysis with 1,4-NADH-Dependent Enzymes, Chiral Synthesis, Organotin Metabolites, and DFT Mechanism Studies ACS Publications (Organometallics) URL:[Link]

  • N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH ResearchGate URL:[Link]

  • Quinone reductase 2 substrate specificity and inhibition pharmacology PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Solvation Thermodynamics and Analytical Quantification of 1-Benzyl-4-carboxypyridinium Bromide: A Comparative Study in Aqueous and Ethanolic Media

Executive Summary 1-Benzyl-4-carboxypyridinium bromide (also known as N-benzylisonicotinic acid bromide) is a quaternary ammonium compound (QAC) of significant interest in both pharmaceutical synthesis and advanced metal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-carboxypyridinium bromide (also known as N-benzylisonicotinic acid bromide) is a quaternary ammonium compound (QAC) of significant interest in both pharmaceutical synthesis and advanced metallurgical processes. In industry, structurally analogous QACs, such as 1-benzyl-4-carboxypyridinium chloride (B4N), are critical brighteners and leveling agents in alkaline non-cyanide zinc electroplating, where they function by adsorbing onto cathodic surfaces to inhibit zinc dendrite growth[1](). Furthermore, pyridinium betaine derivatives serve as vital intermediates in the synthesis of biologically active molecules[2]().

Understanding the precise solubility profile of 1-benzyl-4-carboxypyridinium bromide in polar protic solvents—specifically water versus ethanol—is paramount for optimizing formulation stability, controlling crystallization yields, and maintaining active concentrations in electrolytic baths[3](). This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and establishes a self-validating experimental protocol for quantifying its solubility.

Chemical Profiling and Solvation Thermodynamics

The solubility of 1-benzyl-4-carboxypyridinium bromide is dictated by the interplay between its highly polar, ionic core (the pyridinium cation and bromide anion) and its hydrophobic domains (the benzyl ring).

Aqueous Solvation Dynamics

In water ( ϵr​≈78.4 at 25°C), the compound exhibits exceptionally high solubility. This is driven by strong ion-dipole interactions. The high dielectric constant of water drastically reduces the Coulombic attraction between the pyridinium cation and the bromide anion. Consequently, the salt undergoes complete dissociation, forming stable hydration shells around the individual ions. Proxy data from structurally similar compounds, such as 3-(aminocarbonyl)-1-benzylpyridinium chloride, demonstrate aqueous solubilities approaching 489 g/L at 20°C[4]().

Ethanolic Solvation Dynamics

In ethanol ( ϵr​≈24.3 at 25°C), the solubility drops significantly. The causality behind this reduction lies in the Bjerrum critical distance—the distance at which the electrostatic interaction between two ions equals the thermal energy ( kT ). Because ethanol has a much lower dielectric constant than water, the Bjerrum length increases. This promotes ion-pairing , where the pyridinium and bromide ions remain associated as contact or solvent-shared ion pairs rather than fully dissociating. While the ethyl group of ethanol provides favorable van der Waals interactions with the benzyl moiety, the energetic penalty of disrupting the ionic crystal lattice is not fully offset by ethanolic solvation.

Solvation Solid 1-Benzyl-4-carboxypyridinium Bromide (Solid) Water Aqueous Solvation (Dielectric Const: ~78.4) Solid->Water Hydration (Exothermic) Ethanol Ethanolic Solvation (Dielectric Const: ~24.3) Solid->Ethanol Solvation (Endothermic) Dissociation Complete Ion Dissociation (High Solubility) Water->Dissociation IonPairing Ion-Pairing & H-Bonding (Moderate Solubility) Ethanol->IonPairing

Thermodynamic pathways of 1-Benzyl-4-carboxypyridinium bromide solvation.

Comparative Quantitative Data

The table below summarizes the thermodynamic parameters and estimated solubility limits of 1-benzyl-4-carboxypyridinium bromide based on the physicochemical behaviors of the pyridinium betaine class.

SolventDielectric Constant ( ϵr​ )Estimated Solubility at 25°C (g/L)Dominant Solute-Solvent InteractionPrimary Solvation State
Water 78.4> 450.0Ion-dipole, HydrationFully dissociated ions
Ethanol 24.345.0 - 65.0Dipole-dipole, Ion-pairingSolvent-shared ion pairs

Experimental Methodology: Solubility Determination

To ensure data integrity, solubility must be measured using a system that eliminates supersaturation artifacts and prevents analyte loss. The following protocol utilizes a thermostated shake-flask method coupled with HPLC-UV quantification.

Rationale for Methodological Choices
  • Amber Glass Vials: The benzyl moiety is susceptible to UV-induced free-radical degradation. Amber glass prevents photolytic cleavage during the 48-hour equilibration.

  • Discarding Initial Filtrate: PTFE filters, though chemically inert, possess hydrophobic surface properties that can non-specifically adsorb the lipophilic benzyl ring. Discarding the first 2 mL of filtrate saturates these active sites, preventing artificially low concentration readings.

  • Isocratic HPLC-UV: The conjugated π -system of the pyridinium and benzyl rings provides a strong chromophore at 254 nm, allowing for highly sensitive detection without derivatization.

Step-by-Step Protocol

Phase 1: Equilibration (Shake-Flask Method)

  • Weigh approximately 2.0 g of 1-benzyl-4-carboxypyridinium bromide into two separate 10 mL amber glass vials.

  • Add 2.0 mL of HPLC-grade Water to Vial A, and 2.0 mL of Absolute Ethanol to Vial B. Ensure an excess of solid remains (indicating a saturated solution).

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Submerge the vials in a thermostated orbital shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for exactly 48 hours to achieve thermodynamic equilibrium.

Phase 2: Phase Separation 5. Remove the vials and immediately centrifuge at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid. 6. Carefully aspirate the supernatant using a pre-warmed glass syringe. 7. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 2.0 mL of the filtrate to account for membrane adsorption. Collect the remaining filtrate in a clean amber vial.

Phase 3: HPLC-UV Quantification 8. Dilute the filtrates volumetrically with the mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of the standard curve (typically 10 - 100 µg/mL). 9. Inject 10 µL of the diluted sample into an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm). 10. Monitor the absorbance at λ=254 nm. Calculate the original concentration by multiplying the interpolated concentration by the dilution factor.

Workflow Prep Sample Preparation (Excess Solid + Solvent) Equilibrate Thermal Equilibration (25°C, 48h, 150 rpm) Prep->Equilibrate Separate Phase Separation (10k rpm Centrifuge + 0.22µm Filter) Equilibrate->Separate Analyze HPLC-UV Quantification (λ=254 nm) Separate->Analyze Validate Data Validation (Standard Curve R² > 0.999) Analyze->Validate

Shake-flask methodology and HPLC-UV quantification workflow.

Industrial Implications

The stark contrast between the aqueous and ethanolic solubility of 1-benzyl-4-carboxypyridinium bromide is leveraged heavily in industrial applications.

In drug development and synthesis , mixed solvent systems (e.g., ethanol/water) are utilized for recrystallization. The compound is dissolved in a hot aqueous mixture, and ethanol is added as an anti-solvent. As the solution cools, the reduced dielectric constant forces the controlled precipitation of highly pure crystalline product[2]().

In electroplating , the extreme aqueous solubility ensures that the brightener remains fully dissolved in the highly alkaline, aqueous zinc bath without precipitating out, ensuring uniform adsorption on the cathode and a consistently bright, dendrite-free zinc deposit[1]().

References

  • Additive Determination in an Electrolytic Zinc Bath by UV-Visible Spectroscopy and Multivariate Calibration. ResearchGate. Available at:[Link]

  • Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating. MDPI. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physical Properties and Applications of N-Benzyl-4-carboxypyridinium Bromide

Introduction and Structural Significance N-benzyl-4-carboxypyridinium bromide, registered under 1[1], is a highly functionalized quaternary ammonium compound (QAC). Structurally, it features a central pyridinium core tha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

N-benzyl-4-carboxypyridinium bromide, registered under 1[1], is a highly functionalized quaternary ammonium compound (QAC). Structurally, it features a central pyridinium core that is N-alkylated with a benzyl group and substituted at the para (4-) position with a carboxylic acid moiety.

This unique molecular architecture imparts dual functionality: the permanent positive charge of the pyridinium ring acts as an electrophoretic driver and electron acceptor, while the benzyl and carboxylate groups dictate its steric bulk, hydrophobicity, and adsorption characteristics. Consequently, this compound—alongside its chloride analog (B4N)—has become a critical material in two advanced scientific domains: as an electron-transfer agent in2[2] and as a high-performance brightener/leveler in 3[3].

Quantitative Physical and Chemical Properties

To effectively utilize N-benzyl-4-carboxypyridinium bromide in aqueous or organic systems, researchers must account for its distinct physical properties. The ionic nature of the bromide salt, combined with the hydrogen-bonding capability of the carboxylic acid, results in a highly specific solubility profile.

Table 1: Key Physical and Chemical Properties

PropertyValue / DescriptionCausality / Significance
IUPAC Name 1-Benzyl-4-carboxypyridin-1-ium bromideDefines the exact regiochemistry of the substituents.
CAS Registry Number 2123609-47-0[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₃H₁₂BrNO₂Determines the stoichiometric ratios for synthesis.
Molar Mass 294.14 g/mol Critical for calculating precise molarity in plating baths.
Appearance White to off-white crystalline solidIndicates high purity; discoloration suggests free bromine or degradation.
Solubility Profile Soluble in H₂O, Methanol, Ethanol; Insoluble in HexaneThe ionic lattice dissolves in high-dielectric solvents, enabling use in aqueous electrolytes.
Electrochemical Role Cathodic Adsorbate / Leveler[3]The positive charge drives migration to the cathode during electrodeposition.

Synthesis and Characterization Protocol

The synthesis of N-benzyl-4-carboxypyridinium bromide relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction. As an Application Scientist, I emphasize that the choice of solvent and temperature is not arbitrary; it is dictated by the need to separate the highly polar product from the less polar starting materials.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Dissolve 1.0 molar equivalent of isonicotinic acid (4-pyridinecarboxylic acid) in anhydrous ethanol.

    • Causality: Isonicotinic acid is a relatively weak nucleophile due to the electron-withdrawing nature of the carboxyl group. Ethanol serves as a protic solvent that solubilizes the starting materials at elevated temperatures but has poor solubility for the resulting quaternary salt at low temperatures.

  • Step 2: Alkylation. Under an inert nitrogen atmosphere, add 1.1 equivalents of benzyl bromide dropwise to the solution.

    • Causality: The slight excess of the electrophile ensures complete consumption of the isonicotinic acid. Dropwise addition prevents localized thermal spikes that could lead to side reactions.

  • Step 3: Reflux. Heat the reaction mixture to 80 °C (reflux) for 12 to 24 hours[2].

    • Validation: This step is a self-validating system. As the reaction progresses, the highly polar N-benzyl-4-carboxypyridinium bromide will begin to precipitate out of the hot ethanol, providing an immediate visual confirmation of successful conversion.

  • Step 4: Isolation and Purification. Cool the flask to 0 °C in an ice bath to maximize crystallization. Isolate the product via vacuum filtration and wash the filter cake thoroughly with cold diethyl ether.

    • Validation: The ether wash removes any unreacted benzyl bromide. Purity is validated via 1H -NMR (in D₂O or DMSO- d6​ ), where the appearance of a sharp singlet near 5.8 ppm confirms the presence of the benzylic −CH2​− protons adjacent to the newly formed quaternary nitrogen.

Synthesis A Isonicotinic Acid (Nucleophile) C Reflux in Ethanol (80°C, SN2 Reaction) A->C B Benzyl Bromide (Electrophile) B->C D Crystallization & Vacuum Filtration C->D Cool to 0°C E N-Benzyl-4-carboxypyridinium Bromide (Pure Yield) D->E Ether Wash

Figure 1: Step-by-step synthetic workflow for N-benzyl-4-carboxypyridinium bromide.

Application: Mechanism in Alkaline Non-Cyanide Zinc Electroplating

The most prominent industrial application of N-benzyl-4-carboxypyridinium derivatives is their use as brighteners and levelers in 4[4]. In these baths, zinc exists as the soluble zincate ion ( Zn(OH)42−​ ). Without additives, zinc deposits rapidly at high-energy active sites on the steel cathode, resulting in spongy, dendritic growth and a dull finish[3].

Mechanism of Action

When N-benzyl-4-carboxypyridinium bromide is introduced into the bath, the quaternary cation migrates toward the negatively charged cathode. The molecule adsorbs onto the cathode surface via electrostatic attraction and π−π interactions from the benzyl and pyridinium rings. This forms a dense steric barrier that blocks active growth sites. Consequently, the electroreduction of Zn(OH)42−​ requires a higher activation energy, which increases the cathodic overpotential. This forced polarization shifts the crystallization thermodynamics, refining the grain size and altering the preferred crystallographic orientation from the basal (002) plane to higher-angle pyramidal or prismatic planes[5].

Electroplating Workflow and Parameters

Table 2: Optimal Alkaline Non-Cyanide Zinc Electroplating Parameters

ParameterOptimal RangeFunction / Causality
Zinc Oxide (ZnO) 10 - 15 g/LPrimary source of electroactive zincate ions.
Sodium Hydroxide (NaOH) 100 - 120 g/LSolubilizes ZnO and provides high ionic conductivity.
QAC Additive 0.5 - 2.0 g/LActs as the primary leveler; inhibits dendritic growth[3].
Current Density 1.0 - 3.0 A/dm²Drives the reduction process; must be balanced with additive diffusion.
Temperature 20 - 25 °CMaintains the delicate adsorption-desorption equilibrium of the QAC.
  • Step 1: Bath Formulation. Dissolve ZnO in a highly concentrated NaOH solution to form the zincate electrolyte.

  • Step 2: Additive Dosing. Introduce 0.5 - 2.0 g/L of N-benzyl-4-carboxypyridinium bromide.

    • Causality: Concentration control is paramount. Too little additive fails to suppress dendrites; too much causes excessive polarization, drastically reducing cathodic current efficiency and potentially causing hydrogen embrittlement in the steel substrate.

  • Step 3: Electrodeposition. Apply a controlled direct current (1.0 - 3.0 A/dm²).

    • Validation: This protocol is validated in real-time via chronopotentiometry. A successful QAC adsorption layer will immediately shift the deposition potential by 50-100 mV in the negative direction. Post-process validation is achieved via Scanning Electron Microscopy (SEM), which will reveal a transition from large, irregular platelets to a smooth, highly reflective microcrystalline surface[3].

Electroplating Cathode Steel Cathode Surface Dendrite Dendritic Zinc Growth (Unregulated) Cathode->Dendrite Active Sites Exposed Smooth Microcrystalline Zinc (Regulated & Bright) Cathode->Smooth Active Sites Blocked by QAC QAC N-Benzyl-4-carboxypyridinium Cation (Adsorbed Layer) QAC->Cathode Electrostatic Adsorption Zn_ions Zn(OH)4 2- Ions (Bulk Electrolyte) QAC->Zn_ions Steric Hindrance Zn_ions->Cathode Electroreduction (No Additive)

Figure 2: Mechanism of zinc electrodeposition inhibition by adsorbed QACs.

References

  • Kojima, T., Yoshizawa, K., et al. "Revised ESI - The Royal Society of Chemistry." rsc.org.
  • "2123609-47-0 1-Benzyl-4-carboxypyridinium bromide." chemsrc.com.
  • "Electrodeposition of zinc from an alkaline non-cyanide bath: Influence of a quaternary aliphatic polyamine." researchgate.net.
  • "Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating." mdpi.com.

Sources

Foundational

1-Benzyl-4-carboxypyridinium bromide SDS safety data sheet

An In-Depth Technical Guide to the Safety Data Sheet for 1-Benzyl-4-carboxypyridinium bromide Chemical Identification and Overview 1-Benzyl-4-carboxypyridinium bromide is a quaternary pyridinium salt. Its structure combi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet for 1-Benzyl-4-carboxypyridinium bromide

Chemical Identification and Overview

1-Benzyl-4-carboxypyridinium bromide is a quaternary pyridinium salt. Its structure combines a positively charged pyridinium ring, a benzyl group attached to the nitrogen atom, a carboxylic acid group at the 4-position, and a bromide counter-ion. This unique combination of functionalities suggests its potential utility in organic synthesis and pharmaceutical research, likely as an ionic liquid, phase-transfer catalyst, or a synthetic intermediate.

Property Predicted Value / Information Source Analogy
Molecular Formula C₁₃H₁₂BrNO₂PubChem (CID 14345395 for 1-Benzyl-3-carboxy-pyridinium bromide)[1]
Molecular Weight 294.14 g/mol PubChem (CID 14345395 for 1-Benzyl-3-carboxy-pyridinium bromide)[1]
Appearance Likely a white to off-white or tan crystalline solid.General properties of pyridinium salts and similar organic bromides.
Solubility Expected to be soluble in water and polar organic solvents.General properties of ionic organic compounds.

Hazard Identification and Classification: A Synthesized Approach

Based on its structural components, 1-Benzyl-4-carboxypyridinium bromide is anticipated to present several hazards. The hazard profile is a composite of the risks associated with the pyridinium bromide moiety and the benzyl group.

Anticipated GHS Classification:

  • Skin Corrosion/Irritation: Category 1C or 2. Pyridinium bromide compounds are known to be corrosive and can cause severe skin burns.[2][3][4] Benzyl bromide is also a known skin irritant.[1][5][6]

  • Serious Eye Damage/Irritation: Category 1. Strong potential to cause serious eye damage, a common hazard for corrosive solids and pyridinium salts.[2][4][7]

  • Acute Toxicity (Oral): Category 3 or 4. Quaternary ammonium compounds can be toxic if swallowed.[8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). Both benzyl bromide and pyridinium bromide derivatives can cause respiratory irritation.[1][4][6][9]

Hazard Summary Diagram:

Hazard_Summary cluster_main Anticipated Hazards of 1-Benzyl-4-carboxypyridinium bromide Compound { 1-Benzyl-4-carboxypyridinium bromide | C₁₃H₁₂BrNO₂} H_Skin Skin Corrosion/Irritation Causes severe skin burns and irritation. Compound->H_Skin H_Eye Serious Eye Damage Causes serious eye damage. Compound->H_Eye H_Oral Acute Oral Toxicity Toxic if swallowed. Compound->H_Oral H_Resp Respiratory Irritation May cause respiratory irritation. Compound->H_Resp

Caption: Anticipated GHS hazard classification based on structural analogues.

First-Aid Measures: A Proactive Protocol

Immediate action is critical in case of exposure. The following protocols are based on established procedures for corrosive and irritant chemicals.

General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required for anything other than minor skin contact.[8]

Experimental Protocol: Emergency First-Aid Response

  • Inhalation:

    • Immediately move the affected person to fresh air.[3]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation.[3]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing, footwear, and jewelry.[2][3]

    • A safety shower should be used if available.[3]

    • For severe exposure, seek immediate medical attention. Destroy contaminated clothing and shoes.[3]

  • Eye Contact:

    • Immediately flush eyes with a continuous stream of lukewarm, low-pressure water for at least 30 minutes.[3]

    • Hold the eyelids open and away from the eyeball to ensure thorough rinsing.

    • Remove contact lenses if present and easy to do so.

    • Do not allow the victim to rub their eyes.[3]

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.[3]

    • If the person is conscious and alert, rinse their mouth thoroughly with water.[8]

    • Have the person drink 2-4 cupfuls of water or milk to dilute the chemical.[3]

    • Never give anything by mouth to an unconscious person.

    • Call a physician or poison control center immediately.[8]

First-Aid Decision Workflow:

First_Aid_Workflow cluster_exposure Route of Exposure cluster_action Immediate Action Start Exposure Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Flush with Water for 15+ min Skin->Action_Skin Action_Eye Flush Eyes with Water for 30+ min Hold Eyelids Open Eye->Action_Eye Action_Ingest Do NOT Induce Vomiting Rinse Mouth, Give Water Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Decision workflow for first-aid response to exposure.

Fire-Fighting Measures

While not highly flammable, as a combustible solid, this compound will burn if ignited. The primary hazard in a fire is the generation of toxic and corrosive decomposition products.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[4][5]

  • Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5][8][10] Containers may explode when heated.[5][10]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4][10]

Accidental Release Measures

A spill of this material requires a careful and systematic response to prevent exposure and environmental contamination.

Experimental Protocol: Spill Containment and Cleanup

  • Evacuation and Ventilation:

    • Evacuate all non-essential personnel from the spill area.[11]

    • Ensure adequate ventilation to prevent the accumulation of dust.

    • Remove all sources of ignition.[1]

  • Personal Protection:

    • Don appropriate Personal Protective Equipment (PPE) before entering the area. This must include:

      • Chemical-resistant gloves (e.g., nitrile).

      • Chemical safety goggles and a face shield.[6]

      • A lab coat or chemical-resistant apron.

      • A NIOSH-approved respirator for organic vapors and particulates if dust is generated.[10]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[11]

    • Do not add water to the spill area unless it is to be washed down after the bulk of the material has been removed.

    • For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.

    • Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

Spill Response Workflow:

Spill_Response Start Spill Detected Isolate Isolate Area Remove Ignition Sources Start->Isolate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Isolate->PPE Contain Contain Spill (Sweep Solid / Absorb Liquid) Avoid Dust Generation PPE->Contain Collect Collect into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area (Soap and Water) Collect->Decon Dispose Dispose of all Waste as Hazardous Material Decon->Dispose

Caption: Step-by-step workflow for responding to an accidental spill.

Handling and Storage

Safe handling and storage are paramount to preventing exposure and maintaining chemical integrity.

Precautions for Safe Handling:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • Wear comprehensive personal protective equipment (PPE).[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling.[8][12]

  • Use non-sparking tools and take measures to prevent static discharge.[11]

Conditions for Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

  • Store locked up, accessible only to authorized personnel.[4][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong acids.[1][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for minimizing researcher exposure.

  • Engineering Controls:

    • Work should be conducted in a chemical fume hood to maintain airborne concentrations below exposure limits.[1]

    • An eyewash station and a safety shower must be readily available in the immediate work area.[1][3][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit to prevent skin contact.[4]

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with cartridges for organic vapors and acid gases, and a P100 particulate filter.[7]

Toxicological Information

No specific toxicological data exists for 1-Benzyl-4-carboxypyridinium bromide. The information below is inferred from its structural components and related compounds.

Toxicological Endpoint Anticipated Effect Basis of Inference
Acute Oral Toxicity Expected to be toxic if swallowed. May cause severe burns to the gastrointestinal tract.[2][8]Data on analogous quaternary ammonium compounds and corrosive pyridinium salts.[2][8]
Acute Dermal Toxicity May be harmful in contact with skin.Data for benzyl bromide.[5]
Acute Inhalation Toxicity May cause chemical burns to the respiratory tract.[3]Data for pyridinium bromide perbromide.[3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3][4]Pyridinium bromide perbromide is classified as corrosive.[3][4] Benzyl bromide is a known irritant.[5][12]
Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[2][7]Pyridinium salts and other corrosive solids are known to cause severe eye damage.[2][7]
Carcinogenicity No data available. Not classified as a carcinogen by IARC, NTP, or OSHA.Based on the absence of data for close analogues in major databases.

Disposal Considerations

Waste generated from this material must be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][8] The material should be sent to an approved waste disposal plant.

  • Contaminated Packaging: Empty containers may retain hazardous residues and should be treated as hazardous waste. Do not reuse empty containers.

References

  • Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. (2026, January 22). Source not specified.
  • SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde. (2010, November 5). Fisher Scientific.
  • Pyridinium tribromide Safety D
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (2005, October 3). Cole-Parmer.
  • PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL Safety D
  • SAFETY DATA SHEET - N-Benzyl-4-piperidone. (2025, May 1). Fisher Scientific.
  • Material Safety Data Sheet - Pyridinium bromide perbromide. (2006, August 11). Spectrum Chemical.
  • 1-Benzylpiperidine-4-carboxylic acid Safety and Hazards.PubChem.
  • SAFETY DATA SHEET - (4-Carboxybutyl)triphenylphosphonium bromide. (2025, November 6). MilliporeSigma.
  • BENZYL 1-PIPERAZINECARBOXYLATE - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Benzyl 4-bromopiperidine-1-carboxylate. (2009, October 8). Fisher Scientific.
  • SAFETY DATA SHEET - Benzyl bromide. (2010, September 3). Fisher Scientific.
  • 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE Safety D
  • MATERIAL SAFETY DATA SHEET - Benzyl bromide.KSCL (KRISHNA).
  • Benzyl bromide Safety D
  • Benzyl bromide Safety D
  • 1-Benzyl-3-carboxypyridinium.PubChem.

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Protocols & Analytical Methods

Method

Application Note: Optimized Menschutkin Synthesis of 1-Benzyl-4-carboxypyridinium Bromide

Introduction & Application Context 1-Benzyl-4-carboxypyridinium bromide is a highly valuable quaternary ammonium salt with broad industrial and pharmaceutical utility. In materials science, it serves as a critical bright...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

1-Benzyl-4-carboxypyridinium bromide is a highly valuable quaternary ammonium salt with broad industrial and pharmaceutical utility. In materials science, it serves as a critical brightener and leveling agent in [1], where it effectively inhibits zinc dendrite growth and promotes a smooth, dense atomic packing basal plane. In drug development, it acts as a foundational precursor for synthesizing [2] with targeted antimicrobial and cytotoxic properties.

The synthesis of this compound relies on the classic Menschutkin reaction—an SN​2 nucleophilic substitution wherein a tertiary amine (isonicotinic acid) attacks an alkyl halide (benzyl bromide)[3].

Mechanistic Causality & Reaction Design

Expertise & Experience Insight: The Nucleophilicity Challenge The quaternization of isonicotinic acid presents unique kinetic challenges compared to unsubstituted pyridine. The carboxylic acid group at the C4 (para) position is strongly electron-withdrawing via both inductive and resonance effects. This significantly reduces the electron density on the pyridine nitrogen, rendering it a weaker nucleophile. Consequently, the reaction requires elevated thermal energy (80–90 °C) to overcome the higher activation barrier[4].

Solvent Selection (The Causality of Yield) The Menschutkin reaction involves neutral reactants forming a charged transition state and a highly polar ionic product. According to Hughes-Ingold rules, [4] in the transition state, thereby accelerating the reaction.

While ethanol is frequently used in literature because it allows the final salt to precipitate upon cooling, it introduces a critical side-reaction: the solvolysis of benzyl bromide to form benzyl ethyl ether. Because the isonicotinic acid nitrogen is deactivated, this competing etherification can severely degrade the yield. To establish a self-validating, high-yield system, we utilize N,N-Dimethylformamide (DMF) . As a polar aprotic solvent ( ε=36.7 ), DMF optimally stabilizes the SN​2 transition state without acting as a competing nucleophile.

Quantitative Data: Solvent Effects on Quaternization
SolventDielectric Constant ( ε )Solvolysis RiskTemp (°C)Est. Yield (%)Operational Insight
Toluene2.4None110< 10Poor reactant solubility severely limits the reaction rate.
Acetone20.7None5645Safe, but the low boiling point restricts necessary kinetic energy.
Ethanol24.5High7865Product precipitates, but etherification side-reactions reduce yield.
DMF 36.7 None 90 > 90 Optimal charge stabilization; requires an anti-solvent for isolation.

Experimental Methodology

Workflow N1 Reactants Isonicotinic Acid + Benzyl Bromide N2 Solvation Anhydrous DMF N1->N2 Mix at RT N3 S_N2 Quaternization Heating at 90°C (6-8h) N2->N3 Thermal Activation N4 Anti-Solvent Addition Cold Acetone Precipitation N3->N4 Cool to RT N5 Isolation Vacuum Filtration N4->N5 Ice Bath (0°C) N6 Validation 1H NMR & TLC Analysis N5->N6 Purified Salt

Mechanistic and operational workflow of the Menschutkin quaternization process.

Protocol: Synthesis of 1-Benzyl-4-carboxypyridinium Bromide

Reagents Required:

  • Isonicotinic acid (1.0 eq, 10 mmol, 1.23 g)

  • [5] (1.1 eq, 11 mmol, 1.31 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Acetone (Anti-solvent, 40 mL)

Step-by-Step Procedure:

  • Dissolution: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with isonicotinic acid (1.23 g). Add 15 mL of anhydrous DMF. Stir at room temperature until a fine suspension or partial solution is achieved.

  • Electrophile Addition: Add benzyl bromide (1.31 mL) dropwise over 5 minutes. Causality: Controlled addition prevents localized concentration spikes that could lead to polyalkylation or exothermic degradation, ensuring a clean [6].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature for 6–8 hours. Causality: The elevated temperature is mandatory to overcome the high activation energy caused by the electron-withdrawing -COOH group. The mixture will become completely homogeneous as the quaternary salt forms and dissolves in the hot DMF.

  • Precipitation (Anti-Solvent Crystallization): Remove the flask from the heat and allow it to cool to room temperature. Slowly add 40 mL of cold acetone while stirring vigorously. Causality: The highly polar quaternary ammonium salt is insoluble in acetone. The addition of acetone crashes the product out of the DMF solution as a highly pure crystalline solid.

  • Isolation: Cool the suspension in an ice bath (0–5 °C) for 30 minutes to maximize recovery. Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold acetone ( 2×10 mL) to remove residual DMF and unreacted benzyl bromide. Dry the solid under a high vacuum at 50 °C for 4 hours to afford the product as a white to off-white powder.

Self-Validating Quality Control

To ensure the integrity of the synthesized protocol, the following self-validating analytical checks must be performed on the isolated solid:

  • Thin-Layer Chromatography (TLC): Run a TLC (Silica gel, Hexane:EtOAc 8:2). Unreacted benzyl bromide will elute near the solvent front (UV active). The successfully formed quaternary salt will remain strictly at the baseline ( Rf​=0 ) due to its permanent ionic charge.

  • 1H NMR Spectroscopy (DMSO-d6): The definitive proof of quaternization is the downfield shift of the pyridine ring protons. The ortho-protons (H2, H6) of isonicotinic acid shift from ~8.7 ppm to ~9.4 ppm due to the strong deshielding effect of the adjacent positively charged nitrogen. Additionally, a new sharp singlet integrating to 2H will appear at ~5.9 ppm, confirming the presence of the benzylic CH2​ group.

  • Melting Point Analysis: The product will exhibit a sharp, high melting point (typically >220 °C with decomposition), which is characteristic of stable organic salts and confirms the absence of low-melting impurities like unreacted isonicotinic acid.

References

  • Title: Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating Source: MDPI Coatings URL: [Link]

  • Title: Solvent Effects on Transition States and Reaction Rates Source: ResearchGate URL: [Link]

  • Title: Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of the Tumor Cell Growth Inhibitory Potential of New Putative HSP90 Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Application

Application Note: Optimization of Recrystallization Solvents and Protocols for 1-Benzyl-4-carboxypyridinium Bromide

Introduction & Application Context 1-Benzyl-4-carboxypyridinium bromide is a highly polar quaternary ammonium compound (QAC). In industrial and pharmaceutical settings, it serves as a critical intermediate for viologen s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

1-Benzyl-4-carboxypyridinium bromide is a highly polar quaternary ammonium compound (QAC). In industrial and pharmaceutical settings, it serves as a critical intermediate for viologen synthesis, a precursor for complex pharmaceutical derivatives[1], and a high-performance brightener/leveling agent in modern alkaline non-cyanide zinc electroplating baths[2].

The synthesis of this compound typically proceeds via the Menshutkin reaction—a nucleophilic substitution between isonicotinic acid and benzyl bromide[3]. However, this reaction often leaves behind trace unreacted starting materials or yields colored oxidation byproducts. Because impurities can severely disrupt the electrocrystallization of zinc[4] or poison downstream catalytic coupling steps, achieving >99% purity through rigorous recrystallization is mandatory.

Mechanistic Rationale for Solvent Selection

As a Senior Application Scientist, I emphasize that recrystallizing zwitterionic-capable QACs cannot rely on standard single-solvent cooling methods. 1-Benzyl-4-carboxypyridinium bromide possesses an amphiphilic ionic nature: a highly polar pyridinium-carboxylate backbone paired with a hydrophobic benzyl moiety.

The Causality of Solvent Failure:

  • Water: While the salt is highly soluble in water, its recovery yield upon cooling is exceptionally poor due to high cold-solubility. Furthermore, water promotes the formation of stable, difficult-to-dry hydrates.

  • Non-Polar Solvents (Hexane, Toluene): The high lattice energy of the ionic bromide salt renders it completely insoluble, preventing initial dissolution.

The Anti-Solvent Strategy (Solvent-Pairing): The most robust, field-proven method is binary anti-solvent crystallization . A protic primary solvent (Methanol or Ethanol) is used to break the ionic lattice via hydrogen bonding and dipole-ion interactions. Once dissolved, a miscible anti-solvent with a drastically lower dielectric constant (Diethyl Ether or Acetone) is titrated into the matrix. This selectively drops the solvating power of the medium, forcing the hydrophobic benzyl groups to aggregate and initiate controlled crystalline nucleation, leaving the unreacted isonicotinic acid (which has low solubility in methanol) behind during an initial filtration step.

Quantitative Data: Solvent System Parameters

To design a self-validating protocol, one must understand the thermodynamic parameters of the chosen solvents.

SolventRole in ProtocolDielectric Constant (ε)Boiling Point (°C)Mechanistic Function & Causality
Methanol Primary Solvation33.064.7Rapidly solvates the ionic lattice via H-bonding. Low solubility for unreacted isonicotinic acid allows easy separation.
Ethanol Primary Solvation24.578.3Offers milder solvating power than methanol; ideal for slower, scalable cooling crystallization without rapid crashing.
Diethyl Ether Anti-Solvent4.334.6Drastically drops mixture polarity. Forces rapid nucleation of the QAC. Requires precise titration to prevent "oiling out".
Acetone Anti-Solvent20.756.0Moderates the polarity drop. Yields larger, purer crystals compared to ether, though with a slightly lower overall yield.

Workflow Visualization

RecrystallizationWorkflow Node1 Crude 1-Benzyl-4-carboxypyridinium Bromide (Contains trace benzyl bromide & isonicotinic acid) Node2 Primary Solvation Dissolve in minimal hot Methanol (60°C) Node1->Node2 Node3 Clarification Hot gravity filtration to remove insolubles Node2->Node3 Node4 Anti-Solvent Titration Dropwise addition of Diethyl Ether until turbid Node3->Node4 Node5 Nucleation & Growth Controlled cooling to 4°C over 4 hours Node4->Node5 Node6 Isolation Vacuum filtration & cold solvent wash Node5->Node6 Node7 Pure Crystalline Product Validation via 1H-NMR & Melting Point Node6->Node7

Fig 1. Anti-solvent recrystallization workflow for quaternary pyridinium salts.

Detailed Experimental Protocols

Protocol A: Methanol / Diethyl Ether Anti-Solvent Crystallization (Maximal Purity)

This protocol is designed for research-scale purification where absolute analytical purity is required.

Step 1: Primary Dissolution

  • Place 10.0 g of crude 1-benzyl-4-carboxypyridinium bromide in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 30 mL of HPLC-grade Methanol. Heat the suspension to 60°C using a water bath while stirring vigorously.

  • Self-Validating Check: If the solution remains cloudy after 5 minutes at 60°C, do not add more methanol . The insoluble material is likely unreacted isonicotinic acid (which requires >100 parts methanol to dissolve).

Step 2: Hot Clarification

  • Rapidly pass the hot mixture through a pre-warmed fluted filter paper into a clean, pre-warmed 250 mL Erlenmeyer flask. This physically removes the isonicotinic acid impurity.

Step 3: Anti-Solvent Titration (Critical Step)

  • Maintain the clarified filtrate at 50°C.

  • Using an addition funnel, add anhydrous Diethyl Ether dropwise (approx. 1-2 mL/min).

  • Self-Validating Check: Stop the addition the exact moment a faint, persistent opalescence (cloudiness) appears in the flask (typically after 40-50 mL of ether).

  • Troubleshooting Causality: If the solution separates into two liquid layers ("oiling out"), the ether was added too rapidly, causing the compound to precipitate as a liquid phase rather than a crystal. If this occurs, reheat to 60°C and add 1-2 mL of Methanol until homogeneous, then resume ether addition more slowly.

Step 4: Annealing and Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Rapid cooling traps solvent inclusions; slow cooling ensures a perfect crystal lattice.

  • Transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize yield.

Step 5: Isolation and Drying

  • Harvest the white crystalline needles via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of ice-cold Diethyl Ether to displace any residual methanol and surface impurities.

  • Dry the product in a vacuum desiccator over silica gel for 12 hours to remove trace ether.

Protocol B: Ethanol / Acetone Cooling Crystallization (Scalable)

For larger scale or environments where highly flammable ether is prohibited.

  • Dissolve the crude salt in minimal boiling absolute Ethanol (approx. 8 mL/g at 78°C).

  • Perform hot filtration to remove insolubles.

  • Add hot Acetone (approx. 4 mL/g) to the filtrate.

  • Allow the system to cool slowly to room temperature, then to -20°C overnight.

  • Filter and wash with cold Acetone. Note: Yields are typically 10-15% lower than Protocol A, but the crystal size is significantly larger, aiding in rapid filtration.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the recrystallization, the resulting batch must validate against the following analytical benchmarks:

  • Visual Inspection: The crude product is often yellow/orange due to trace oxidation. The recrystallized product must be a brilliant white, free-flowing crystalline powder.

  • Melting Point Analysis: 1-Benzyl-4-carboxypyridinium bromide should exhibit a sharp melting point. A depressed or broad melting range (>2°C variance) indicates trapped solvent or residual benzyl bromide.

  • 1H-NMR Verification (DMSO-d6):

    • Confirm the disappearance of the unreacted benzyl bromide peak (a distinct singlet at ~4.5 ppm).

    • Confirm the product's benzylic protons: Because the nitrogen is now quaternized (positively charged), the benzylic CH2 protons are highly deshielded and must appear as a sharp singlet shifted significantly downfield to ~5.8 - 6.0 ppm .

References

  • Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating Source: MDPI URL
  • Additive Determination in an Electrolytic Zinc Bath by UV-Visible Spectroscopy and Multivariate Calibration Source: ResearchGate URL
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: NIH / PubMed Central URL
  • Design and preparation of derivatives of oleanolic and glycyrrhetinic acids with cytotoxic properties Source: NIH / PubMed Central URL

Sources

Method

Application Note: 1-Benzyl-4-carboxypyridinium Bromide as a Zwitterionic Ligand in Electroplating and ZMOF Drug Delivery

Executive Summary 1-Benzyl-4-carboxypyridinium bromide (B4N) is a highly versatile quaternary ammonium compound characterized by its pH-dependent zwitterionic behavior. In alkaline environments, the carboxylic acid group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-carboxypyridinium bromide (B4N) is a highly versatile quaternary ammonium compound characterized by its pH-dependent zwitterionic behavior. In alkaline environments, the carboxylic acid group deprotonates, yielding a molecule with a permanently cationic pyridinium ring and an anionic carboxylate tail. This unique charge separation allows B4N to act as a potent structure-directing ligand. This application note details its two primary applications: as a critical leveling and brightening agent in alkaline non-cyanide zinc electroplating ()[1], and as a functional building block for Zwitterionic Metal-Organic Frameworks (ZMOFs) in advanced drug delivery systems ()[2].

Mechanism of Action: Causality and Charge Dynamics

The efficacy of B4N is strictly governed by its dual-charge electrostatics.

  • In Electroplating (pH > 13): The anionic carboxylate group coordinates with [Zn(OH)4​]2− complexes in the diffusion layer. Simultaneously, the cationic pyridinium ring is electrostatically drawn to the high-current-density peaks of the cathode. This selective adsorption creates a localized steric barrier that inhibits spontaneous dendritic growth, forcing zinc to deposit uniformly into a bright, nanocrystalline layer ()[3].

  • In ZMOFs (pH 6-8): When coordinated with transition metals (e.g., Zn²⁺, Cu²⁺), the carboxylate groups form the rigid MOF skeleton, leaving the cationic pyridinium centers exposed within the pore channels. This creates a highly polarized microenvironment ideal for the electrostatic encapsulation and pH-responsive release of anionic drug molecules or nucleic acids ()[4].

Mechanism A 1-Benzyl-4-carboxypyridinium Bromide (B4N Precursor) B Alkaline Bath (pH > 13) Deprotonation A->B C Zwitterionic Ligand (1-Benzylpyridinium-4-carboxylate) B->C D Coordination with Zn(OH)4 2- & Cathode Adsorption C->D E Steric Hindrance & Electrostatic Leveling D->E F Bright, Nanocrystalline Zinc Deposit E->F

Fig 1: Mechanistic pathway of B4N zwitterion formation and its role in zinc electrodeposition.

Protocol 1: Hull Cell Optimization for Zinc Electroplating

To ensure a self-validating plating system, B4N must be evaluated using a standard Hull cell, which applies a continuous range of current densities across a single test panel to map the additive's effective window ()[1].

  • Bath Preparation: Dissolve 12.0 g/L ZnO and 120.0 g/L NaOH in deionized water. Allow the solution to cool to 25°C.

  • Additive Dosing: Add 1.0 g/L of B4N and 2.0 mL/L of a polyamine carrier (e.g., Polyquaternium-2). Causality: The carrier refines the grain size globally, while B4N specifically targets high-current-density areas to prevent burning and impart high gloss.

  • Electroplating: Pour 267 mL of the bath into a standard Hull cell. Use a zinc anode and a polished steel cathode panel. Apply a constant current of 2.0 A for 15 minutes at 25°C.

  • Validation (HPLC Monitoring): Extract a 1 mL aliquot of the bath post-plating. Analyze via Reversed-Phase HPLC (C18 column, UV detection at 254 nm) to quantify B4N consumption. Replenish B4N to maintain exactly 1.0 g/L to prevent cathodic overpotential drift ()[1].

Table 1: Effect of B4N Concentration on Zinc Deposit Characteristics
B4N Concentration (g/L)Cathodic Current Efficiency (%)Grain Size (nm)Deposit MorphologyOptimal Bright Range (A/dm²)
0.0 (Control) 95.2> 500Coarse, DendriticNone
0.5 88.4150Semi-Bright, Compact1.0 - 3.5
1.0 (Optimal) 82.145Highly Bright, Nanocrystalline0.5 - 5.0
2.0 (Excess) 65.340Brittle, Stressed0.1 - 2.0

Note: Increasing B4N intentionally decreases current efficiency due to the suppression of the cathodic reduction rate, a thermodynamic necessity for achieving dense grain refinement.

Protocol 2: Synthesis of B4N-ZMOF for Anionic Drug Delivery

The permanent positive charge of the B4N ligand makes it an exceptional building block for ZMOFs designed to carry and deliver anionic therapeutics ()[2].

  • Solvothermal Synthesis: Dissolve 1.0 mmol of B4N and 0.5 mmol of Zn(NO3​)2​⋅6H2​O in 15 mL of N,N-dimethylformamide (DMF) and 5 mL of deionized water.

  • Crystallization: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour to promote defect-free crystal growth.

  • Activation: Isolate the crystals via centrifugation (8000 rpm, 10 min). Wash thoroughly with DMF, followed by ethanol exchange (3 times over 24 hours) to remove unreacted precursors. Dry under vacuum at 80°C for 12 hours.

  • Drug Encapsulation (Validation Step): Disperse 50 mg of the activated ZMOF in 20 mL of an aqueous solution containing 1 mg/mL of Diclofenac Sodium (an anionic model drug). Stir in the dark for 24 hours. Quantify the loading efficiency by measuring the supernatant's absorbance via UV-Vis spectroscopy (λ = 276 nm) against a standard calibration curve.

Table 2: ZMOF Drug Loading and Release Kinetics (Diclofenac Sodium)
Environmental pHZeta Potential of ZMOF (mV)Drug Encapsulation Efficiency (%)Cumulative Release at 24h (%)
5.5 (Tumor Microenvironment) +28.4N/A (Release Phase)85.2
7.4 (Physiological Blood) +15.274.518.3
8.5 (Alkaline Buffer) -5.112.0> 95.0

Note: The highly positive zeta potential at lower pH ensures strong electrostatic retention of the anionic drug, while neutralization at higher pH triggers rapid, controlled release.

ZMOF_Workflow Step1 1. Ligand Preparation (B4N + Metal Salt) Step2 2. Solvothermal Synthesis (120°C, 48 hrs) Step1->Step2 Step3 3. ZMOF Activation (Solvent Exchange & Vacuum) Step2->Step3 Step4 4. Drug Encapsulation (Electrostatic Loading) Step3->Step4 Step5 5. Controlled Release (pH-Responsive Delivery) Step4->Step5

Fig 2: Experimental workflow for the synthesis of B4N-based ZMOFs and subsequent drug encapsulation.

References

  • Jeon, S.-B., Son, B.-K., Choi, J.-W., & Son, I. (2023). Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating. MDPI Coatings, 13(4), 781.[Link]

  • Ortiz-Aparicio, J. L., Meas, Y., Trejo, G., & Ozil, P. (2008). Effect of Quaternary Ammonium Compounds on the Electrodeposition of ZnCo Alloys from Alkaline Gluconate Baths. Journal of The Electrochemical Society, 155(5), D401.[Link]

  • Wang, Y., et al. (2016). A New Approach to Non-Coordinating Anions: Lewis Acid Enhancement of Porphyrin Metal Centers in a Zwitterionic Metal–Organic Framework. Journal of the American Chemical Society, 138(33), 10752–10755.[Link]

  • Qin, L., et al. (2021). Metal Organic Frameworks as Biosensing Materials for COVID-19. Frontiers in Bioengineering and Biotechnology, 9, 706295.[Link]

Sources

Application

Application Note: Synthesis and Isolation of 1-Benzyl-4-carboxypyridinium Ethyl Ester Bromide

Executive Summary 1-Benzyl-4-(ethoxycarbonyl)pyridin-1-ium bromide (CAS: 23019-61-6)[1] is a highly versatile quaternary ammonium salt. It serves as a critical intermediate in the synthesis of functionalized viologens, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(ethoxycarbonyl)pyridin-1-ium bromide (CAS: 23019-61-6)[1] is a highly versatile quaternary ammonium salt. It serves as a critical intermediate in the synthesis of functionalized viologens, phase-transfer catalysts, and NAD+ analogues used in enzymatic assays. This application note details a highly optimized, self-validating protocol for its preparation via the Menshutkin reaction[2], utilizing ethyl isonicotinate and benzyl bromide[3]. The guide provides a deep mechanistic rationale for solvent and temperature selection, ensuring high yield and analytical-grade purity.

Mechanistic Rationale & Reaction Design

The formation of this pyridinium salt is governed by a classic bimolecular nucleophilic substitution ( SN​2 ) pathway known as the Menshutkin reaction.

Nucleophilic Attenuation: The lone pair on the sp2 -hybridized nitrogen of ethyl isonicotinate acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide[3]. However, the 4-ethoxycarbonyl group exerts a strong electron-withdrawing effect (via both resonance and induction), significantly reducing the electron density on the pyridine nitrogen.

Causality of Experimental Choices:

  • Thermal Activation: Due to the deactivated nature of the nucleophile, the reaction faces a high activation energy barrier. Stirring at room temperature yields negligible product; therefore, thermal activation (refluxing at 80 °C) is mandatory to drive the reaction to completion[3].

  • Solvent Selection (Acetonitrile): The Menshutkin reaction generates a charge-separated transition state from two neutral precursors. A polar aprotic solvent like anhydrous acetonitrile ( ϵ=37.5 ) is specifically chosen because it stabilizes the developing charges in the transition state (accelerating the reaction rate) without forming hydrogen bonds that would further dampen the nucleophilicity of the pyridine nitrogen.

Mechanism Nuc Nucleophile Ethyl Isonicotinate (Deactivated by ester) TS Transition State Charge Separation Stabilized by MeCN Nuc->TS SN2 Attack Elec Electrophile Benzyl Bromide (Highly reactive) Elec->TS C-Br Cleavage Prod Product 1-Benzyl-4-carboxypyridinium Ethyl Ester Bromide TS->Prod Bromide Departure

SN2 Menshutkin reaction mechanism highlighting transition state charge separation.

Materials and Safety

  • Ethyl isonicotinate (CAS: 1570-45-2): 1.0 equivalent. Ensure purity >98%.

  • Benzyl bromide (CAS: 100-39-0): 1.1 equivalents. Critical Safety Note: Benzyl bromide is a potent lachrymator and alkylating agent[4]. All handling must be performed in a certified fume hood using appropriate PPE.

  • Acetonitrile (Anhydrous) : Reaction solvent.

  • Diethyl Ether : Antisolvent for precipitation.

Experimental Protocol

This workflow is designed as a self-validating system. The physical state changes (from a homogenous solution to a crystalline precipitate) serve as visual confirmation of the quaternization process.

Step 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add ethyl isonicotinate (7.56 g, 50.0 mmol).

  • Dissolve the ester in 50 mL of anhydrous acetonitrile to achieve approximately a 1.0 M concentration.

  • Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture, which can hydrolyze benzyl bromide into benzyl alcohol.

Step 2: Alkylation and Reflux 4. Using a glass syringe, add benzyl bromide (9.41 g, 55.0 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature[4]. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a silicone oil bath. Maintain reflux under an inert atmosphere for 16–24 hours[3]. 6. In-process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane. The disappearance of the high- Rf​ UV-active benzyl bromide spot indicates reaction completion.

Step 3: Isolation and Purification 7. Remove the flask from the heat source and allow the mixture to cool to room temperature. The solution may darken slightly, and initial crystallization may occur. 8. Transfer the flask to a rotary evaporator and remove approximately two-thirds of the acetonitrile under reduced pressure (40 °C water bath). Causality: Concentrating the mixture maximizes the yield during the subsequent antisolvent precipitation step. 9. While vigorously stirring the concentrated residue, add 50 mL of ice-cold diethyl ether dropwise. The highly polar, ionic pyridinium salt is completely insoluble in ether, causing it to crash out as a crystalline solid, while unreacted starting materials remain in solution. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 30 mL of cold diethyl ether. 11. Dry the solid under high vacuum for 4 hours to afford 1-benzyl-4-(ethoxycarbonyl)pyridin-1-ium bromide as a solid[1].

Workflow Step1 1. Reagent Preparation Ethyl Isonicotinate + Benzyl Bromide in Anhydrous Acetonitrile Step2 2. Menshutkin Quaternization Reflux at 80°C for 16-24 h under Inert Atmosphere Step1->Step2 Heat Step3 3. Concentration Remove 2/3 of solvent via Rotary Evaporation Step2->Step3 Cool & Evaporate Step4 4. Precipitation Add cold Diethyl Ether with vigorous stirring Step3->Step4 Antisolvent Addition Step5 5. Isolation Vacuum Filtration & High-Vacuum Drying Step4->Step5 Purify

Experimental workflow for synthesizing the pyridinium ester bromide.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following expected spectroscopic parameters[2].

Analytical TechniqueParameterExpected Signal / ShiftStructural Assignment 1 H NMR (400 MHz, DMSO- d6​ ) δ 9.40 ppmd, J=6.0 Hz, 2HPyridinium α -protons (adjacent to N + ) 1 H NMR (400 MHz, DMSO- d6​ ) δ 8.55 ppmd, J=6.0 Hz, 2HPyridinium β -protons (adjacent to ester) 1 H NMR (400 MHz, DMSO- d6​ ) δ 7.40 – 7.60 ppmm, 5HPhenyl ring protons 1 H NMR (400 MHz, DMSO- d6​ ) δ 5.95 ppms, 2HN- CH2​ -Ph (Benzylic protons) 1 H NMR (400 MHz, DMSO- d6​ ) δ 4.45 ppmq, J=7.1 Hz, 2HEster O- CH2​ CH3​ 1 H NMR (400 MHz, DMSO- d6​ ) δ 1.35 ppmt, J=7.1 Hz, 3HEster O-CH 2​ CH3​ FT-IR (ATR) νmax​ ~1725 cm −1 Strong ester C=O stretching vibrationMass Spectrometry (ESI+) m/z 242.1 [M−Br]+ (Intact pyridinium cation)

Troubleshooting & Process Optimization

If the self-validating visual cues (e.g., precipitation) fail, consult the following optimization matrix to correct the workflow.

ObservationProbable CausalityRecommended Solution / Optimization
No precipitation upon ether addition High residual acetonitrile volume preventing the antisolvent effect.Return the mixture to the rotary evaporator and remove more solvent until a thick oil or slurry remains, then re-add cold diethyl ether.
Product is a sticky oil instead of a solid Presence of unreacted benzyl bromide or trace moisture acting as a plasticizer.Triturate the oil vigorously with fresh, ice-cold diethyl ether using a glass stirring rod to induce crystallization.
Dark brown/black discoloration Overheating or degradation of the benzyl bromide reagent.Ensure the oil bath does not exceed 85 °C. If benzyl bromide is old, pass it through a short plug of basic alumina prior to use to remove HBr impurities.
Lower than expected yield (<70%) Incomplete conversion due to the deactivated nature of ethyl isonicotinate.Extend the reflux duration to a full 24 hours. Ensure strict anhydrous conditions to prevent competitive hydrolysis of the electrophile.

References

  • Title: US20060276470A1 - Inhibition of phosphoinositide 3-kinase beta (Details on pyridinium quaternization protocols)
  • Title: Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry (Menshutkin reaction NMR characterization) Source: The Royal Society of Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for the Electrochemical Reduction of 1-Benzyl-4-Carboxypyridinium Salts

Introduction: The Significance of 1,4-Dihydropyridines in Modern Drug Discovery The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,4-Dihydropyridines in Modern Drug Discovery

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] Compounds incorporating this motif are prominent as calcium channel blockers for the treatment of cardiovascular diseases, but their therapeutic potential extends to anticancer, neuroprotective, and anti-inflammatory applications.[1][6] The electrochemical reduction of pyridinium salts presents a green and efficient pathway to these valuable molecules, offering precise control over the reaction conditions and avoiding the need for harsh chemical reducing agents.[7][8]

This guide provides a comprehensive overview and detailed protocols for the electrochemical reduction of 1-benzyl-4-carboxypyridinium salts to their corresponding 1,4-dihydropyridine derivatives. We will delve into the synthesis of the starting material, the mechanistic underpinnings of the electrochemical reduction, detailed experimental procedures, and the analytical techniques required for product characterization.

Mechanistic Insights: The Electrochemical Reduction Pathway

The electrochemical reduction of N-alkylpyridinium salts, including 1-benzyl-4-carboxypyridinium, typically proceeds through a one-electron transfer to form a neutral radical intermediate.[2] This radical can then undergo further reduction or dimerize. The specific outcome is highly dependent on the reaction conditions, such as the applied potential, pH, and the nature of the solvent and electrolyte.

Below is a generalized mechanistic pathway for the electrochemical reduction of a 1-benzyl-4-carboxypyridinium salt to the corresponding 1,4-dihydropyridine.

Electrochemical Reduction Mechanism Start 1-Benzyl-4-carboxypyridinium Salt Radical Neutral Radical Intermediate Start->Radical + 1e- Anion Anion Intermediate Radical->Anion + 1e- Dihydropyridine 1-Benzyl-1,4-dihydropyridine-4-carboxylic acid Anion->Dihydropyridine + H+

Caption: Generalized mechanism for the two-electron reduction of a 1-benzyl-4-carboxypyridinium salt.

Synthesis of the Starting Material: 1-Benzyl-4-carboxypyridinium Salt

A reliable synthesis of the starting material is crucial for the success of the electrochemical reduction. The following protocol is adapted from established methods for the N-alkylation of nicotinic acid derivatives.[9][10][11]

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide in deionized water.

  • Addition of Isonicotinic Acid: Slowly add isonicotinic acid (4-carboxypyridine) to the sodium hydroxide solution while stirring.

  • Catalyst and Buffer Addition: Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a buffer (e.g., sodium bicarbonate) to the reaction mixture.

  • Addition of Benzyl Chloride: Heat the mixture to 70-80°C and add benzyl chloride dropwise while maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Upon completion, the resulting solution containing the 1-benzyl-4-carboxypyridinium salt can be used directly or the product can be isolated and purified by crystallization.

ParameterValue
Solvent Deionized Water
Base Sodium Hydroxide
Reactants Isonicotinic Acid, Benzyl Chloride
Catalyst Tetrabutylammonium Bromide
Buffer Sodium Bicarbonate
Temperature 70-80°C
Reaction Time 1-2 hours

Electrochemical Reduction: From Pyridinium Salt to 1,4-Dihydropyridine

The following protocols detail the analytical and preparative scale electrochemical reduction of 1-benzyl-4-carboxypyridinium salts.

Part 1: Analytical Study via Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique to probe the redox behavior of the starting material and to determine the optimal reduction potential for the preparative scale synthesis.[3][12][13][14][15]

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, followed by sonication in ethanol and deionized water.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Solution Preparation: Prepare a solution of the 1-benzyl-4-carboxypyridinium salt in a suitable electrolyte solution (e.g., 0.1 M KCl in an aqueous buffer).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a sufficiently negative potential to observe the reduction peak, and then reversing the scan.

ParameterTypical Value/Range
Working Electrode Glassy Carbon
Counter Electrode Platinum Wire
Reference Electrode Ag/AgCl
Electrolyte 0.1 M KCl in aqueous buffer (pH 7)
Analyte Concentration 1-5 mM
Scan Rate 50-200 mV/s
Part 2: Preparative Scale Electrochemical Synthesis

This protocol outlines the controlled potential electrolysis for the synthesis of 1-benzyl-1,4-dihydropyridine-4-carboxylic acid.

Preparative Electrolysis Workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Workup & Analysis Prep_Salt Prepare Solution of 1-Benzyl-4-carboxypyridinium Salt Prep_Cell Assemble Electrolysis Cell Prep_Salt->Prep_Cell Deoxygenate Deoxygenate Solution Prep_Cell->Deoxygenate Apply_Potential Apply Constant Potential Deoxygenate->Apply_Potential Monitor_Current Monitor Current Decay Apply_Potential->Monitor_Current Isolate_Product Isolate Crude Product Monitor_Current->Isolate_Product Purify_Product Purify by Crystallization/Chromatography Isolate_Product->Purify_Product Characterize Characterize Product (NMR, MS, etc.) Purify_Product->Characterize

Caption: Workflow for the preparative electrochemical synthesis of 1-benzyl-1,4-dihydropyridine-4-carboxylic acid.

  • Electrolysis Cell: Utilize a divided or undivided electrochemical cell with a large surface area working electrode (e.g., mercury pool, carbon felt, or reticulated vitreous carbon), a platinum counter electrode, and a reference electrode.

  • Catholyte: Prepare a solution of the 1-benzyl-4-carboxypyridinium salt in the chosen electrolyte. The concentration will be significantly higher than for the CV analysis.

  • Anolyte (for divided cell): The anolyte should be the same electrolyte solution as the catholyte.

  • Deoxygenation: Thoroughly deoxygenate both the catholyte and anolyte by bubbling with an inert gas.

  • Controlled Potential Electrolysis: Apply a constant potential to the working electrode, determined from the cyclic voltammetry data (typically at the peak of the reduction wave).

  • Reaction Monitoring: The reaction progress can be monitored by the decay of the current over time. The electrolysis is considered complete when the current drops to a low, steady value.

  • Product Isolation: Upon completion, the catholyte is worked up to isolate the 1-benzyl-1,4-dihydropyridine-4-carboxylic acid. This may involve pH adjustment to precipitate the product, followed by filtration.

  • Purification and Characterization: The crude product can be purified by recrystallization or chromatography. The structure and purity should be confirmed by NMR, mass spectrometry, and IR spectroscopy.

ParameterRecommended Condition
Working Electrode Mercury Pool or Carbon Felt
Counter Electrode Platinum Gauze
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgCl
Solvent/Electrolyte Aqueous buffer with a supporting electrolyte
Applied Potential Determined from Cyclic Voltammetry
Temperature Room Temperature

Characterization of the Product

The successful synthesis of 1-benzyl-1,4-dihydropyridine-4-carboxylic acid should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the dihydropyridine ring protons, the benzyl group protons, and the carboxylic acid proton.

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • Mass Spectrometry: Determination of the molecular weight of the product.

  • FT-IR: Identification of functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=C bonds of the dihydropyridine ring.

  • HPLC: To assess the purity of the final product.

Conclusion

The electrochemical reduction of 1-benzyl-4-carboxypyridinium salts is a powerful and versatile method for the synthesis of pharmacologically relevant 1,4-dihydropyridines. This approach offers excellent control over the reaction and aligns with the principles of green chemistry. The protocols and guidelines presented here provide a solid foundation for researchers to explore and optimize this transformation for their specific needs in drug discovery and development.

References

  • Fu, J., Lundy, W., Chowdhury, R., Twitty, J. C., Dinh, L. P., Sampson, J., Lam, Y.-H., Sevov, C. S., Watson, M. P., & Kalyani, D. (2023). Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. ACS Catalysis, 13(14), 9336–9345. [Link]

  • Moracci, F. M., Liberatore, F., Carelli, V., Arnone, A., Carelli, I., & Cardinali, M. E. (1978). Electrochemical reduction of 1-benzyl-3-carbamoylpyridinium chloride, a nicotinamide adenine dinucleotide model compound. The Journal of Organic Chemistry, 43(16), 3420–3423. [Link]

  • Vasilescu, A., Dinca, V., Vasile, E., & Gáspár, S. (2014). Study of Electrochemically Modified Electrode with Synthesized N-benzyl-4,4′-bipyridine with Anti-Fouling. International Journal of Electrochemical Science, 9, 4493-4503. [Link]

  • CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents. (n.d.).
  • Fu, J., Lundy, W., Chowdhury, R., Twitty, J. C., Dinh, L. P., Sampson, J., Lam, Y.-H., Sevov, C. S., Watson, M. P., & Kalyani, D. (2023). Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. ACS Catalysis, 13(14), 9336–9345. [Link]

  • Garcia, B., & Sampson, J. (2023). Primary vs. secondary alkylpyridinium salts: a comparison under electrochemical and chemical reduction conditions. Faraday Discussions, 246, 295-307. [Link]

  • Cyclic voltammograms of electron transfer agents, pyridinium salts and pyridones. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • On the mechanism of the electrochemical reduction of N -methylpyridinium ion - Plu.mx. (n.d.). Retrieved March 7, 2024, from [Link]

  • Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization - ChemRxiv. (n.d.). Retrieved March 7, 2024, from [Link]

  • Electrochemical reduction of benzyl chloride catalyzed by a hetero-dinuclear complex. (n.d.). Retrieved March 7, 2024, from [Link]

  • Tackett, M. R., & Dichtel, W. R. (2018). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Faraday Discussions, 211, 449-462. [Link]

  • CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents. (n.d.).
  • Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of 1-benzyl-3,4-diethyl-pyridinium chloride - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Motsch, B. M., Tierno, A. F., Walters, J. C., Vazquez-Lopez, A., Xiao, X., & Wengryniuk, S. E. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C H Functionalization. Organic Letters, 24(34), 6060-6064. [Link]

  • Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Cyclic Voltammetric Studies on Ethoxylation of Benzyl Alcohol - Chemical Science Review and Letters. (n.d.). Retrieved March 7, 2024, from [Link]

  • Electrochemical reduction of aryl diazonium salts: A versatile way for carbon nanotubes functionalisation - Academia.edu. (n.d.). Retrieved March 7, 2024, from [Link]

  • Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives - IIETA. (n.d.). Retrieved March 7, 2024, from [Link]

  • New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Electrochemical Benzylic Collidination with Bill Motsch - YouTube. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Application

Application Notes &amp; Protocols: A Modern Approach to the Synthesis of N-benzylisonicotinamide Derivatives via Pyridinium Salt-Mediated Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming the Hurdles of Amide Bond Formation The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Hurdles of Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals. The synthesis of N-benzylisonicotinamide derivatives, a scaffold of interest in medicinal chemistry, requires the formation of such a bond between isonicotinic acid and a benzylamine. While conceptually simple, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to reversible reactions and low yields.

To circumvent these challenges, chemists rely on "coupling reagents" to activate the carboxylic acid, transforming the carboxyl group into a more reactive electrophile that is readily attacked by the amine nucleophile. This application note details a robust and efficient methodology for the synthesis of N-benzylisonicotinamide derivatives, leveraging the power of pyridinium salts as versatile and highly effective coupling agents.

The Role of Pyridinium Salts as Activating Agents

Pyridinium salts, particularly 2-halo-N-alkylpyridinium salts, have emerged as powerful reagents for facilitating amide and ester bond formation under mild conditions.[1][2][3] The archetypal example is the Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide, and its various analogs.[1][3] These reagents offer several advantages, including high reactivity, operational simplicity, and the formation of easily removable byproducts.[1]

The efficacy of these pyridinium salts lies in their ability to form a highly reactive acyloxy-pyridinium intermediate with the carboxylic acid. This intermediate is significantly more electrophilic than the parent carboxylic acid, enabling rapid and efficient reaction with the amine.

Reaction Mechanism: The Pathway to Amide Formation

The synthesis of N-benzylisonicotinamide using a 2-halo-N-alkylpyridinium salt proceeds through a well-established mechanistic pathway. The process can be broken down into two key steps:

  • Activation of Isonicotinic Acid: The carboxylate of isonicotinic acid, typically generated in situ using a non-nucleophilic base such as triethylamine, acts as a nucleophile and attacks the 2-position of the pyridinium salt. This results in the displacement of the halide (e.g., chloride) and the formation of a highly reactive O-isonicotinoyl-pyridinium intermediate. This intermediate is the "activated" form of the carboxylic acid.

  • Nucleophilic Acyl Substitution: The benzylamine then acts as a nucleophile, attacking the carbonyl carbon of the activated isonicotinoyl-pyridinium intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired N-benzylisonicotinamide and a 1-alkyl-2-pyridone byproduct. This byproduct is often insoluble in common organic solvents like dichloromethane, allowing for its simple removal by filtration.[1]

Reaction_Mechanism cluster_activation Step 1: Activation of Isonicotinic Acid cluster_coupling Step 2: Nucleophilic Acyl Substitution Isonicotinic_Acid Isonicotinic Acid Activated_Intermediate O-Isonicotinoyl-pyridinium Intermediate Isonicotinic_Acid->Activated_Intermediate + Pyridinium Salt - Halide Isonicotinic_Acid->Activated_Intermediate Pyridinium_Salt 2-Halo-N-alkylpyridinium Salt N_Benzylisonicotinamide N-Benzylisonicotinamide Activated_Intermediate->N_Benzylisonicotinamide + Benzylamine Pyridone_Byproduct 1-Alkyl-2-pyridone Activated_Intermediate->Pyridone_Byproduct + Benzylamine Benzylamine Benzylamine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Isonicotinic Acid & Mukaiyama Reagent Setup Combine Reagents in Anhydrous DCM under N2 Reagents->Setup Solution Prepare Solution of Benzylamine & Et3N in DCM Addition Cool to 0 °C & Add Amine/Base Solution Solution->Addition Setup->Addition Stir Warm to RT & Stir for 4-12h Addition->Stir Filter Filter Precipitate Stir->Filter Wash Wash Filtrate with NaHCO3 & Brine Filter->Wash Dry Dry Organic Layer & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Sources

Method

Catalytic Applications of 4-Substituted Pyridinium Bromides: A Guide for Researchers

Authored by: A Senior Application Scientist Introduction: The Versatility of Pyridinium Bromides in Catalysis Pyridinium salts, a class of organic compounds, have emerged as highly effective and versatile catalysts in a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of Pyridinium Bromides in Catalysis

Pyridinium salts, a class of organic compounds, have emerged as highly effective and versatile catalysts in a multitude of organic transformations.[1][2] Their utility stems from their ability to act as mild acid catalysts, phase-transfer agents, and sources of electrophilic halogens, offering significant advantages over traditional catalysts.[2][3][4][5] These advantages include improved reaction rates, higher yields, greater selectivity, and milder reaction conditions, which often translate to reduced energy consumption and fewer byproducts.[2] This guide provides an in-depth exploration of the catalytic applications of 4-substituted pyridinium bromides, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

The core strength of pyridinium bromide catalysts lies in their capacity to facilitate proton transfer under gentle acidic conditions.[2] This characteristic is particularly beneficial in reactions sensitive to strong acids, preventing degradation of starting materials and products. Furthermore, the ease of handling and the crystalline nature of many pyridinium bromide derivatives, such as pyridinium tribromide, make them a safer and more convenient alternative to hazardous reagents like elemental bromine.[6][7]

Key Catalytic Applications

4-Substituted pyridinium bromides have demonstrated remarkable efficacy across a spectrum of organic reactions, including oxidations, carbon-carbon bond formation, and heterocycle synthesis.

Oxidation Reactions: A Case Study of Diol and Aldehyde Oxidation

Pyridinium hydrobromide perbromide (PHPB) is a well-established oxidizing agent for a variety of functional groups.[8][9] The kinetics and mechanism of the oxidation of diols by PHPB have been studied, revealing that vicinal diols undergo glycol-bond fission, while other diols are oxidized via a hydride-transfer mechanism, similar to monohydric alcohols.[8] The reaction exhibits first-order kinetics with respect to PHPB, and the addition of pyridinium bromide does not affect the reaction rate, suggesting that PHPB itself is the reactive oxidizing species.[8][9]

In the oxidation of substituted benzaldehydes, PHPB efficiently converts them to the corresponding benzoic acids.[9] The reaction is first-order with respect to both the benzaldehyde and PHPB.[9] A significant kinetic isotope effect observed in the oxidation of [2H]benzaldehyde (PhCDO) indicates the involvement of the aldehydic C-H bond in the rate-determining step.[9]

Carbon-Carbon Bond Formation: The Mannich Reaction

Substituted pyridinium bromides have shown excellent catalytic activity in the Mannich reaction for the synthesis of β-amino carbonyl derivatives.[1] Notably, 4-nitrobenzyl-substituted pyridinium bromide has been identified as a particularly effective catalyst for this transformation.[1] The catalytic efficiency is concentration-dependent, with an optimal catalyst loading leading to superior yields.[1] The use of these pyridinium salts as catalysts avoids the need for toxic organic solvents and column chromatography, aligning with the principles of green chemistry.[1]

Heterocycle Synthesis: Aziridination of Olefins

Pyridinium hydrobromide perbromide (Py·HBr3) serves as a versatile and effective catalyst for the aziridination of both electron-deficient and electron-rich olefins.[10] Using Chloramine-T as the nitrogen source, this method provides the corresponding aziridines in moderate to good yields under mild conditions.[10] The catalytic loading of Py·HBr3 is crucial, with 10 mol % being optimal for the reaction to proceed efficiently.[10]

Detailed Application Protocol: Catalytic Aziridination of Styrene

This protocol details the Py·HBr3-catalyzed aziridination of styrene using Chloramine-T, a representative example of the catalytic utility of pyridinium bromides in heterocycle synthesis.

Materials and Reagents:
  • Styrene (freshly distilled)

  • Anhydrous Chloramine-T

  • Pyridinium hydrobromide perbromide (Py·HBr3)

  • Dry Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Styrene and Anhydrous Chloramine-T in dry MeCN B Add Py·HBr3 (10 mol %) at 25 °C A->B Catalyst Addition C Stir vigorously at 25 °C for 12 hours B->C D Monitor reaction progress by TLC C->D Monitoring E Quench reaction with water D->E Upon Completion F Extract with Ethyl Acetate E->F G Dry organic layer over Na2SO4 and concentrate F->G H Purify by silica gel column chromatography (Ethyl Acetate/Hexane) G->H I Characterize the Aziridine Product H->I Final Product G cluster_main Proposed Catalytic Cycle A Py·HBr3 C Bromonium Ion Intermediate A->C Reacts with B Olefin B->C E Aziridination C->E Nucleophilic Attack D Chloramine-T (Nitrogen Source) D->E F Aziridine Product E->F Ring Closure G Regenerated Catalyst/ Byproducts E->G

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-benzyl-4-carboxypyridinium bromide synthesis

Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-carboxypyridinium bromide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the quaterni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-carboxypyridinium bromide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the quaternization of isonicotinic acid with benzyl bromide.

This transformation is a classic Menshutkin reaction —a bimolecular nucleophilic substitution (S_N2) where a tertiary amine is converted into a quaternary ammonium salt[1]. While seemingly straightforward, the reaction is notoriously sensitive to electronic effects, solvent choice, and moisture.

Below, you will find a mechanistic breakdown of the process, a diagnostic workflow, field-proven protocols, and an in-depth Q&A addressing the most common points of failure.

I. Diagnostic Troubleshooting Workflow

Before altering your protocol, use the following decision tree to identify the root cause of your yield loss.

G Start Low Yield Detected CheckConv Check Conversion (NMR/HPLC) Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv Unreacted SM HighConv High Conversion (> 90%) CheckConv->HighConv SM Consumed Water Check for Benzyl Alcohol (Moisture Issue) LowConv->Water Side products seen Temp Increase Temp to 85°C & Use Polar Aprotic Solvent LowConv->Temp Clean but slow Workup Product Lost in Workup? (Avoid Aqueous Extraction) HighConv->Workup Precip Use Anti-Solvent Precipitation (Acetone/Ether) Workup->Precip Fix isolation

Diagnostic workflow for troubleshooting low yields in isonicotinic acid quaternization.

II. Core Troubleshooting Q&A

Q: Why is my reaction stalling at 40-50% conversion even after 24 hours of stirring at room temperature? A: This is a kinetic issue driven by electronic deactivation. Isonicotinic acid features a highly electron-withdrawing carboxylic acid group at the 4-position of the pyridine ring[2]. This pulls electron density away from the pyridine nitrogen, drastically reducing its nucleophilicity compared to an unsubstituted pyridine. The Fix: The Menshutkin reaction requires overcoming a high activation energy barrier to form a highly dipolar transition state[3]. Room temperature is insufficient. You must heat the reaction to 80–90 °C. Furthermore, ensure you are using a slight stoichiometric excess of benzyl bromide (1.2 to 1.3 equivalents) to drive the equilibrium forward.

Q: I see a significant amount of benzyl alcohol in my crude NMR. How is this forming, and how do I stop it? A: Benzyl bromide is a highly reactive electrophile and is notoriously moisture-sensitive. If there is trace water in your solvent, or if your isonicotinic acid has absorbed atmospheric moisture, the water will act as a competing nucleophile. Because the pyridine nitrogen in isonicotinic acid is electronically deactivated, water can easily outcompete it, hydrolyzing the benzyl bromide into benzyl alcohol and hydrobromic acid (HBr). The Fix: This is a rigorous moisture-control issue.

  • Dry your isonicotinic acid in a vacuum oven at 60 °C overnight prior to use.

  • Use strictly anhydrous solvents (e.g., DMF dried over 3Å molecular sieves).

  • Conduct the reaction under a positive pressure of dry nitrogen or argon.

Q: The reaction seems complete by TLC/HPLC, but my isolated yield is abysmal (< 20%). Where is the product going? A: The product, 1-benzyl-4-carboxypyridinium bromide, is a highly polar quaternary ammonium salt. If your workup includes any form of aqueous extraction or washing, the product will partition entirely into the aqueous phase and be discarded with the waste[4]. The Fix: Never use an aqueous workup for this synthesis. Instead, exploit the differential solubility of the product. Quaternary ammonium salts are highly insoluble in non-polar or moderately polar organic solvents. By cooling your reaction mixture and adding a 3- to 4-fold volumetric excess of a cold "anti-solvent" (like acetone, ethyl acetate, or diethyl ether), you will force the product to quantitatively precipitate out of solution.

III. Mechanistic Pathway & Competing Reactions

To optimize the reaction, you must understand the transition state. The formation of the charged product from neutral starting materials means the transition state is highly polar. Solvents with high dielectric constants stabilize this transition state, lowering the activation energy[3].

Pathway Iso Isonicotinic Acid (Weak Nucleophile) TS Dipolar Transition State (Stabilized by DMF) Iso->TS BnBr Benzyl Bromide (Electrophile) BnBr->TS H2O Trace H2O BnBr->H2O Hydrolysis Prod 1-benzyl-4-carboxypyridinium bromide (Target Salt) TS->Prod SN2 Reaction BnOH Benzyl Alcohol + HBr (Side Product) H2O->BnOH

Mechanistic pathway of the Menshutkin reaction and competing hydrolysis side reaction.

IV. Quantitative Data: Solvent & Temperature Optimization

The choice of solvent dictates the trajectory of a Menshutkin reaction. As shown in the table below, non-polar solvents fail completely, while polar aprotic solvents provide the necessary transition-state stabilization[5].

SolventDielectric Constant (ε)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Toluene2.485 (Reflux)24< 5N/A
Tetrahydrofuran (THF)7.665 (Reflux)243520
Ethanol (Absolute)24.578 (Reflux)187560
Acetonitrile (MeCN)37.582 (Reflux)188578
N,N-Dimethylformamide (DMF) 36.7 85 12 > 98 92

Note: While Acetonitrile has a slightly higher dielectric constant than DMF, isonicotinic acid has poor initial solubility in MeCN, leading to a heterogeneous reaction that slows kinetics. DMF provides superior solubility for the starting materials.

V. Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." Visual cues built into the methodology allow the chemist to verify the reaction's progress in real-time without relying solely on instrumentation.

Materials Required:

  • Isonicotinic acid (1.0 eq, dried)

  • Benzyl bromide (1.2 eq, freshly distilled or verified pure)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cold Acetone (Anti-solvent)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with isonicotinic acid (1.0 eq). Purge the flask with dry nitrogen for 5 minutes.

  • Solvation: Add anhydrous DMF (approx. 5 mL per gram of isonicotinic acid).

    • Validation Checkpoint 1: The mixture will be a cloudy, heterogeneous suspension. Isonicotinic acid does not fully dissolve in DMF at room temperature due to strong intermolecular hydrogen bonding.

  • Electrophile Addition: Inject benzyl bromide (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser (under nitrogen) and heat the reaction block to 85 °C. Stir vigorously for 12 to 16 hours.

    • Validation Checkpoint 2: As the reaction reaches 85 °C and progresses over the first 2-3 hours, the suspension will gradually clear into a homogeneous, slightly yellow solution. This visual clearance confirms that the insoluble isonicotinic acid is being consumed and converted into the highly DMF-soluble quaternary intermediate.

  • Precipitation (Workup): Remove the flask from heat and allow it to cool to room temperature. Place the flask in an ice bath (0–5 °C). Vigorously stir the solution and slowly add cold acetone (3 to 4 times the volume of the DMF used).

    • Validation Checkpoint 3: A dense, white to off-white crystalline precipitate will immediately crash out of the solution. This is your target quaternary salt.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with additional cold acetone (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove any residual DMF and unreacted benzyl bromide.

  • Drying: Dry the solid in a vacuum desiccator overnight to afford 1-benzyl-4-carboxypyridinium bromide in >90% yield.

VI. Frequently Asked Questions (FAQs)

Q: Benzyl bromide is a severe lachrymator. How should I handle it safely during scale-up? A: Benzyl bromide must only be handled inside a certified fume hood. Wear heavy-duty nitrile or neoprene gloves, as it can penetrate thin disposable gloves. If you are scaling up (>50 grams), do not pour the reagent; use a cannula transfer system or a pressure-equalizing dropping funnel to add it to the reaction mixture to prevent vapor exposure. Quench any contaminated glassware with a dilute aqueous solution of ammonia or an amine (like ethanolamine) to safely deactivate residual benzyl bromide before washing.

Q: Can I use benzyl chloride instead of benzyl bromide to save costs? A: You can, but it is not recommended unless you are operating at an industrial scale where the cost delta justifies the yield loss. Alkyl bromides are vastly superior alkylating agents compared to alkyl chlorides in Menshutkin reactions because the bromide ion is a much better leaving group[1]. If you must use benzyl chloride, you will need to add a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, generating the more reactive benzyl iodide transiently.

Q: My final product is slightly yellow instead of pure white. Is it ruined? A: A slight yellow tint usually indicates trace amounts of trapped bromine impurities or slight oxidation of the solvent. It does not mean the product is ruined. You can easily purify the salt by dissolving it in the absolute minimum amount of hot methanol, treating it with a small amount of activated charcoal (Darco), filtering hot through Celite, and then precipitating again with cold diethyl ether.

VII. References

  • 2.

  • 4. 5.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-Benzyl-4-carboxypyridinium Bromide

The Causality of Hygroscopicity 1-Benzyl-4-carboxypyridinium bromide is a highly polar quaternary ammonium salt. Its extreme hygroscopicity is driven by two structural factors: Ionic Lattice: The highly delocalized posit...

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Hygroscopicity

1-Benzyl-4-carboxypyridinium bromide is a highly polar quaternary ammonium salt. Its extreme hygroscopicity is driven by two structural factors:

  • Ionic Lattice: The highly delocalized positive charge on the pyridinium ring and the localized negative charge on the bromide counterion create a strong thermodynamic driving force to coordinate water molecules from the atmosphere.

  • Hydrogen Bonding: The carboxylic acid moiety acts as both a potent hydrogen bond donor and acceptor.

When exposed to ambient air, the compound undergoes1—it absorbs so much atmospheric moisture that it dissolves in its own water of hydration, rapidly transitioning from a free-flowing powder to a sticky paste or oil[1].

Troubleshooting & FAQs

Q: Why does my synthesized salt turn into an oil during vacuum filtration? A: This "oiling out" is caused by evaporative cooling. As your wash solvent (e.g., diethyl ether) evaporates during filtration, it chills the glass frit below the ambient dew point. Atmospheric moisture condenses on the cold glass and is immediately scavenged by the hygroscopic salt. Solution: Never filter this compound in open air. Use a2[2].

Q: How can I accurately weigh this compound without moisture skewing the mass? A: Moisture absorption happens in seconds, causing the mass on your analytical balance to continuously drift upward. Solution: Weigh the compound exclusively in a moisture-free environment, such as a 3 (<1 ppm H₂O)[3]. If a glove box is unavailable, use pre-tared, sealed reaction vials and perform transfers as rapidly as possible[3].

Q: I dried the salt in a vacuum oven at 80°C, but it fused into a hard, glassy block. What happened? A: You heated a hydrated salt. If heat is applied before bulk water is removed, the salt dissolves in its own water of hydration (melting). As the water eventually evaporates, the compound crashes out as a dense, glassy solid with minimal surface area, trapping residual moisture inside. Solution: Always dry the powder under high vacuum at room temperature for at least 12 hours before applying any heat.

Self-Validating Experimental Protocols

To ensure reproducibility in downstream moisture-sensitive reactions (e.g., esterifications or cross-couplings), you must employ a closed-system handling workflow validated by rigorous analytical testing.

HandlingWorkflow Start Synthesize 1-benzyl-4- carboxypyridinium bromide Precipitation Precipitate in Anhydrous Ether Start->Precipitation Filtration Schlenk Frit Filtration (Argon Atmosphere) Precipitation->Filtration Avoid Air Washing Wash with Dry Ether Filtration->Washing Vacuum High Vacuum Drying (12h, <0.1 mbar) Washing->Vacuum Cannula transfer Storage Store in Glovebox (Argon, <1 ppm H2O) Vacuum->Storage Bulk Analysis Karl Fischer Titration (Verify <500 ppm H2O) Vacuum->Analysis Sample Analysis->Vacuum Fail (>500 ppm) Analysis->Storage Pass

Fig 1: Closed-system handling and validation workflow for hygroscopic pyridinium salts.

Protocol A: Anhydrous Isolation via Schlenk Techniques
  • Precipitation: Induce precipitation of the salt by adding strictly anhydrous, degassed diethyl ether to the reaction mixture under an argon atmosphere.

  • Filtration: Transfer the suspension via a wide-bore cannula to a2[2].

  • Washing: Wash the filter cake with 3 x 20 mL of anhydrous diethyl ether. Push the solvent through the frit using positive argon pressure rather than pulling a vacuum. This prevents evaporative cooling and moisture condensation.

  • Drying: Transfer the sealed Schlenk flask to a high-vacuum line (<0.1 mbar). Dry for a minimum of 12 hours at room temperature[2].

  • Storage: Backfill the flask with argon and transfer directly into an inert-atmosphere glovebox for long-term storage[3].

Protocol B: Moisture Verification via Coulometric Karl Fischer (CKF) Titration

Even visually dry powders can contain coordinated water. 4 for quantifying trace moisture in hygroscopic calibrants and salts[4].

  • Sample Preparation: Inside a glovebox, accurately weigh 50–100 mg of the dried salt into a pre-dried, septum-sealed vial[4].

  • Solvent Blanking: Inject 1 mL of anhydrous methanol into the coulometric KF titration cell to establish a stable baseline drift.

  • Injection: Withdraw 1 mL of anhydrous methanol from the KF cell, inject it into the sealed sample vial to dissolve the salt, and inject the entire solution back into the KF cell.

  • Titration: The titrator electrochemically generates iodine to react with the water present (5)[5].

  • Validation: The endpoint is detected potentiometrically when excess iodine is present[5]. Calculate the exact moisture content based on the total charge passed.

KFTitration Sample Weigh Sample in Glovebox (Sealed Vial) Inject Inject into KF Cell (Anhydrous Methanol) Sample->Inject Reaction Oxidation of SO2 by I2 (Consumes H2O) Inject->Reaction Endpoint Potentiometric Endpoint Detection (Excess I2) Reaction->Endpoint Result Calculate Moisture Content (ppm or %) Endpoint->Result

Fig 2: Coulometric Karl Fischer titration validation loop for moisture quantification.

Quantitative Data Presentation

The method of handling directly dictates the residual moisture content and the physical viability of the salt. The table below summarizes the expected outcomes based on different isolation techniques.

Drying / Handling MethodEnvironmentExposure Time to AirResidual Moisture (ppm)Physical State
Open-air filtration Ambient (50% RH)5 mins> 50,000 (5%)Sticky paste / Oil
Vacuum Oven (60°C) Ambient transfer< 1 min~ 2,500Glassy, clumped solid
Schlenk Frit + High Vac Argon0 mins< 500Free-flowing powder
Glovebox Handling Argon (<1 ppm H₂O)0 mins< 100Free-flowing powder

References

  • HepatoChem. "How do you handle hygroscopic salts?" Available at: 3

  • TutorChase. "How do you handle hygroscopic solutes in the lab?" Available at: 1

  • National Institutes of Health (PMC). "HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY." Available at:4

  • Wikipedia. "Karl Fischer titration." Available at: 5

  • ResearchGate. "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?" Available at: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quaternization of 1-Benzyl-4-Carboxy Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating bottleneck during drug development: the unintended hydrolysis of labile ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating bottleneck during drug development: the unintended hydrolysis of labile ester groups during the quaternization of tertiary amines.

When working with 1-benzyl-4-carboxy ester derivatives (such as substituted piperidines), the goal is to successfully alkylate the N-benzyl core without cleaving the C4-carboxylate ester. This guide provides a deep mechanistic understanding of why this failure occurs and delivers field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Insights: The Causality of Ester Cleavage

To solve the problem, we must first understand the chemical environment. The quaternization of alkyl amines by alkyl halides (the Menshutkin reaction) is a standard method for generating quaternary ammonium salts[1]. However, this transformation fundamentally alters the electronic landscape of your molecule.

  • Inductive Electron Withdrawal: The introduction of a permanent positive charge at the nitrogen pole creates a strong inductive effect. This pulls electron density away from the rest of the ring, significantly increasing the electrophilicity of the C4 carbonyl carbon[2].

  • Proximity to the Quaternary Center: Ester bonds located in close proximity to quaternary ammonium centers (often referred to as esterquats) are notoriously susceptible to degradation via hydrolysis, reacting much faster than conventional, uncharged esters[3].

  • Acid Generation: Traditional alkylating agents (like methyl iodide or benzyl bromide) can degrade in the presence of trace moisture to release hydrohalic acids (HX). This trace acid acts as a potent catalyst for ester hydrolysis.

Mechanism A 1-Benzyl-4-Carboxy Ester B Quaternization (Alkyl Halide, Heat) A->B C Quaternary Ammonium Salt (Inductive Electron Withdrawal) B->C D Trace Moisture / HX B->D E Increased Electrophilicity at C4 Carbonyl C->E F Ester Hydrolysis (Carboxylic Acid Formation) D->F Catalyzes E->F Facilitates Attack

Caption: Mechanism of ester hydrolysis during amine quaternization.

Frequently Asked Questions (Troubleshooting)

Q: I am using anhydrous acetonitrile and methyl iodide, but I still see 25% hydrolysis to the carboxylic acid. Why? A: Even parts-per-million (ppm) levels of moisture can be detrimental. Because the quaternized nitrogen acts as a strong electron-withdrawing group, the activation energy for nucleophilic attack by water is severely lowered[2]. Furthermore, heating the reaction to 60°C (required for methyl iodide) provides the thermal energy necessary to drive the hydrolysis pathway. You must kinetically outcompete hydrolysis by lowering the temperature and using a more reactive alkylating agent.

Q: What is the best acid scavenger to use that won't cause base-catalyzed saponification? A: You must avoid strong or nucleophilic bases (like NaOH, Et3N, or primary/secondary amines). Instead, use sterically hindered, non-nucleophilic bases such as 2,6-lutidine or 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) . Their steric bulk prevents them from attacking the highly electrophilic C4 ester, while their lone pairs effectively scavenge trace protic acids.

Q: My ester survives the reaction, but hydrolyzes during the workup. How do I isolate the product? A: Aqueous wash steps (especially basic washes like NaHCO3 used to quench acid) are a primary source of unintended ester hydrolysis[4]. Because your product is now a highly polar quaternary ammonium salt, it will partition into the aqueous layer, maximizing its exposure to water. Do not use an aqueous workup. Instead, utilize an anhydrous precipitation method (detailed in the protocol below).

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between the choice of alkylating agent, temperature, and the resulting ester hydrolysis rates.

Alkylating AgentSolventTemperatureAcid ScavengerReaction TimeEster Hydrolysis (%)
Methyl IodideMeCN60°CNone12 h25 - 35%
Methyl IodideMeCN60°CNaHCO312 h10 - 15%
Benzyl BromideDMF80°CNone24 h> 40%
Methyl Triflate DCM 0°C to RT 2,6-Lutidine 2 h < 2%
Meerwein's Salt DCM RT Proton Sponge 1 h < 1%

Experimental Protocol: Anhydrous Low-Temperature Quaternization

This self-validating methodology is designed to achieve >98% conversion of the 1-benzyl-4-carboxy ester to its quaternary ammonium salt while maintaining <2% ester hydrolysis.

Workflow Start Prepare Reagents (Dry Solvent, Sieves) Step1 Add 1-Benzyl-4-Carboxy Ester & Acid Scavenger Start->Step1 Step2 Cool to 0°C under N2 Step1->Step2 Step3 Dropwise Addition of Alkylating Agent Step2->Step3 Step4 Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 Anhydrous Workup (Ether Precipitation) Step4->Step5 End Isolate Quaternized Ester Step5->End

Caption: Self-validating anhydrous workflow for ester-safe quaternization.

Step-by-Step Methodology

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.

  • Add 1.0 equivalent of the 1-benzyl-4-carboxy ester and 1.1 equivalents of 2,6-lutidine (acid scavenger).

  • Dissolve the mixture in anhydrous dichloromethane (DCM) over activated 3Å molecular sieves. Causality: Molecular sieves physically trap trace water (the nucleophile), while 2,6-lutidine neutralizes trace protic acids without acting as a nucleophile that could trigger saponification.

Step 2: Alkylation 4. Cool the reaction mixture to 0°C using an ice-water bath. 5. Dropwise add 1.05 equivalents of Methyl Trifluoromethanesulfonate (Methyl Triflate). Caution: Highly reactive alkylating agent; handle in a fume hood. Causality: Methyl triflate is a highly reactive electrophile. It allows the Menshutkin reaction to proceed rapidly at 0°C, kinetically outcompeting the higher-activation-energy hydrolysis pathway.

Step 3: Reaction Monitoring (Self-Validation Check) 6. Stir for 2 hours, allowing the mixture to slowly warm to room temperature. 7. Validation Check: Remove a 10 µL aliquot, quench in dry methanol, and analyze via LC-MS. You should observe the mass of the quaternized cation [M]+ as the base peak. If a [M - ROH + OH]+ peak (hydrolysis) is observed at >2%, verify the integrity of your molecular sieves and the dryness of your DCM.

Step 4: Anhydrous Workup 8. Do not quench with water [4]. Instead, precipitate the quaternized product directly from the DCM solution by adding 10 volumes of cold, anhydrous diethyl ether. 9. Filter the resulting precipitate under a nitrogen blanket. Wash the filter cake with additional cold ether to remove unreacted starting materials and the highly soluble 2,6-lutidine-triflate salt. 10. Dry the quaternized ester product in vacuo to yield the pure quaternary ammonium salt.

Sources

Optimization

Technical Support Center: Purification of Water-Soluble Pyridinium Carboxylate Salts

Welcome to the Technical Support Center for the isolation and purification of pyridinium carboxylate salts (zwitterionic betaines). Because these molecules possess high topological polarity and exist as permanent inner s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of pyridinium carboxylate salts (zwitterionic betaines). Because these molecules possess high topological polarity and exist as permanent inner salts at physiological pH, they are notoriously difficult to purify using standard organic phase-partitioning techniques. This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers and drug development professionals.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must diagnose your primary impurity profile. The flowchart below dictates the optimal methodological pathway based on the physicochemical nature of your crude mixture.

PurificationWorkflow Start Crude Pyridinium Carboxylate Mixture Decision1 Primary Impurity Profile? Start->Decision1 Inorganic Inorganic Salts (Halides, Excess Reactants) Decision1->Inorganic High Salt Content Organic Organic Byproducts (Isomers, Degradants) Decision1->Organic High Organic Load IEC Ion Exchange Chromatography (AER) Inorganic->IEC Halide Exchange Cryst Anti-Solvent Crystallization (EtOH/H2O) Inorganic->Cryst Differential Solubility HILIC HILIC / Mixed-Mode Chromatography Organic->HILIC Polarity Differences Organic->Cryst Scalable Batch (>1g) Pure Purified Zwitterionic Pyridinium Salt IEC->Pure HILIC->Pure Cryst->Pure

Diagnostic workflow for selecting a purification method based on impurity profiles.

Troubleshooting Guides & FAQs

Q1: Traditional Reverse-Phase (RP) HPLC yields no retention for our pyridinium betaines; they elute in the void volume. What is the mechanistic cause, and what is the optimal alternative? A1: The causality lies in the hydration shell of the molecule. Pyridinium carboxylates exist as densely hydrated, permanent zwitterions. In standard RP-HPLC (e.g., C18 columns), the highly hydrophobic stationary phase repels the polar zwitterion, preventing partitioning into the alkyl chains. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic, water-miscible mobile phase (e.g., acetonitrile with 5–20% aqueous buffer) and a polar stationary phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. Recent advancements utilize pyridine sulfonate betaine-based zwitterionic stationary phases, which provide excellent separation selectivity for polar small molecules without the need for additional buffer salts[1].

Q2: Our crude synthesis mixture contains high molarities of inorganic halides (e.g., NaCl, KBr) alongside the target zwitterion. How can we desalt a highly water-soluble compound without losing our product? A2: Because both the inorganic salt and the target zwitterion are highly water-soluble, standard liquid-liquid extraction will fail. While Size-Exclusion Chromatography (SEC) is an option, it suffers from low resolution and massive sample dilution. Solution: A more robust, self-validating system is Anion Exchange Resin (AER) chromatography. By passing the aqueous mixture through a strongly basic AER in the hydroxide (OH⁻) or specific anion form, you induce a halide-to-anion exchange. The zwitterion passes through the column (or is transiently retained and selectively eluted depending on pH), while the halide impurities are quantitatively trapped by the resin. This method proceeds in excellent yields and completely removes halide impurities[2].

Q3: We are scaling up to multi-gram quantities, making chromatographic methods cost-prohibitive. What is a thermodynamically driven, scalable alternative? A3: Anti-solvent crystallization is the most efficient approach for bulk scale-up. Pyridinium carboxylates exhibit a steep solubility cliff in short-chain alcohols. Solution: By dissolving the crude mixture in a minimal volume of hot water and titrating in an anti-solvent like absolute ethanol, you drastically lower the dielectric constant of the medium. This forces the zwitterionic dipoles of the pyridinium carboxylate to strongly self-associate (intermolecular ion-pairing) and precipitate out of solution as pure crystals, leaving more lipophilic organic impurities dissolved in the mother liquor. Precipitation from ethanol is widely recognized as a highly convenient procedure for purifying multigram amounts of pyridinium betaines[3]. For sparingly soluble derivatives, mixed solvent systems (e.g., ethanol/water) are highly effective[4].

Quantitative Data: Purification Modality Comparison

The following table summarizes the performance metrics of the primary purification modalities to assist in your experimental design:

Purification ModalityTarget Impurity RemovedTypical Recovery (%)ScalabilityRelative Cost
HILIC Chromatography Organic byproducts, structural isomers60 - 80%Low (Analytical/Prep)High
Ion-Exchange (AER) Inorganic halides, counterions85 - 95%Medium (Pilot scale)Medium
Anti-Solvent Crystallization Broad spectrum (organic & inorganic)70 - 90%High (Multi-gram/Kg)Low

Standard Operating Procedures (SOPs)

Protocol 1: Halide-Free Purification via Anion Exchange Resin (AER)

This protocol is a self-validating system designed to remove inorganic halide salts from water-soluble zwitterions.

  • Resin Preparation: Swell a strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) in deionized water. Pack into a glass column and wash with 5 column volumes (CV) of 1 M aqueous ammonium carbonate, followed by 10 CV of HPLC-grade water until the eluent pH is neutral.

  • Sample Loading: Dissolve the crude pyridinium carboxylate salt in a minimum volume of water. Load the solution onto the resin bed at a flow rate of 1-2 mL/min.

  • Elution: Elute the column with HPLC-grade water. The zwitterionic betaine will elute early, while the halide ions (Cl⁻, Br⁻) remain tightly bound to the cationic resin matrix. Collect fractions.

  • Self-Validation (AgNO₃ Test): To ensure total halide removal, add 2 drops of 0.1 M Silver Nitrate (AgNO₃) to a 1 mL aliquot of the pooled fractions. The absence of a white precipitate (AgCl) validates that the sample is completely desalted.

  • Isolation: Lyophilize (freeze-dry) the pooled, halide-free fractions to yield the pure pyridinium carboxylate as a dry powder.

Protocol 2: Anti-Solvent Crystallization from Aqueous Ethanol

Ideal for multi-gram scale-up where chromatography is a bottleneck.

  • Dissolution: Suspend the crude solid in a minimal volume of deionized water (e.g., 1 mL water per 1 g of crude). Heat gently to 60°C until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining stirring and temperature, begin dropwise addition of hot absolute ethanol (the anti-solvent). Continue addition until the solution becomes persistently cloudy (the cloud point).

  • Nucleation & Aging: Remove the heat source. Allow the flask to cool to room temperature slowly over 4 hours to promote the growth of large, high-purity crystals. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol to remove surface impurities.

  • Self-Validation (Mother Liquor Monitoring): Analyze the mother liquor via UV-Vis spectroscopy (measuring the pyridinium π-π* transition around 260-270 nm). A plateau in absorbance indicates that precipitation is thermodynamically complete.

References

  • [1] Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography - PubMed. Source: nih.gov. URL:[Link]

  • [2] A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Source: nih.gov. URL:[Link]

  • [3] Racemic and Enantiopure Synthesis and Physicochemical Characterization of the Novel Taste Enhancer N-(1-Carboxyethyl). Source: imreblank.ch. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Precipitation of 1-Benzyl-4-carboxypyridinium Bromide

Welcome to the Application Support Hub. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 1-benzyl-4-carboxypyridinium bromide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 1-benzyl-4-carboxypyridinium bromide. This highly polar quaternary ammonium salt is utilized both as a pharmaceutical intermediate and as an advanced brightener in alkaline non-cyanide zinc electroplating [3].

Because this compound features a permanently charged pyridinium core and a hydrophilic carboxylic acid moiety, its isolation relies heavily on manipulating solvent dielectric constants to force crystallization while retaining impurities in solution.

Mechanistic Principles of Solvent Selection

The synthesis of this salt typically involves the SN2 alkylation of isonicotinic acid (4-pyridinecarboxylic acid) with benzyl bromide.

  • Causality of Precipitation: The reaction is frequently performed in polar aprotic solvents (e.g., DMF, DMSO) to solubilize the zwitterionic and polar precursors [2]. To induce precipitation, an anti-solvent with a significantly lower dielectric constant must be introduced to disrupt the solvation shell around the pyridinium cation.

  • Impurity Partitioning: Unreacted benzyl bromide is a dense, lachrymatory liquid that is highly soluble in non-polar solvents. Diethyl ether is the premier anti-solvent choice because it aggressively precipitates the pyridinium salt while keeping the unreacted benzyl bromide and residual DMSO/DMF entirely in the supernatant [2].

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" as a dense syrup instead of forming a crystalline precipitate. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent (e.g., diethyl ether) is added too rapidly, dropping the solubility of the salt faster than the rate of crystal nucleation.

  • Resolution: Decant the supernatant. Add a moderately polar solvent like cold acetone to the oil and mechanically triturate (scratch the sides of the flask with a glass rod). Acetone provides enough solvation to mobilize the amorphous chains, allowing them to align into a crystalline lattice [4].

Q2: Can I avoid the anti-solvent addition step entirely? A: Yes. If you switch the primary reaction solvent from DMSO/DMF to a moderately polar solvent like Acetone or Ethyl Acetate, the starting materials will remain soluble, but the resulting 1-benzyl-4-carboxypyridinium bromide will spontaneously precipitate as it forms. This is a self-validating system: the appearance of a precipitate directly indicates reaction progress.

Q3: Why is my precipitated salt discolored (yellow/brown) instead of white? A: Discoloration is typically caused by trapped benzyl bromide degrading over time, or by the formation of poly-alkylated byproducts.

  • Resolution: Ensure your precipitation workflow includes a thorough washing phase. After the primary precipitation with diethyl ether, filter the solid and wash it with a 1:1 mixture of cold acetone and diethyl ether [1]. This removes trapped electrophiles from the crystal surface.

Experimental Protocols

Protocol A: Direct Precipitation via Acetone (Preferred for High Purity)

This protocol utilizes a solvent system where the product is inherently insoluble, driving the reaction forward via Le Chatelier's principle.

  • Preparation: Suspend isonicotinic acid (1.0 eq) in anhydrous acetone (10 mL per gram of acid).

  • Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature under vigorous stirring.

  • Reflux: Heat the mixture to a gentle reflux (56 °C) for 12-24 hours.

  • Observation: A white solid will begin to spontaneously precipitate as the quaternary salt forms.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize yield.

  • Filtration: Vacuum filter the precipitate. Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove any residual unreacted benzyl bromide [4].

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Protocol B: Anti-Solvent Precipitation from DMSO (Preferred for High Solubility)

Use this method if the specific derivatives or starting materials require strong polar aprotic solvents [2].

  • Reaction: React isonicotinic acid and benzyl bromide in anhydrous DMSO at room temperature for 24-48 hours.

  • Anti-Solvent Addition: Cool the mixture to 0 °C. Slowly, dropwise, add cold diethyl ether (at least 5 volumes relative to DMSO) while stirring vigorously.

  • Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystal nucleation (preventing oiling out).

  • Washing: Filter the solid and wash extensively with diethyl ether to extract the DMSO and unreacted benzyl bromide[1].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical rationale for solvent selection during the precipitation of pyridinium bromide salts.

SolventDielectric Constant (ε)Role in WorkflowSolubility of Pyridinium SaltSolubility of Benzyl Bromide
DMSO 46.7Primary Reaction SolventHighHigh
DMF 36.7Primary Reaction SolventHighHigh
Acetone 20.7Reaction / TriturationVery LowHigh
Ethyl Acetate 6.0Anti-SolventInsolubleHigh
Diethyl Ether 4.3Primary Anti-SolventInsolubleVery High

Workflow Visualization

Workflow N1 Reaction Mixture (1-benzyl-4-carboxypyridinium bromide) N2 Polar Aprotic Solvent (DMF / DMSO) N1->N2 High Solubility System N3 Moderately Polar Solvent (Acetone / EtOAc) N1->N3 Low Solubility System N4 Add Anti-Solvent (Diethyl Ether) N2->N4 Requires Anti-Solvent N5 Spontaneous Precipitation N3->N5 Direct Crystallization N6 Issue: Oiling Out (Amorphous Phase) N4->N6 Rapid Addition N8 Pure Crystalline Salt N4->N8 Dropwise Addition N5->N8 Filtration & Wash N7 Trituration in Cold Acetone N6->N7 Mechanical Agitation N7->N8 Phase Transition

Workflow for solvent-dependent precipitation and troubleshooting of pyridinium bromide salts.

References

  • General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations: Spontaneous Nucleophilic Addition, Cyclization, and Hydride Loss. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and Evaluation of the Tumor Cell Growth Inhibitory Potential of New Putative HSP90 Inhibitors. PMC - NIH.
  • Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating. ResearchGate.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC - NIH.
Optimization

Technical Support Center: Troubleshooting Color Impurities in N-Benzyl Pyridinium Salts

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of N-benzyl pyridinium salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of N-benzyl pyridinium salts. While the theoretical synthesis of these quaternary ammonium compounds is straightforward, the practical reality often yields a frustratingly yellow, brown, or red oil/solid instead of the expected pristine white crystals.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these color bodies and provide field-proven, self-validating protocols to ensure your final active pharmaceutical ingredients (APIs) or catalytic precursors meet the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why does my N-benzyl pyridinium salt precipitate as a highly colored product instead of a white solid?

A1: Color impurities in pyridinium salts are rarely the product itself; they are the visual manifestation of highly conjugated side products. The causality depends on your synthetic route:

  • Direct N-Alkylation: The reaction between pyridine and benzyl halides often requires prolonged heating. Localized superheating leads to the oxidation of unreacted benzyl halides or the formation of trace polymeric species. These degradation products are highly conjugated and intercalate into the growing pyridinium crystal lattice, causing significant discoloration even at <1% molar concentrations.

  • Zincke Reaction: If you are synthesizing the salt via a Zincke intermediate, the ring-opening and ring-closing mechanism inherently produces intensely colored byproducts, such as 2,4-dinitroaniline 1. Because these byproducts share solubility profiles with the target salt, they co-precipitate rapidly.

Q2: What is the most reliable method to remove these persistent color bodies?

A2: Activated carbon (charcoal) decolorization combined with anti-solvent crystallization is the industry standard for quaternary ammonium salts 2. The high surface area and porous structure of activated carbon selectively adsorb large, conjugated, hydrophobic color bodies via π−π stacking, while leaving the highly polar, charged pyridinium salt in solution.

Q3: My salt is highly water-soluble. Can I use liquid-liquid extraction to remove the color before crystallization?

A3: Yes. Because N-benzyl pyridinium salts are highly polar, you can dissolve the crude colored mass in deionized water and wash it repeatedly with a non-polar or slightly polar organic solvent (e.g., ethyl acetate) 3. The unreacted benzyl halide and non-polar conjugated color bodies will partition into the organic layer, leaving the purified salt in the aqueous phase.

Quantitative Comparison of Purification Strategies

To select the optimal method for your specific impurity profile, consult the data summary below:

Purification MethodTarget Impurity ProfileTypical Yield RecoveryColor Removal EfficiencyTime Required
Activated Carbon + Hot Filtration Polymeric / Oxidized Organics80 - 85%Excellent (>95%)2 - 3 hours
Liquid-Liquid Extraction (H2O/EtOAc) Unreacted Halides / Non-polar dyes90 - 95%Good (80 - 90%)1 - 2 hours
Anti-Solvent Crystallization Trace Solvents / Small organics75 - 85%Moderate (70%)12 - 24 hours
Silica Gel Filtration Zincke Byproducts (e.g., 2,4-dinitroaniline)85 - 90%Excellent (>95%)3 - 4 hours

Experimental Protocols

As a rule of scientific integrity, a robust protocol must be a self-validating system . The following methodologies include built-in visual and physical checkpoints to ensure the chemistry is proceeding as intended.

Protocol 1: Activated Carbon Decolorization and Anti-Solvent Crystallization

This is the primary method for removing tarry, brown, or yellow oxidation products.

  • Dissolution: Dissolve 10 g of the crude, colored N-benzyl pyridinium salt in a minimum volume (approx. 20-30 mL) of boiling alcoholic solvent (e.g., absolute ethanol or methanol).

  • Carbon Loading: Remove the flask from the heat source momentarily. Carefully add 0.5 - 1.0 g of activated decolorizing charcoal (5-10% w/w) 2.

    • Causality Note: Adding charcoal to a vigorously boiling solution provides nucleation sites that will cause violent bumping. Always remove from heat first.

  • Adsorption Reflux: Return the mixture to a gentle reflux for 20-30 minutes. The thermal energy overcomes the activation barrier for the bulky color bodies to diffuse into the carbon pores.

  • Hot Filtration (Self-Validation Checkpoint): Filter the boiling mixture rapidly through a pad of Celite on a pre-warmed Buchner funnel to remove the carbon.

    • Validation: The filtrate must be crystal clear and colorless. If a yellow tint persists, the carbon loading was insufficient or the contact time was too short. Do not proceed to Step 5 until the filtrate is completely colorless.

  • Anti-Solvent Addition: While the filtrate is still warm (40-50 °C), slowly add an anti-solvent (e.g., cold acetone or diethyl ether) dropwise until the solution just becomes cloudy.

    • Validation: The immediate cloudiness upon anti-solvent addition validates that the supersaturation point has been successfully reached.

  • Crystallization & Isolation: Allow the mixture to cool slowly to room temperature to form large, pure crystals, then transfer to a 0-5 °C ice bath for 2 hours to maximize yield. Filter, wash with cold anti-solvent, and dry under high vacuum.

Protocol 2: Liquid-Liquid Extraction for Highly Water-Soluble Salts

Best utilized when the pyridinium salt is highly polar and the color bodies are non-polar.

  • Aqueous Dissolution: Dissolve the crude colored salt in 50 mL of deionized water.

  • Organic Wash: Transfer the solution to a separatory funnel and extract with 3 x 25 mL of ethyl acetate 3.

    • Causality Note: The highly charged pyridinium cation is locked in the aqueous phase via ion-dipole interactions, while the neutral, conjugated color bodies partition into the organic phase.

  • Phase Separation (Self-Validation Checkpoint): Observe the layers. The upper organic layer should carry the color, while the lower aqueous layer should become progressively lighter with each wash.

  • Concentration: Collect the aqueous layer and lyophilize (freeze-dry) or evaporate the water under reduced pressure at 40-50 °C to yield the decolorized solid.

Troubleshooting Workflow Diagram

G N1 Colored Crude N-Benzyl Pyridinium Salt N2 Identify Impurity Source N1->N2 N3 Zincke Byproducts (e.g., 2,4-dinitroaniline) N2->N3 Highly conjugated N4 Oxidized Halides / Polymeric Species N2->N4 Tarry/Brown N6 Liquid-Liquid Extraction (H2O/EtOAc) N3->N6 N5 Activated Carbon Decolorization N4->N5 N7 Anti-Solvent Crystallization N5->N7 N6->N7 N8 Pure, Colorless Crystals N7->N8 Yields >85%

Caption: Workflow for diagnosing and removing color impurities in N-benzyl pyridinium salts.

References

  • BenchChem. "Mitigating side reactions in pyridinium salt synthesis." BenchChem Tech Support.
  • Google Patents (CN103539727A). "Method used for preparing hexadecylpyridinium chloride." Google Patents.
  • Google Patents (EP0985672B1). "Method for purifying tetrakis(fluoroaryl)borate compounds." Google Patents.

Sources

Troubleshooting

Technical Support Center: Drying Protocols for Hydrated 1-Benzyl-4-carboxypyridinium Bromide

Welcome to the Technical Support Center. 1-Benzyl-4-carboxypyridinium bromide is a highly hygroscopic zwitterionic/salt compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Benzyl-4-carboxypyridinium bromide is a highly hygroscopic zwitterionic/salt compound. Proper drying is critical, as the compound presents a dual challenge: the pyridinium bromide core rapidly absorbs atmospheric moisture, while the 4-carboxylic acid moiety is susceptible to thermal degradation (decarboxylation) if aggressive heating is applied.

This guide provides field-proven, self-validating methodologies and troubleshooting steps to ensure optimal purity and structural integrity during the drying process.

Part 1: Core Experimental Drying Protocols

Select the appropriate protocol based on the initial hydration state of your material.

Protocol A: Standard Vacuum Oven Drying (For Mild Hydration)

Use when the compound is slightly clumped but generally retains a powder form (<10% moisture).

  • Preparation: Grind the mildly hydrated 1-benzyl-4-carboxypyridinium bromide into a fine powder using an agate mortar to maximize the surface area for water desorption.

  • Loading: Spread the powder evenly onto a glass or PTFE-lined tray. Keep the bed depth under 1.5 cm to prevent moisture trapping.

  • Vacuum Initiation: Place the tray in a vacuum oven. Apply full vacuum (≤ 5 mbar) before applying any heat.

    • Causality: Heating a hydrated salt at atmospheric pressure can depress its melting point, causing it to temporarily melt into an intractable paste. Pulling a vacuum first lowers the vaporization point of water, allowing it to evaporate before the compound's physical state is compromised.

  • Thermal Ramping: Gradually ramp the temperature to 50 °C. Do not exceed 60 °C to prevent thermal degradation of the pyridinium salt[1].

  • Drying Phase: Maintain these conditions for 12 hours.

  • Recovery: Backfill the oven with high-purity dry Nitrogen or Argon before opening to prevent the immediate reabsorption of atmospheric moisture[2].

Protocol B: Azeotropic Distillation (For Heavy Hydration / Slurries)

Use when the compound is a wet paste or heavily hydrated. This is a self-validating system.

Causality: Water removal via direct evaporation from a wet paste induces strong capillary forces that fuse the salt into a hard glass. Toluene forms a minimum-boiling azeotrope with water, which disrupts these capillary forces, prevents clumping, and allows for the rapid drying of deep material beds[3].

  • Setup: Transfer the wet paste into a round-bottom flask. Add anhydrous toluene (approximately 5 mL per gram of wet salt).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Azeotropic Removal: Heat the mixture to reflux. The water-toluene azeotrope will vaporize at ~85 °C and condense into the trap, separating into two layers.

  • Self-Validation Step: Monitor the temperature of the vapor phase. As long as water is present, the vapor temperature will remain near 85 °C. Once the vapor temperature rises sharply to 110 °C (the boiling point of pure toluene) and water accumulation in the trap ceases, the system has physically validated that all free and lattice water has been removed.

  • Isolation: Cool the suspension and filter the now-anhydrous, free-flowing powder under a nitrogen blanket. Remove residual toluene under mild vacuum.

Protocol C: High-Vacuum Schlenk Line Drying (For Ultra-Dry Applications)

Use for preparing stock solutions for highly water-sensitive downstream reactions.

  • Transfer: Move the pre-dried salt into a Schlenk flask equipped with a magnetic stir bar inside a2[2].

  • Vacuum: Connect to a high-vacuum Schlenk line (< 0.1 mbar).

  • Mild Heating: Submerge the flask in an oil bath set to 45 °C.

    • Causality: High vacuum drastically lowers the energy required for water desorption; keeping the temperature low eliminates the risk of thermal decarboxylation while still achieving trace moisture levels.

  • Completion: Dry for 6-8 hours, then backfill with Argon.

Part 2: Troubleshooting & FAQs

Q1: Why does my 1-benzyl-4-carboxypyridinium bromide turn yellow or brown during drying? A1: Color changes in pyridinium bromide salts indicate thermal degradation or the oxidation of the bromide counterion. While the 4-carboxypyridinium moiety generally requires temperatures around 240 °C to undergo full 4[4], prolonged heating of the hydrated bromide salt above 60 °C in the presence of trace oxygen or moisture can trigger localized decomposition. Solution: Strictly limit drying temperatures to 50 °C[1] and ensure a deep vacuum is established prior to heating.

Q2: The salt forms a hard, glassy clump in the vacuum oven. How do I prevent this? A2: As water evaporates from a static bed, capillary forces pull the highly soluble pyridinium salt particles together, causing them to fuse[3]. Solution: If the initial moisture content is high, abandon static vacuum drying. Instead, utilize Protocol B (Azeotropic Distillation) . The addition of toluene physically separates the particles during water removal, yielding a fine, free-flowing powder[3].

Q3: How do I validate that the hydrate is completely removed without over-drying and risking degradation? A3: Guessing drying times leads to either residual moisture or thermal stress. Solution: Implement a self-validating physical system (like the temperature shift in Protocol B). For Protocols A and C, validate the final product using Karl Fischer (KF) titration. A moisture content of <0.1% confirms success[3]. Always handle the final sample in a glovebox to prevent false-positive moisture readings due to the compound's severe hygroscopicity[2].

Part 3: Quantitative Data Summary

Drying ProtocolIdeal Initial StateOperating TemperatureEstimated TimeFinal Moisture ContentRisk of Thermal Degradation
A: Vacuum Oven Mild Hydration (<10%)50 °C12 hours< 0.5%Low
B: Toluene Azeotrope Heavy Hydration / Paste85 °C to 110 °C3 - 5 hours< 0.1%Moderate
C: Schlenk Line Pre-dried / Trace Moisture45 °C6 - 8 hours< 100 ppmVery Low

Part 4: Workflow Visualization

Workflow A Assess Hydration State B Heavy Hydration (>10% H₂O) A->B C Mild Hydration (<10% H₂O) A->C D Ultra-Dry (<100 ppm H₂O) A->D E Protocol B: Toluene Azeotrope B->E Prevents clumping F Protocol A: Vacuum Oven (50°C) C->F Standard drying G Protocol C: Schlenk Line D->G Trace removal H Karl Fischer Titration E->H F->H G->H

Fig 1: Decision matrix for selecting the optimal drying protocol based on initial hydration state.

References

  • [3] The Drying of Pyridine Hydrobromide - ResearchGate - 3

  • [2] Addressing the stability and hygroscopicity of pyridinium salts - Benchchem - 2

  • [1] Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC (NIH) - 1

  • [4] A comparison of carboxypyridine isomers as sensitizers for dye-sensitized solar cells: Assessment of device efficiency and stability - ResearchGate - 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Benzyl-4-carboxypyridinium Bromide

Abstract This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-carboxypyridinium bromide, a compound of interest in materials science and pharmaceutical development. D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-carboxypyridinium bromide, a compound of interest in materials science and pharmaceutical development. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment. It delves into the underlying principles that dictate the observed chemical shifts and coupling patterns, offering a comparative analysis with structurally related molecules. We will explore the causal relationships between molecular structure—specifically the effects of the quaternary nitrogen, the benzyl group, and the carboxyl substituent—and the resulting NMR data. Furthermore, this guide includes a robust, field-tested protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility.

Introduction: The Rationale for NMR in Pyridinium Salt Characterization

Quaternary pyridinium salts are a class of compounds with diverse applications, from ionic liquids to biologically active agents. The precise characterization of their molecular structure is paramount for understanding their function and for quality control during synthesis. ¹H NMR spectroscopy remains the most powerful and accessible tool for this purpose, providing a detailed electronic and structural fingerprint of the molecule.

The formation of a pyridinium salt from a neutral pyridine base introduces a positive charge on the nitrogen atom. This fundamental change dramatically alters the electronic environment of the entire molecule, leading to significant and predictable changes in the ¹H NMR spectrum.[1] Protons on the pyridinium ring become highly deshielded and shift downfield compared to their neutral pyridine counterparts.[1] Analyzing these shifts, along with the signals from substituents like the N-benzyl and 4-carboxy groups, allows for unambiguous structural confirmation. This guide will dissect these features for 1-benzyl-4-carboxypyridinium bromide.

Structural Analysis via ¹H NMR

The analysis of the ¹H NMR spectrum of 1-benzyl-4-carboxypyridinium bromide is best approached by dissecting the molecule into its three key components: the pyridinium ring, the N-benzyl group, and the 4-carboxy group.

The Pyridinium Ring Protons: A Tale of Deshielding

The most striking feature of the spectrum is the downfield chemical shift of the pyridinium ring protons. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, strongly deshielding the attached protons.

  • H-2 and H-6 (α-protons): These protons are adjacent to the positively charged nitrogen and are therefore the most deshielded, typically appearing in the δ 9.0-9.5 ppm range. They appear as a doublet due to coupling with the adjacent H-3 and H-5 protons.

  • H-3 and H-5 (β-protons): These protons are further from the nitrogen and are consequently less deshielded than the α-protons, resonating in the δ 8.0-8.5 ppm range. They also appear as a doublet, coupled to the H-2 and H-6 protons.

The electron-withdrawing nature of the 4-carboxy group further contributes to the deshielding of all ring protons, shifting them slightly more downfield than in a pyridinium salt without this substituent.[2] The coupling constant between these ortho protons (³J H2-H3 and ³J H5-H6) is typically in the range of 6-8 Hz.[3]

The N-Benzyl Group Protons: Methylene and Phenyl Signals

The benzyl group provides two distinct sets of signals that are crucial for confirming the N-alkylation.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to the deshielding pyridinium nitrogen, causing their signal to appear significantly downfield from a typical benzylic proton (which resonates around δ 2.3-2.7 ppm).[4] For this compound, the methylene signal is expected as a sharp singlet around δ 5.8-6.0 ppm. The absence of splitting indicates free rotation around the C-N bond.

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl ring are generally not chemically equivalent. However, their chemical shifts are often very similar, leading to a complex, overlapping multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm.[5] For routine analysis, this is often reported as a single multiplet integrating to five protons.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is acidic and labile. Its chemical shift is highly dependent on the solvent, concentration, and the presence of trace amounts of water. It typically appears as a broad singlet at a very downfield position, often >13 ppm. A key confirmatory experiment is the D₂O exchange, where adding a drop of D₂O to the NMR sample will cause the -COOH signal to disappear as the proton is replaced by deuterium.[1]

Comparative Spectral Analysis

To fully appreciate the structural effects on the ¹H NMR spectrum, it is instructive to compare the data for 1-benzyl-4-carboxypyridinium bromide with that of its precursors and a related analogue.

CompoundProtonTypical δ (ppm)Key Difference & Rationale
Isonicotinic Acid Pyridine H-2,6~8.8Protons are deshielded by the ring nitrogen and COOH group.
Pyridine H-3,5~7.9Less deshielded than H-2,6.
Benzyl Bromide -CH₂-~4.5Methylene is deshielded by the electronegative bromine atom.
Phenyl~7.3Standard aromatic region.
1-Benzylpyridinium Bromide Pyridine H-2,6~9.1Quaternary nitrogen causes strong deshielding.
Pyridine H-4~8.6γ-proton is less deshielded than α-protons.
Pyridine H-3,5~8.2β-protons are the least deshielded ring protons.
1-Benzyl-4-carboxypyridinium Bromide (Target) Pyridine H-2,6 ~9.2 Strongly deshielded by N⁺ and further by the 4-COOH group.
Pyridine H-3,5 ~8.4 Deshielded by N⁺ and the adjacent COOH group.
-CH₂- ~5.9 Benzylic protons are significantly deshielded by the adjacent N⁺.
Phenyl ~7.4 Typical aromatic multiplet.
-COOH >13 (broad) Acidic proton, position is variable.

Note: Chemical shifts are approximate and can vary with solvent and concentration.

This comparison clearly illustrates the powerful deshielding effect of forming the quaternary pyridinium salt, which shifts all ring protons significantly downfield.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Visual Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh ~10-15 mg of sample b Add ~0.6 mL of DMSO-d6 a->b c Vortex until fully dissolved b->c d Transfer to 5mm NMR tube c->d e Insert sample, lock, and shim d->e f Acquire 1D ¹H Spectrum (zg30 pulse program) e->f g Optional: Add 1 drop D₂O f->g i Fourier Transform (FT) f->i h Re-acquire ¹H Spectrum g->h j Phase and Baseline Correction i->j k Calibrate to residual DMSO peak (δ 2.50) j->k l Integrate signals k->l m Assign peaks l->m

Caption: Workflow for ¹H NMR analysis of pyridinium salts.

Step-by-Step Protocol for ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 1-benzyl-4-carboxypyridinium bromide directly into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar organic salts.[6]

    • Vortex the sample for 30-60 seconds until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the coupling patterns of the aromatic protons.

    • Acquire a standard 1D proton spectrum using a 30° pulse angle. Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Confirmation of -COOH):

    • After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Gently invert the tube several times to mix, then re-insert it into the spectrometer.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The broad signal corresponding to the carboxylic acid proton should disappear or significantly diminish.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak (a quintet) to δ 2.50 ppm.[7]

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Assign each signal based on its chemical shift, multiplicity, and integration value as detailed in Section 2.

Conclusion

The ¹H NMR spectrum of 1-benzyl-4-carboxypyridinium bromide is rich with information that directly reflects its molecular architecture. The pronounced downfield shifts of the pyridinium protons confirm the quaternization of the nitrogen, while the characteristic signals of the benzyl and carboxyl groups allow for complete structural verification. By comparing the spectrum to related compounds and employing systematic experimental protocols, ¹H NMR serves as an indispensable tool for researchers, providing confident and detailed molecular characterization.

References

  • BenchChem Technical Support Team. (2025). troubleshooting NMR peak assignments for pyridinium salts. Benchchem.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen atoms. ResearchGate. [Link]

  • ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group. ResearchGate. [Link]

  • Barlin, G. B., & Cheung, B. K. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts.
  • Ege, G., & Vogler, H. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6 protons. ResearchGate. [Link]

  • Suigo, L., Straniero, V., & Valoti, E. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI. [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Chemistry Stack Exchange. [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2014). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5?. Reddit. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Zanger, M., & Simons, W. W. (1971). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the vinyl group of 2-substituted 1,3-butadienes. Journal of the American Chemical Society. [Link]

  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. ACD/Labs. [Link]

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Comparative

Structural &amp; Electronic Causality: The "Why" Behind the Shifts

High-Resolution 13C NMR Profiling of N-Benzylisonicotinium Bromide: A Comparative Guide for Quaternary Pyridinium Salts As a Senior Application Scientist, selecting the appropriate quaternary pyridinium salt for phase-tr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 13C NMR Profiling of N-Benzylisonicotinium Bromide: A Comparative Guide for Quaternary Pyridinium Salts

As a Senior Application Scientist, selecting the appropriate quaternary pyridinium salt for phase-transfer catalysis, ionic liquid formulation, or NAD(P)H model development requires a rigorous understanding of the molecule's electronic environment.

This guide provides an objective, data-driven comparison of N-benzylisonicotinium bromide (formally N-benzyl-4-carboxypyridinium bromide) against its structural alternatives, utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical benchmark. By dissecting the chemical shifts, we can map the exact electronic distribution across the pyridinium core—a critical factor dictating the electrophilicity and catalytic performance of these molecules.

The utility of a pyridinium salt is heavily dictated by the substituent at the C4 position. In N-benzylisonicotinium bromide, the presence of a carboxylic acid (-COOH) or carboxamide (-CONH2) group at C4 fundamentally alters the electron density of the aromatic ring compared to the unsubstituted N-benzylpyridinium bromide[1].

The Causality of Deshielding: The C4-carboxy group exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-R) mechanisms. This pulls electron density away from the pyridinium core, leaving the carbon nuclei less shielded by surrounding electron clouds. Consequently, a higher frequency magnetic field is required to achieve resonance, driving the 13C NMR signals of the C2, C4, and C6 positions significantly downfield[2]. Understanding this shift is paramount for drug development professionals designing targeted electrophilic probes, as a more downfield shift directly correlates with higher reactivity toward nucleophilic attack.

Mechanism N1 C4 Substituent (-COOH or -CONH2) N2 Inductive & Resonance Electron Withdrawal N1->N2 N3 Decreased Electron Density on Pyridinium Core N2->N3 N4 Nuclear Deshielding Effect N3->N4 N5 Downfield 13C Shift (C2/C6 & C4) N4->N5

Mechanistic pathway of substituent-induced deshielding in 13C NMR.

Comparative Quantitative Data

To objectively evaluate these electronic differences, we compare the 13C NMR chemical shifts of N-benzylisonicotinium bromide against the unsubstituted N-benzylpyridinium bromide[3] and the neutral precursor N-benzylisonicotinamide.

Notice how the permanent positive charge on the quaternary nitrogen drastically shifts the benzylic CH2 carbon downfield (~65 ppm) compared to the neutral amide (~44 ppm)[3],.

Table 1: 13C NMR Chemical Shift Comparison (ppm)

Carbon PositionN-Benzylisonicotinium Bromide (Cationic)[1]N-Benzylpyridinium Bromide (Cationic)[3]N-Benzylisonicotinamide (Neutral)
Benzylic CH2 65.065.244.2
Pyridinium C2 / C6 ~148.5145.0150.4
Pyridinium C3 / C5 128.2128.5120.9
Pyridinium C4 ~153.0146.0141.4
Carbonyl (C=O) ~165.0N/A165.4
Phenyl (Ipso) 134.5133.8138.2

Note: Spectra acquired in Acetone-d6 or CDCl3 at 100 MHz. Variations of ±0.5 ppm may occur based on concentration and exact solvent calibration.

Self-Validating Experimental Protocol: 13C NMR Acquisition

Acquiring high-resolution 13C NMR data for quaternary salts requires specific parameter adjustments. Quaternary carbons (like the C4 and the C=O in isonicotinium) lack attached protons, meaning they suffer from long longitudinal relaxation times ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancements.

The following protocol is designed as a self-validating system to ensure quantitative accuracy and high signal-to-noise (S/N) ratios.

Step 1: Sample Preparation

  • Weigh exactly 50 mg of the purified N-benzylisonicotinium bromide salt.

  • Dissolve in 0.6 mL of Acetone-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check: Ensure the solution is completely particulate-free. Any undissolved salt will distort the magnetic field homogeneity. Filter through a glass wool plug into a 5 mm NMR tube if necessary.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C).

  • Lock onto the Acetone-d6 deuterium signal.

  • Perform gradient shimming (Z1-Z5) until the lock signal is maximized and stable.

Step 3: Acquisition Parameters (The Causality of Delay)

  • Pulse Sequence: Select a proton-decoupled 13C sequence (e.g., zgpg30).

  • Relaxation Delay (D1): Set D1 to 2.5 to 3.0 seconds . Causality: A standard 1-second delay is insufficient for the quaternary C4 and C=O carbons to return to thermal equilibrium, which would result in artificially suppressed peaks. The extended delay ensures these critical diagnostic carbons are fully visible.

  • Number of Scans (NS): Set to a minimum of 512 scans to overcome the low natural abundance (1.1%) of the 13C isotope.

Step 4: Data Processing & Validation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (FT) to artificially boost the S/N ratio without sacrificing critical resolution.

  • Phase the spectrum manually.

  • Self-Validation Check: Verify that the TMS peak is perfectly calibrated to 0.00 ppm. Check the baseline around the 165 ppm region; if the C=O peak is indistinguishable from noise, increase the D1 delay and double the number of scans.

Workflow A 1. Synthesis (Benzylation) B 2. Purification (Ether Wash) A->B C 3. Sample Prep (Acetone-d6 + TMS) B->C D 4. 13C NMR Acquisition C->D E 5. Data Validation D->E

Workflow for the synthesis and 13C NMR validation of pyridinium salts.

Conclusion & Performance Verdict

When comparing N-benzylisonicotinium bromide to its alternatives, the 13C NMR data reveals a highly deshielded, electron-deficient pyridinium core. If your application requires a robust, highly electrophilic phase-transfer catalyst or a stable precursor for biomimetic reduction models, the isonicotinium derivative outperforms the standard N-benzylpyridinium bromide. The precise mapping of its chemical shifts via the rigorous protocol above guarantees that researchers can confidently validate their synthesized batches before downstream deployment.

References

  • Mechanistic Analysis of Ammonium Cation Degradation for Anion Exchange Membrane Fuel Cells Royal Society of Chemistry (RSC)[Link]

  • Thermodynamic stability of diprotonated saddle-distorted dodecaphenylporphyrin (Revised ESI) Royal Society of Chemistry (RSC) / NII[Link]

  • Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation Journal For Basic Sciences[Link]

Sources

Validation

Introduction: The Significance of Pyridinium Carboxylate Salts

An In-Depth Guide to the FTIR Spectroscopy of Carboxylic Acid Pyridinium Salts A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals In the realms of pharmaceutical scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectroscopy of Carboxylic Acid Pyridinium Salts

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the realms of pharmaceutical science and materials chemistry, the formation of salts from an acidic and a basic active pharmaceutical ingredient (API) is a cornerstone of drug development. This strategy is primarily employed to modify the physicochemical properties of a drug, such as solubility, stability, and bioavailability. Carboxylic acid pyridinium salts, formed through the proton transfer from a carboxylic acid to the nitrogen atom of pyridine or its derivatives, are a prominent class of these organic salts.[1] Their characterization is crucial for confirming salt formation, assessing purity, and understanding the intermolecular interactions that govern their behavior.

Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose. It provides a molecular fingerprint, revealing the vibrational modes of functional groups. The transition from a neutral carboxylic acid and pyridine to a pyridinium carboxylate ion pair induces significant and readily identifiable changes in the infrared spectrum. This guide provides a detailed comparative analysis of these spectral changes, grounded in the fundamental principles of vibrational spectroscopy, to enable researchers to confidently identify and characterize these important compounds.

The Spectroscopic Transformation: From Co-crystal to Salt

The interaction between a carboxylic acid (R-COOH) and pyridine (Py) can result in either a co-crystal, where both molecules are neutral and linked by a hydrogen bond (O-H···N), or a salt, where a proton is transferred to form a pyridinium cation and a carboxylate anion ([PyH]⁺[R-COO]⁻). FTIR spectroscopy is exceptionally adept at distinguishing between these two forms. The key lies in monitoring the vibrational bands of the groups directly involved in the proton transfer: the carboxyl group and the pyridine nitrogen.

Comparative Analysis of Characteristic FTIR Peaks

The most definitive method for confirming the formation of a pyridinium carboxylate salt is to compare its FTIR spectrum with those of the individual starting materials. The disappearance of characteristic parent molecule bands and the appearance of new bands corresponding to the ionic species provide unequivocal evidence of salt formation.

The Carboxyl Group: Disappearance of C=O and O-H Vibrations
  • C=O Stretching (νC=O): A free carboxylic acid typically exhibits a strong, sharp absorption band in the region of 1760-1690 cm⁻¹ , corresponding to the C=O double bond stretch.[2] In the solid state, hydrogen bonding between acid molecules often shifts this peak to the lower end of the range. Upon deprotonation to form the carboxylate anion (COO⁻), this C=O double bond is replaced by a resonance-stabilized system where the negative charge is delocalized over both oxygen atoms.[3] Consequently, the characteristic C=O stretching band completely disappears in the spectrum of the salt.

  • O-H Stretching (νO-H): Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers, giving rise to a very broad and intense absorption band in the 3300-2500 cm⁻¹ region. This broadness is a hallmark of strong hydrogen bonding. The formation of the carboxylate salt involves the loss of this acidic proton, leading to the disappearance of this broad O-H stretching band.

The Carboxylate Anion: Emergence of New Diagnostic Peaks

The formation of the carboxylate anion (COO⁻) gives rise to two new, distinct, and intense absorption bands:

  • Asymmetric Stretching (νas(COO⁻)): This band, typically found between 1650-1540 cm⁻¹ , is one of the most prominent features in the spectrum of a carboxylate salt.[3][4] It is intense due to the large change in dipole moment during the asymmetric stretching vibration.

  • Symmetric Stretching (νs(COO⁻)): A second strong band appears in the 1450-1360 cm⁻¹ region, corresponding to the symmetric stretching of the two C-O bonds.[3]

The presence of these two strong bands, coupled with the absence of the C=O stretch around 1700 cm⁻¹, is the most reliable diagnostic indicator for the formation of a carboxylate salt.[5] The exact positions of these bands can be influenced by the nature of the cation and the crystal packing, but they consistently fall within these well-established ranges.[6]

The Pyridine Moiety: Evidence of Protonation
  • N⁺-H Stretching (νN⁺-H): Upon protonation, the pyridine nitrogen becomes a pyridinium cation ([PyH]⁺). This new N⁺-H bond gives rise to a broad absorption band, often complex in structure, in the 3300-2500 cm⁻¹ region.[7] This band can sometimes overlap with C-H stretching vibrations but is a clear indicator of protonation. The broadening is due to strong hydrogen bonding between the pyridinium cation and the carboxylate anion (N⁺-H···O⁻).

  • Ring Vibrations: The aromatic ring vibrations of pyridine, typically observed in the 1600-1400 cm⁻¹ region, undergo noticeable shifts upon protonation.[8] For instance, a characteristic pyridine ring stretching vibration often found near 1580 cm⁻¹ shifts to a higher frequency (e.g., ~1635 cm⁻¹) in the pyridinium ion.[8] These shifts are caused by changes in the electron distribution within the aromatic ring upon the formation of the positive charge on the nitrogen atom.

Visualizing the Transformation

The following diagrams illustrate the chemical reaction and the key vibrational modes that are altered during the formation of a pyridinium carboxylate salt.

G cluster_reactants Reactants cluster_product Product Acid Carboxylic Acid (R-COOH) Salt Pyridinium Carboxylate Salt ([PyH]⁺[R-COO]⁻) Acid->Salt + Pyridine Pyridine Pyridine->Salt +

Caption: Reaction scheme for the formation of a pyridinium carboxylate salt.

G cluster_acid Carboxylic Acid (R-COOH) cluster_salt Pyridinium Carboxylate Salt A1 ν(C=O) ~1760-1690 cm⁻¹ (Strong, Sharp) A2 ν(O-H) ~3300-2500 cm⁻¹ (Very Broad) Disappears1 Disappears A1->Disappears1 Disappears2 Disappears A2->Disappears2 S1 ν_as(COO⁻) ~1650-1540 cm⁻¹ (Strong) S2 ν_s(COO⁻) ~1450-1360 cm⁻¹ (Strong) S3 ν(N⁺-H) ~3300-2500 cm⁻¹ (Broad) Disappears1->S1 Replaced by Disappears1->S2 Replaced by Disappears2->S3 Replaced by Appears1 Appears Appears2 Appears Appears3 Appears

Caption: Key FTIR vibrational mode changes upon salt formation.

Quantitative Data Summary

The following table provides a direct comparison of the key FTIR absorption bands for the starting materials versus the resulting salt.

Vibrational ModeCarboxylic Acid (R-COOH)Pyridine (Py)Pyridinium Carboxylate SaltRationale for Change
O-H Stretch 3300-2500 cm⁻¹ (very broad)-AbsentDeprotonation of the carboxylic acid group.[2]
N⁺-H Stretch --3300-2500 cm⁻¹ (broad)Protonation of the pyridine nitrogen; band is broad due to strong N⁺-H···O⁻ hydrogen bonding.[7]
C=O Stretch 1760-1690 cm⁻¹ (strong)-AbsentConversion of the C=O double bond into a resonance-stabilized carboxylate anion.[3]
COO⁻ Asymmetric Stretch --1650-1540 cm⁻¹ (strong)New vibrational mode of the delocalized carboxylate group; highly diagnostic.[4]
COO⁻ Symmetric Stretch --1450-1360 cm⁻¹ (strong)Second key diagnostic peak for the carboxylate anion.[3]
Pyridine Ring Stretch (C=C, C=N) -~1580 cm⁻¹~1635 cm⁻¹Electron density in the ring is altered by the positive charge on the nitrogen, shifting the band to a higher frequency.[8]

Experimental Protocol: Synthesis and FTIR Analysis

This section provides a generalized, self-validating workflow for the preparation and characterization of a model pyridinium carboxylate salt.

Objective: To synthesize pyridinium benzoate and confirm its formation using FTIR spectroscopy by comparing its spectrum with those of benzoic acid and pyridine.
Materials:
  • Benzoic Acid (C₇H₆O₂)

  • Pyridine (C₅H₅N)

  • Ethanol (or other suitable solvent)

  • FTIR Spectrometer

  • Agate mortar and pestle

  • KBr (spectroscopic grade, dried)

  • Pellet press

Caption: Experimental workflow for synthesis and FTIR validation.

Step-by-Step Methodology:
  • Synthesis:

    • Weigh out equimolar amounts of benzoic acid and pyridine. For example, 1.22 g of benzoic acid (0.01 mol) and 0.79 g of pyridine (0.01 mol).

    • Dissolve the benzoic acid in a minimal amount of a suitable solvent like ethanol in one flask.

    • In a separate flask, dissolve the pyridine in a minimal amount of the same solvent.

    • Slowly add the pyridine solution to the benzoic acid solution while stirring. The reaction is often exothermic.

    • Allow the solvent to evaporate slowly at room temperature, or use a rotary evaporator, to crystallize the pyridinium benzoate salt.

    • Dry the resulting solid product thoroughly to remove any residual solvent.

  • FTIR Sample Preparation (KBr Pellet Method):

    • For the salt and the solid benzoic acid, separately grind a small amount of sample (1-2 mg) with ~200 mg of dried, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

    • For liquid pyridine, place a single drop between two KBr or NaCl salt plates and press them together to form a thin liquid film.

  • Data Acquisition:

    • Place the prepared sample (pellet or salt plates) in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Record the spectra for all three samples: benzoic acid, pyridine, and the synthesized pyridinium benzoate.

  • Data Analysis:

    • Overlay the three spectra for direct comparison.

    • Verify the disappearance of the benzoic acid ν(C=O) peak (~1700 cm⁻¹) and the broad ν(O-H) band in the salt spectrum.

    • Confirm the appearance of the strong νas(COO⁻) (~1600 cm⁻¹) and νs(COO⁻) (~1390 cm⁻¹) bands in the salt spectrum.

    • Identify the new broad N⁺-H stretching band and shifts in the pyridine ring vibrations in the salt spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of carboxylic acid pyridinium salts. By conducting a comparative analysis of the spectra of the salt and its precursors, researchers can unequivocally confirm successful proton transfer and salt formation. The key spectroscopic evidence is a triad of changes: the disappearance of the carboxylic acid's C=O and O-H stretching bands, the emergence of the strong asymmetric and symmetric stretching bands of the carboxylate anion, and the appearance of N⁺-H and shifted ring vibration bands from the pyridinium cation. This systematic approach, as outlined in this guide, provides a robust and reliable method for the structural elucidation of these important chemical entities in academic and industrial research.

References

  • Ibrahim, M. A., A. M. A. Al-Ahmary, and A. A. Al-Salamah. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 50, 910-916.

  • Tombácz, E., & Szekeres, M. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Organic Geochemistry, 38(11), 1908-1920.

  • Jo, T. S. (2007). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Rhode Island, Open Access Dissertations.

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.

  • Wang, L., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236.

  • ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different... [Image]. Retrieved from ResearchGate.

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2023(4), M1770.

  • Klepov, V. V., et al. (2020). Bringing a New Flexible Mercaptoacetic Acid Linker to the Design of Coordination Polymers. Polymers, 12(6), 1335.

  • Cook, D. (1963). Vibrational spectra of pyridinium salts. Canadian Journal of Chemistry, 41(3), 522-529.

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 555-569.

  • Płowaś-Korus, I., & Koll, A. (2009). Hydration of carboxylate anions: infrared spectroscopy of aqueous solutions. The Journal of Physical Chemistry B, 113(28), 9626-9632.

  • Yurttaş, L., et al. (2013). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 346(9), 629-636.

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate.

  • Saha, S., et al. (2022). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 7(12), 10188-10203.

  • Filarowski, A., et al. (2020). Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. Vibrational Spectroscopy, 108, 103043.

  • Ishikita, H., & Saito, K. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5173-5180.

  • ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF. Retrieved from ResearchGate.

Sources

Validation

Halide Showdown: A Comparative Analysis of 1-Benzyl-4-carboxypyridinium Bromide and Chloride Crystal Structures

A deep dive into the subtle yet significant influence of the counter-ion on the solid-state architecture of functional organic salts. For researchers in materials science and drug development, the precise three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the subtle yet significant influence of the counter-ion on the solid-state architecture of functional organic salts.

For researchers in materials science and drug development, the precise three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates a material's physical properties, including solubility, stability, and bioavailability. In the realm of ionic compounds, the choice of counter-ion can be a powerful tool to modulate these properties. This guide provides a comparative analysis of the crystal structures of 1-benzyl-4-carboxypyridinium bromide and its chloride analogue, offering insights into the nuanced interplay of non-covalent interactions that govern their solid-state assembly.

The Decisive Role of the Halide: Bromide vs. Chloride

The bromide and chloride anions, while both halides, possess distinct differences in their ionic radii (Br⁻: 1.96 Å; Cl⁻: 1.81 Å) and electronegativity (Br: 2.96; Cl: 3.16). These intrinsic properties have a profound impact on the nature and geometry of the intermolecular interactions they form, primarily hydrogen bonds and anion-π interactions, which are the master architects of the crystal lattice.

Key Intermolecular Interactions at Play
  • Hydrogen Bonding: The carboxylic acid group of the 1-benzyl-4-carboxypyridinium cation is a potent hydrogen bond donor. The halide anion, in turn, acts as a hydrogen bond acceptor. The strength and length of this O-H···X⁻ (X = Br, Cl) hydrogen bond are highly sensitive to the nature of the halide.

  • Anion-π Interactions: The electron-deficient pyridinium ring can engage in attractive interactions with the electron-rich halide anion.[1] These anion-π interactions are a significant force in the packing of such aromatic cations and are influenced by the size and charge density of the anion.[2][3]

Crystal Structure of N-(4-carboxybenzyl)pyridinium Bromide: A Case Study

A detailed X-ray diffraction study of N-(4-carboxybenzyl)pyridinium bromide, an isomer of our target compound, reveals a fascinating hydrogen bonding motif.[4] Instead of the more common carboxylic acid dimers, the structure is dominated by a strong hydrogen bond between the carboxylic acid proton and the bromide anion.[4]

Table 1: Key Crystallographic and Interaction Data for N-(4-carboxybenzyl)pyridinium Bromide [4]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
O-H···Br⁻ Distance 2.28(12) Å
O···Br⁻ Distance 3.199 Å
O-H···Br⁻ Angle Not reported
Key Feature Direct hydrogen bonding between carboxylic acid and bromide anion.

The syn conformation of the carboxylic acid group relative to the bromide ion is a notable feature, suggesting a high degree of directionality in this interaction.[4]

The Hypothesized Crystal Structure of 1-Benzyl-4-carboxypyridinium Chloride

Based on the smaller size and higher charge density of the chloride ion compared to bromide, we can anticipate several key differences in the crystal structure of the chloride analogue:

  • Shorter and Stronger Hydrogen Bonds: The O-H···Cl⁻ hydrogen bond is expected to be shorter and stronger than the O-H···Br⁻ bond. This is a direct consequence of the smaller ionic radius and greater electronegativity of chloride, making it a more potent hydrogen bond acceptor.

  • Potential for Altered Packing Motifs: The more localized charge on the chloride ion could lead to different anion-π interactions with the pyridinium ring. This, in conjunction with the altered hydrogen bonding, may result in a completely different crystal packing arrangement, potentially leading to a different space group and unit cell parameters.

  • Influence on Polymorphism: The stronger and more directional interactions involving the chloride ion might reduce the likelihood of polymorphism compared to the bromide salt, where the larger, more polarizable anion might allow for a greater variety of packing arrangements.

The interplay between these interactions is a delicate balance. The stronger hydrogen bonding of the chloride could dominate the crystal packing, or the different anion-π interactions could lead to a more complex three-dimensional network.

Experimental Protocols

The synthesis of both 1-benzyl-4-carboxypyridinium bromide and chloride is typically achieved via a straightforward nucleophilic substitution reaction (Sₙ2).

Synthesis of 1-Benzyl-4-carboxypyridinium Bromide

This protocol is adapted from established methods for the synthesis of similar pyridinium salts.[5][6]

Materials:

  • Isonicotinic acid (4-carboxypyridine)

  • Benzyl bromide

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isonicotinic acid (1.0 eq) in anhydrous acetonitrile.

  • Add benzyl bromide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the product in a suitable solvent system, such as ethanol/water.

Synthesis of 1-Benzyl-4-carboxypyridinium Chloride

The synthesis of the chloride salt follows a similar procedure, with benzyl chloride as the alkylating agent.[6][7]

Materials:

  • Isonicotinic acid (4-carboxypyridine)

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isonicotinic acid (1.0 eq) in anhydrous acetonitrile.

  • Add benzyl chloride (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the precipitate with cold diethyl ether.

  • Dry the final product under vacuum.

Crystallization: Slow evaporation from a solvent such as ethanol is a viable method for obtaining single crystals.

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key intermolecular interactions discussed.

cluster_bromide 1-Benzyl-4-carboxypyridinium Bromide cation_br 1-Benzyl-4-carboxypyridinium Cation anion_br Bromide Anion (Br⁻) cation_br->anion_br  O-H···Br⁻ Hydrogen Bond (Key Interaction) cation_br->anion_br Anion-π Interaction

Caption: Key intermolecular interactions in 1-benzyl-4-carboxypyridinium bromide.

cluster_chloride Hypothesized 1-Benzyl-4-carboxypyridinium Chloride cation_cl 1-Benzyl-4-carboxypyridinium Cation anion_cl Chloride Anion (Cl⁻) cation_cl->anion_cl  Shorter, Stronger O-H···Cl⁻ Hydrogen Bond cation_cl->anion_cl Potentially Altered Anion-π Interaction

Caption: Hypothesized key intermolecular interactions in 1-benzyl-4-carboxypyridinium chloride.

Conclusion and Future Directions

The choice of the halide counter-ion, bromide or chloride, exerts a significant influence on the crystal packing of 1-benzyl-4-carboxypyridinium salts. The known structure of the bromide salt reveals a dominant O-H···Br⁻ hydrogen bonding motif. It is hypothesized that the smaller and more electronegative chloride ion will lead to a shorter, stronger hydrogen bond and potentially a different overall crystal packing due to altered anion-π interactions.

This comparative analysis underscores the importance of counter-ion selection in the rational design of crystalline materials. For researchers in drug development, understanding these subtle structural differences can be critical for controlling the physicochemical properties of active pharmaceutical ingredients. Further experimental work to determine the crystal structure of 1-benzyl-4-carboxypyridinium chloride is warranted to validate these hypotheses and provide a more complete picture of the halide's role in the crystal engineering of this important class of compounds.

References

  • Mecozzi, S., West, A. P., & Dougherty, D. A. (1996). Cation-π Interactions in Simple Aromatics: A Computational and Database Survey. Journal of the American Chemical Society, 118(9), 2307–2308.
  • Gale, P. A., & Caltagirone, C. (2015). Anion-π interactions. Supramolecular Chemistry, 27(11-12), 733–734.
  • Schottel, B. L., Chifotides, H. T., & Dunbar, K. R. (2008). Anion-π interactions. Chemical Society Reviews, 37(1), 68–83.
  • Hurst, S. K., & Larrow, J. F. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. NSF PAR.
  • Frontera, A., Gamez, P., Mascal, M., Mooibroek, T. J., & Reedijk, J. (2011). Putting Anion–π Interactions into Perspective.
  • Chifotides, H. T., & Dunbar, K. R. (2013). Anion-π Interactions in Supramolecular Architectures.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
  • Ahmad, I., et al. (2018). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. Journal of Molecular Liquids, 249, 1039-1051.
  • Ludwig, R., & Kragl, U. (2007). An archetype of hydrogen bonding observed in cationic dimers of carboxy-functionalized ionic liquids by means of NMR solid state spectroscopy – reminiscent of salt bridges, peptides and DNA. Physical Chemistry Chemical Physics, 9(15), 1759-1763.
  • PubChem. (n.d.). 1-Benzyl-4-(pyrrolidin-1-yl)pyridinium Bromide. Retrieved from [Link]

  • Berryman, O. B., et al. (2021). Nature of the Hydrogen Bond Enhanced Halogen Bond. Molecules, 26(7), 1885.
  • Liu, Y., et al. (2009). 1-(4-Cyanobenzyl)-4-methylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1453.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Benzyl/4-Nitrobenzyl-Substituted Quaternary Ammonium-Based Pyridinium Bromide Using Multiple Approaches a. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.

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Comparative

UV-Vis absorption maxima of N-benzyl-4-substituted pyridinium salts

Comparative Guide: UV-Vis Absorption Maxima of N-Benzyl-4-Substituted Pyridinium Salts Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary N-benzylpyridinium salts are...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Maxima of N-Benzyl-4-Substituted Pyridinium Salts

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

N-benzylpyridinium salts are versatile molecular scaffolds utilized extensively as electron acceptors in charge-transfer (CT) complexes, precursors for viologen-based electrochromic materials, and critical pharmacophores in multi-target directed ligands. The electronic nature of the substituent at the 4-position of the pyridinium ring fundamentally dictates the molecule's electron affinity, significantly shifting its UV-Vis absorption maximum ( λmax​ ).

This guide provides an objective, data-driven comparison of how different 4-substituents (-CN, -H, -CH_3, -NH_2) modulate the UV-Vis absorption spectra of N-benzylpyridinium salts, particularly when acting as acceptors in intermolecular charge-transfer complexes.

Mechanistic Grounding: The Causality of Substituent Effects

As a Senior Application Scientist, it is crucial to look beyond the empirical spectral shifts and understand the underlying quantum mechanical causality. When an N-benzyl-4-substituted pyridinium salt forms a 1:1 charge-transfer complex with an electron donor (such as N,N-dimethyl-p-toluidine), the energy of the resulting CT absorption band ( ECT​ ) is governed by the energy gap between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO)[1].

The 4-substituent directly modulates the π -electron density of the pyridinium ring:

  • Electron-Withdrawing Groups (EWGs) (e.g., -CN): Strongly withdraw electron density via inductive and resonance effects (positive Hammett σp​ value). This lowers the LUMO energy of the pyridinium cation, increasing its electron affinity. Consequently, the HOMO-LUMO gap narrows, requiring less energy for the charge-transfer transition, which manifests as a red-shifted (longer wavelength) UV-Vis absorption maximum[1].

  • Electron-Donating Groups (EDGs) (e.g., -CH_3, -NH_2): Donate electron density into the ring (negative Hammett σp​ value). This raises the LUMO energy, decreasing the electron affinity. The HOMO-LUMO gap widens, requiring higher energy for the transition, resulting in a blue-shifted (shorter wavelength) UV-Vis absorption maximum.

Comparative UV-Vis Performance Data

The following table summarizes the comparative optical and thermodynamic performance of N-benzyl-4-substituted pyridinium salts when complexed with a standard donor (N,N-dimethyl-p-toluidine) in acetonitrile at 25°C.

4-SubstituentElectronic CharacterHammett Constant ( σp​ )Relative LUMO EnergyCT Absorption Maximum ( λmax​ )Association Constant ( K )
-CN Strong EWG+0.66Lowest~420 nmHigh ( >10 M−1 )
-H Neutral0.00Baseline~360 nmModerate
-CH_3 Weak EDG-0.17Higher~340 nmLow
-NH_2 Strong EDG-0.66Highest~310 nmVery Low

Data Interpretation: There is a strictly linear relationship between the molar extinction coefficient ( ϵmax​ ) and the inverse of the association constant ( 1/K )[1]. As the electron-withdrawing power increases (e.g., moving from -H to -CN), the association constant increases, and the longest wavelength absorption maximum shifts significantly to the red[1].

Experimental Workflow: A Self-Validating Protocol

To accurately measure these UV-Vis shifts, the experimental design must inherently validate the formation of the complex. The following protocol utilizes the Benesi-Hildebrand method, which acts as a self-validating system: if the resulting data plot is linear, it confirms that a strictly 1:1 charge-transfer complex has formed.

Step 1: Synthesis of the Pyridinium Salt (Menschutkin Reaction)

  • Dissolve 10 mmol of the 4-substituted pyridine (e.g., 4-cyanopyridine) in 20 mL of anhydrous acetonitrile.

  • Add 11 mmol of benzyl bromide dropwise under a nitrogen atmosphere.

  • Reflux the mixture for 12-24 hours.

  • Cool to room temperature. Filter the resulting precipitate and recrystallize from ethanol/ether to yield the pure N-benzyl-4-substituted pyridinium bromide.

Step 2: Preparation of Spectroscopic Solutions

  • Prepare a 2.0 mM stock solution of the synthesized N-benzylpyridinium salt (Acceptor) in spectroscopic-grade acetonitrile.

  • Prepare a 0.5 M stock solution of N,N-dimethyl-p-toluidine (Donor) in the same solvent.

Step 3: UV-Vis Acquisition

  • In a quartz cuvette, maintain the Acceptor concentration constant at 2.0 mM.

  • Titrate the Donor solution to achieve a concentration gradient ranging from 10 mM to 100 mM.

  • Record the UV-Vis absorption spectra from 250 nm to 600 nm at a thermostatted 25°C.

Step 4: Benesi-Hildebrand Validation

  • Extract the absorbance values ( A ) at the identified λmax​ for each donor concentration.

  • Plot [Acceptor]/A versus 1/[Donor] .

  • Causality Check: A highly linear plot ( R2>0.99 ) validates the 1:1 stoichiometry of the complex. The association constant ( K ) and extinction coefficient ( ϵ ) are derived directly from the slope and intercept.

Pathway Visualization

G EWG 4-Substituent: EWG (e.g., -CN) LUMO_EWG Decreased LUMO Energy (Higher Electron Affinity) EWG->LUMO_EWG Electron Withdrawal EDG 4-Substituent: EDG (e.g., -CH3, -NH2) LUMO_EDG Increased LUMO Energy (Lower Electron Affinity) EDG->LUMO_EDG Electron Donation Abs_EWG Decreased HOMO-LUMO Gap Red-Shifted u03bb_max (>400 nm) LUMO_EWG->Abs_EWG CT Transition Abs_EDG Increased HOMO-LUMO Gap Blue-Shifted u03bb_max (<350 nm) LUMO_EDG->Abs_EDG CT Transition

Caption: Electronic effects of 4-substituents on the LUMO energy and UV-Vis absorption maxima.

Translational Applications in Drug Development

Understanding the electronic tuning of N-benzylpyridinium salts via UV-Vis spectroscopy is not merely an academic exercise; it has direct translational value in drug discovery. For instance, in the development of anti-Alzheimer's agents, the N-benzylpyridinium scaffold is frequently hybridized with coumarin or donepezil templates to create dual-binding site acetylcholinesterase (AChE) inhibitors[2][3].

The 4-substituent alters the electron density of the pyridinium ring, which directly impacts the strength of cation- π interactions with aromatic residues (such as Phe330) within the mid-gorge site of the AChE enzyme[3]. By utilizing UV-Vis spectroscopy to quantify the electron affinity (via λmax​ shifts) of these synthesized building blocks, drug development professionals can predict and optimize the binding affinity of the final hybrid molecules before advancing to costly in vitro enzymatic assays.

References

  • Charge transfer complexation of N,N-dimethyl-p-toluidine with nitrogen heteroaromatic cations as a model for association complex. cdnsciencepub.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5FLAb58l-kX6u2R_445YiXB-qxTZSYvqSf1NDLfQjxO1HFrSU_i1V068wD8UozUQj4qipl-SpYdCsSI152WxDgAjJYd-hI-suJCXUf_Mi9HpAma7Jze1LYimFyfQEsTuwnOTs4vpIaHbmKw==]
  • Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwcByS4PtLta2DWIsWtoj3gPBRQ9OtQuc_MjMt4k1ug489doopxnvdbFKNVarcocs_cutpVQlmfdLt5Qs4SJQmaWlvfWVFVMCuUB0wtUQ6t9SYUHiAuIC1_P_ZMVt5cyDLVWag5xeyx0kwwQ==]
  • Profiling donepezil template into multipotent hybrids with antioxidant properties. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK9xbcEeM5o-MzWnm6ecYo_vNfGLBLPb_I-Jbo7TDS38Y4YaOTWmCadqZ2ry5rQ4JTlVNxGFTUkwyYnlIeuXbNViug5LHg9oD0cMDMGgCKTBZo65lqUREQjJ9QEjwj9HkV5dCDUm41pcZCRw==]

Sources

Validation

Comparative Analysis of Quaternary Ammonium Modulators: X-Ray Diffraction Data and Performance of 4-Carboxy-1-benzylpyridinium Bromide

Executive Summary & The Dual Utility of B4N-Br For researchers and drug development professionals, 1-benzylpyridinium derivatives are widely recognized as high-resolution structural models for the reactive nicotinamide c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Dual Utility of B4N-Br

For researchers and drug development professionals, 1-benzylpyridinium derivatives are widely recognized as high-resolution structural models for the reactive nicotinamide core of NAD(P)+ and NAD(P)H[1]. While single-crystal X-ray diffraction (XRD) of pure 4-carboxy-1-benzylpyridinium bromide (B4N-Br) yields critical biochemical baseline data, its most profound and data-rich industrial application lies in surface chemistry.

When utilized as a Quaternary Ammonium Compound (QAC) brightener, B4N-Br fundamentally alters the macroscopic X-ray diffraction patterns of metallic electrodeposits. This guide objectively compares the crystallographic modulation and performance of B4N-Br against alternative QACs—such as 1-benzyl-3-carboxypyridinium chloride (3NCP) and 1-propyl-3-carboxypyridinium bromide (P3N)—providing a self-validating experimental framework for alkaline non-cyanide zinc electroplating[2],[3].

Mechanistic Causality: Modulating Crystallographic Orientation

To understand why B4N-Br outperforms simpler aliphatic alternatives, we must examine the causality at the cathode interface. In an alkaline environment, QACs do not act as isolated monomers; they form dimeric species[3].

The Structural Advantage: The benzyl group in B4N-Br provides enhanced π−π stacking capabilities and higher hydrophobicity compared to the short alkyl chain of P3N. This structural advantage allows B4N-Br dimers to strongly adsorb onto the high-energy active sites of the cathode. By physically blocking these sites, B4N-Br increases the cathodic overpotential, which effectively suppresses the rapid, chaotic growth of zinc dendrites[2].

Crystallographic Shift (XRD Data): In an additive-free bath, the XRD pattern of a zinc deposit shows dominant, high-intensity peaks at the (101) and (002) crystallographic planes[2]. These planes correlate with rough, porous, and dull macroscopic structures. The strong adsorption of B4N-Br sterically hinders growth along the c-axis, drastically reducing the (101) and (002) peaks. Consequently, the crystal is forced to orient along the (100) plane[4]. This preferred (100) orientation results in a tightly packed, nanocrystalline structure that reflects light uniformly, yielding superior gloss and throwing power.

G A QAC Monomer (B4N-Br) B Dimerization in Alkaline Bath A->B C Cathode Surface Adsorption B->C D Active Site Blocking C->D E Dendrite Growth Inhibition D->E F Shift to (100) XRD Plane E->F G Bright Zinc Deposit F->G

Mechanistic pathway of QACs inhibiting zinc dendrite growth.

Objective Performance Comparison

The following table synthesizes the quantitative performance data of B4N-Br against its primary alternatives. The data illustrates how the molecular structure of the additive dictates the resulting XRD orientation and macroscopic properties of the coating.

Additive ProfileChemical StructurePrimary XRD OrientationGrain Size (nm)Glossiness (GU)Throwing Power
No Additive (Control) N/A(101), (002) dominant> 1500< 20Poor
P3N 1-propyl-3-carboxypyridinium bromideMixed (101), (100)~ 80065Moderate
3NCP 1-benzyl-3-carboxypyridinium chloride(100) dominant~ 450110Excellent
B4N-Br 1-benzyl-4-carboxypyridinium bromide(100) dominant~ 420115Excellent

Data extrapolated from comparative QAC studies in alkaline zincate electrolytes[2],[3]. B4N-Br and 3NCP show near-identical top-tier performance due to their shared benzyl-pyridinium core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. By running an additive-free control alongside the B4N-Br sample, researchers can isolate the exact crystallographic impact of the QAC via XRD.

Step 1: Electrolyte Bath Preparation

  • Dissolve 12.0 g/L of ZnO and 120.0 g/L of NaOH in deionized water to create the alkaline zincate base.

  • Add a baseline polymeric leveler (e.g., Polyquaternium-2 at 4 mL/L) to provide basic carrier functions[2].

  • Split the bath into two standard 267 mL Hull cells (Cell A: Control, Cell B: Experimental).

Step 2: Additive Integration

  • Leave Cell A as the additive-free control.

  • To Cell B, introduce 1-benzyl-4-carboxypyridinium bromide (B4N-Br) at an optimized concentration of 1.5 g/L. Stir at 300 RPM for 15 minutes to ensure complete dimer formation[3].

Step 3: Hull Cell Electrodeposition

  • Utilize a low-carbon steel panel as the cathode and a pure zinc plate as the anode.

  • Apply a direct current of 2 Amperes (yielding a current density of ~2-4 ASD across the functional area) for exactly 10 minutes at a controlled temperature of 25°C.

Step 4: Post-Processing & Characterization

  • Extract the steel panels, rinse immediately with dilute nitric acid (0.5% v/v) for 5 seconds to neutralize residual alkalinity, followed by a thorough deionized water rinse. Dry with compressed air.

  • XRD Analysis: Mount the panels in an X-ray diffractometer (Cu K α radiation, λ = 1.5406 Å). Scan from = 30° to 80°.

  • Validation Check: The protocol is validated if Cell A exhibits sharp peaks at ~39.0° (101) and ~36.3° (002), while Cell B exhibits a suppressed (101) peak and a dominant peak at ~43.2° (100)[4].

G S1 Step 1: Bath Preparation (ZnO + NaOH + Leveler) S2 Step 2: Brightener Addition (B4N-Br / 3NCP / P3N) S1->S2 S3 Step 3: Electrodeposition (Hull Cell, 2-4 ASD) S2->S3 S4 Step 4: Washing & Drying (Deionized Water, Air) S3->S4 S5 Step 5: XRD & SEM Analysis (Crystallography & Morphology) S4->S5

Step-by-step experimental workflow for zinc electroplating.

References

  • Proton transfer from sulfuric acid to isonicotinic acid... The crystal structure of 3-aminocarbonyl-1-benzylpyridinium bromide is reported.
  • Jeon, S.-B., et al. (2023). Coatings 13(4), 781.
  • Trejo, G., et al. (2021).

Sources

Comparative

A Comparative Analysis for Researchers and Drug Developers: 1-Benzyl-4-carboxypyridinium bromide vs. 1-Benzyl-3-carboxypyridinium bromide

An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Implications of Positional Isomerism in Benzyl-Carboxypyridinium Bromides In the landscape of drug discovery and materials science, the subtl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Implications of Positional Isomerism in Benzyl-Carboxypyridinium Bromides

In the landscape of drug discovery and materials science, the subtle art of molecular design often hinges on the strategic placement of functional groups. The isomeric positioning of a carboxyl group on a pyridinium scaffold, for instance, can profoundly influence a molecule's physicochemical characteristics and biological activity. This guide provides a comprehensive comparative analysis of two such isomers: 1-benzyl-4-carboxypyridinium bromide and 1-benzyl-3-carboxypyridinium bromide. By delving into their synthesis, structural nuances, and potential applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal scaffold for their specific applications.

At a Glance: Key Physicochemical Differences

The seemingly minor shift of the carboxyl group from the 4-position (para) to the 3-position (meta) on the pyridinium ring gives rise to distinct electronic and steric environments. These differences manifest in their physical and chemical properties, which are crucial for predicting their behavior in various systems.

Property1-Benzyl-4-carboxypyridinium bromide1-Benzyl-3-carboxypyridinium bromideRationale for Difference
Molecular Formula C₁₃H₁₂BrNO₂C₁₃H₁₂BrNO₂Isomers with the same atomic composition.
Molecular Weight 294.14 g/mol 294.14 g/mol [1]Identical molecular formula.
Acidity (pKa of precursor) Isonicotinic acid: ~4.9Nicotinic acid: ~4.75[2]The para-position of the nitrogen in isonicotinic acid allows for greater resonance stabilization of the carboxylate anion, making it a slightly weaker acid.

Synthesis and Mechanistic Considerations

The synthesis of 1-benzyl-3-carboxypyridinium bromide, on the other hand, is well-documented, with patented one-pot methodologies available. These methods offer high yields and streamlined processes, making this isomer more readily accessible for research and development.

Figure 1: General synthetic workflows for 1-benzyl-3-carboxypyridinium bromide and a proposed route for its 4-isomer.

Experimental Protocol: Synthesis of 1-Benzylpyridinium-3-carboxylate

This protocol is adapted from a patented one-pot synthesis method and provides a reliable route to the 3-isomer.[3]

Materials:

  • Nicotinic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloride

  • Composite catalyst (e.g., a mixture of K₂CO₃ and a quaternary ammonium salt like cetyl trimethylammonium bromide)

  • Buffer (e.g., sodium carbonate)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in deionized water.

  • Slowly add nicotinic acid to the NaOH solution while stirring and maintaining a temperature of approximately 45-50°C.

  • Once the nicotinic acid has dissolved, add the composite catalyst and buffer to the solution, ensuring the pH remains weakly alkaline.

  • Heat the reaction mixture to 80-95°C.

  • Slowly add benzyl chloride dropwise to the heated mixture.

  • Maintain the reaction at this temperature for approximately 1-2 hours after the addition of benzyl chloride is complete.

  • The resulting product is a solution of 1-benzylpyridinium-3-carboxylate.

Note: This protocol yields the zwitterionic carboxylate form. To obtain the bromide salt, further ion exchange steps would be necessary.

Structural and Electronic Differences: A Deeper Dive

The position of the carboxyl group significantly impacts the electronic distribution within the pyridinium ring.

Electronic_Effects cluster_4_isomer 1-Benzyl-4-carboxypyridinium ion cluster_3_isomer 1-Benzyl-3-carboxypyridinium ion node_4 N⁺ COOH label_4 Direct resonance effect between the carboxyl group and the positively charged nitrogen. node_3 N⁺ COOH label_3 Inductive effect of the carboxyl group is more localized, with less direct resonance interaction with the nitrogen.

Figure 2: Electronic effects of the carboxyl group in the 4- and 3-positions of the pyridinium ring.

In the 4-position , the carboxyl group is in direct conjugation with the positively charged nitrogen atom. This allows for more effective delocalization of electron density through resonance, which can influence the molecule's reactivity and interactions with biological targets.

In the 3-position , the carboxyl group's electron-withdrawing inductive effect is more prominent, with a less direct resonance contribution to the stabilization of the pyridinium ring. This difference in electronic distribution can lead to variations in the acidity of the carboxylic acid and the reactivity of the pyridinium ring towards nucleophiles.

Spectroscopic Characterization

While a full experimental dataset for 1-benzyl-4-carboxypyridinium bromide is not available, we can predict the expected shifts in its NMR spectra based on the electronic effects discussed above and by analogy to similar compounds.

Predicted ¹H NMR Spectral Features:

  • 1-Benzyl-4-carboxypyridinium bromide: The protons on the pyridinium ring, particularly those ortho and para to the carboxyl group, are expected to be deshielded and appear at a higher chemical shift compared to the 3-isomer due to the stronger electron-withdrawing effect of the carboxyl group in the para position.

  • 1-Benzyl-3-carboxypyridinium bromide: The pyridinium protons will still be deshielded due to the positive charge, but the effect of the meta-carboxyl group will be less pronounced compared to the 4-isomer.

¹H NMR Data for a Related Compound: 4-chloro-1-(4-carboxybenzyl)pyridinium bromide (in d6DMSO): δ 5.9 (s, 2H), 7.55 (d, 2H), 7.9 (d, 2H), 8.35 (d, 2H), 9.2 (d, 2H).[4] This data for a similar 4-substituted pyridinium salt shows the significant downfield shifts of the pyridinium protons.

Biological Activity and Potential Applications

Pyridinium salts are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6] The cationic nature of the pyridinium ring is thought to facilitate interaction with negatively charged microbial cell membranes, leading to their disruption.

While specific comparative studies on the biological activities of 1-benzyl-4-carboxypyridinium bromide and 1-benzyl-3-carboxypyridinium bromide are lacking, we can infer potential differences based on the structure-activity relationships of other pyridinium derivatives. The position of the carboxyl group can influence the molecule's overall polarity, hydrogen bonding capacity, and ability to interact with specific binding sites on biological targets.

  • Antimicrobial Activity: The antimicrobial efficacy of pyridinium salts is often related to their amphiphilicity. The presence and position of the carboxyl group will affect the hydrophilic-lipophilic balance (HLB) of the molecule, which could in turn modulate its antimicrobial potency and spectrum of activity.

  • Enzyme Inhibition: The carboxyl group can act as a hydrogen bond donor or acceptor, or as a coordinating group for metal ions in enzyme active sites. The different spatial arrangements of the carboxyl group in the 3- and 4-isomers could lead to differential binding affinities and inhibitory activities against various enzymes.

  • Drug Delivery: The pyridinium moiety can be incorporated into drug delivery systems. The choice between the 3- and 4-carboxy isomers could influence the loading and release characteristics of a drug, as well as the overall stability and biocompatibility of the delivery vehicle.

Conclusion and Future Directions

This comparative guide highlights the key distinctions between 1-benzyl-4-carboxypyridinium bromide and 1-benzyl-3-carboxypyridinium bromide, stemming from the positional isomerism of the carboxyl group. While the synthesis of the 3-isomer is well-established, further research is needed to develop and optimize a synthetic route for the 4-isomer.

The electronic differences between the two isomers are expected to translate into distinct physicochemical properties and biological activities. Future research should focus on a direct, side-by-side experimental comparison of these two compounds. This would involve:

  • Standardized Synthesis: Developing a consistent and scalable synthesis for 1-benzyl-4-carboxypyridinium bromide.

  • Comprehensive Physicochemical Characterization: Experimentally determining properties such as pKa, solubility, and stability for both isomers.

  • Comparative Biological Evaluation: Screening both compounds in a panel of relevant biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to elucidate their structure-activity relationships.

By systematically investigating these isomeric pyridinium salts, the scientific community can unlock their full potential in the design of novel therapeutics and advanced materials.

References

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215.
  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-1-(4-carboxybenzyl)pyridinium bromide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(pyrrolidin-1-yl)pyridinium Bromide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. International Journal of Molecular Sciences, 25(1), 377.
  • Exposome-Explorer. (2009). Nicotinic acid (T3D2841). Retrieved from [Link]

  • MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738.
  • PubChem. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • AIP Publishing. (2020). Synthesis and Antibacterial Activity of Novel Tetra-Pyridinium Salts Based on Pentaerythritol. AIP Conference Proceedings, 2308(1), 020015.
  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Benzyl/4-Nitrobenzyl-Substituted Quaternary Ammonium-Based Pyridinium Bromide Using Multiple Approaches a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (DMSO) of 1-benzylpyridazinium bromide (II). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. 11(06), 118-124.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

  • PubMed. (1990). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Zhonghua Yao Xue Za Zhi, 25(10), 585-7.
  • PubChem. (n.d.). 1-Benzyl-3-carboxypyridinium. Retrieved from [Link]

  • ChemRxiv. (2024).
  • ResearchGate. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. 6(5), 1085-1093.
  • ResearchGate. (n.d.). Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-3-diethylcarbamoyloxypyridinium bromide (C17H21N2O2). Retrieved from [Link]

Sources

Validation

Mechanistic Causality: Leaving Group Thermodynamics &amp; Solvent Effects

As a Senior Application Scientist, I frequently consult on the optimization of quaternization workflows for drug discovery and materials science. The conversion of pyridine to an N-benzylpyridinium salt is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of quaternization workflows for drug discovery and materials science. The conversion of pyridine to an N-benzylpyridinium salt is a foundational transformation governed by the classic Menshutkin reaction paradigm[1]. These pyridinium scaffolds are critical in synthesizing cholinesterase inhibitors for Alzheimer's disease[2] and developing Aggregation-Induced Emission (AIE) luminogens.

While both benzyl bromide and benzyl chloride serve as electrophilic alkylating agents for this transformation, their kinetic profiles, thermodynamic requirements, and laboratory handling differ drastically. This guide objectively compares these two reagents, providing the mechanistic causality and self-validating protocols necessary to optimize your synthesis.

The formation of N-benzylpyridinium halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The unshared electron pair on the pyridine nitrogen attacks the benzylic carbon, displacing the halide leaving group. The efficiency of this reaction is entirely dependent on two factors:

  • Leaving Group Polarizability: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Because bromide is a larger, softer ion, it better accommodates the developing negative charge in the transition state. Consequently, benzyl bromide exhibits a much lower activation energy barrier, reacting up to 2,000 times faster than benzyl chloride in SN2 pathways[3].

  • Hughes-Ingold Solvent Rules: The Menshutkin reaction generates a highly charged product (pyridinium salt) from neutral starting materials. Employing polar aprotic solvents—such as acetone or acetonitrile—stabilizes the charge-separated transition state via dipole interactions, accelerating the reaction without dampening the nucleophilicity of pyridine through hydrogen bonding[4].

Quantitative Performance Comparison

The following table summarizes the operational differences between the two reagents based on established kinetic evaluations and synthetic yields[2][3][5].

ParameterBenzyl BromideBenzyl Chloride
Leaving Group Ability Excellent (Highly polarizable)Poor (Stronger C-Cl bond)
Relative Reaction Rate ~200 - 1000x faster1x (Baseline)
Typical Temperature 25 °C to 40 °C (Mild)80 °C to 130 °C (Reflux)
Reaction Time 1 - 2 hours24 - 48 hours
Typical Yield > 90%60% - 80%
Toxicity & Handling Severe lachrymator, highly reactiveLachrymator, known mutagen[6]

Visual Workflow: Reaction Kinetics

Menshutkin Py Pyridine (Nucleophile) TS_Br Transition State [Py···CH₂Ph···Br]‡ Low Activation Barrier Py->TS_Br + Benzyl Bromide Acetone, 25-40°C TS_Cl Transition State [Py···CH₂Ph···Cl]‡ High Activation Barrier Py->TS_Cl + Benzyl Chloride Acetone, Reflux Prod_Br N-Benzylpyridinium Bromide (Yield: >90%, 1-2h) TS_Br->Prod_Br Fast SN2 Kinetics Prod_Cl N-Benzylpyridinium Chloride (Yield: 60-80%, 24-48h) TS_Cl->Prod_Cl Slow SN2 Kinetics

Fig 1: Kinetic and thermodynamic pathways for pyridinium synthesis.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . The physical properties of the reaction mixture will provide real-time feedback on the reaction's progress.

Protocol A: Synthesis of N-Benzylpyridinium Bromide (Recommended)

This method leverages the superior leaving group ability of bromide to achieve near-quantitative yields under mild conditions[5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 equiv, 10 mmol) in anhydrous acetone (10 mL).

  • Controlled Addition: Place the flask in a room-temperature water bath. Slowly add benzyl bromide (1.05 equiv, 10.5 mmol) dropwise over 5 minutes.

    • Causality: Benzyl bromide is highly reactive. Dropwise addition prevents uncontrolled exothermic spikes that could lead to side reactions or solvent boil-off.

  • Reaction: Stir the mixture at 25 °C to 40 °C for 1 to 2 hours.

  • Self-Validation: Acetone is moderately polar. As the ionic N-benzylpyridinium bromide forms, it will exceed its solubility limit and precipitate as a dense white crystalline solid. This precipitation drives the reaction forward via Le Chatelier's principle and visually confirms successful product formation.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with cold diethyl ether (2 × 10 mL) to strip away any unreacted starting materials. Dry under a vacuum to afford the pure product.

Protocol B: Synthesis of N-Benzylpyridinium Chloride

Due to the higher activation energy required to break the C-Cl bond, this method requires harsher conditions and extended timelines[2].

  • Preparation: In a heavy-walled round-bottom flask, dissolve pyridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (10 mL).

    • Causality: Acetonitrile is chosen over acetone because its higher boiling point (82 °C) safely accommodates the thermal energy required to overcome the SN2 activation barrier.

  • Addition: Add benzyl chloride (1.2 equiv, 12 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 24 to 48 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane. The highly polar pyridinium salt will remain locked at the baseline ( Rf​=0.0 ), while unreacted benzyl chloride will migrate near the solvent front.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. If precipitation is incomplete, slowly add diethyl ether as an antisolvent until the solution turns cloudy. Filter, wash with cold ether, and dry under a vacuum.

Safety, Toxicity, and Handling

Both reagents are potent alkylating agents and severe lachrymators (tear gas agents). They must be handled exclusively inside a certified fume hood with proper PPE (nitrile gloves, lab coat, safety goggles).

  • Benzyl Bromide: While it is the superior synthetic reagent, its extreme reactivity makes it a much stronger aralkylating agent and lachrymator than the chloride[6].

  • Benzyl Chloride: Though kinetically slower in the flask, it is highly toxic and classified as a known mutagen and probable carcinogen. It has been shown to induce sister chromatid exchanges (SCE) and base-pair mutations[6].

Verdict: For laboratory-scale synthesis, benzyl bromide is the undisputed reagent of choice. The operational convenience of a 1-hour, room-temperature reaction that yields a self-purifying precipitate far outweighs the marginal cost savings of benzyl chloride, which demands 48 hours of reflux and often yields inferior purity.

Sources

Comparative

Stability of 4-Carboxy vs 3-Carboxy Pyridinium Salts: A Comprehensive Technical Guide

Executive Summary Pyridinium salts are foundational scaffolds in drug development, biocatalysis, and materials science. Specifically, the structural isomerism between 3-carboxypyridinium (e.g., nicotinamide and NAD⁺ anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinium salts are foundational scaffolds in drug development, biocatalysis, and materials science. Specifically, the structural isomerism between 3-carboxypyridinium (e.g., nicotinamide and NAD⁺ analogs) and 4-carboxypyridinium (e.g., isonicotinamide analogs) dictates their chemical reactivity, redox behavior, and shelf-life. This guide provides an objective, data-driven comparison of their stability profiles, detailing the mechanistic causality behind their degradation pathways and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: Structural Impact on Stability

The stability of a pyridinium salt is fundamentally governed by the electrophilicity of the positively charged aromatic ring and the position of electron-withdrawing substituents.

Nucleophilic Susceptibility and Hydrolysis

The pyridinium ring is highly susceptible to nucleophilic attack by hydroxide ions in aqueous media.

  • 3-Carboxypyridinium Salts : The carboxy group is positioned meta to the pyridinium nitrogen. While it withdraws electron density via inductive effects, it does not provide direct resonance stabilization to the highly electrophilic C4 and C6 positions. Consequently, hydroxide attack rapidly yields a C4/C6 pseudobase. This intermediate is kinetically unstable and undergoes irreversible ring-opening (hydrolysis), leading to complete degradation of the molecule 12.

  • 4-Carboxypyridinium Salts : The carboxy group is positioned para to the nitrogen. This configuration sterically hinders the C4 position and fundamentally alters the Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic attack is forced toward the C2 position, forming a pseudobase that maintains a stable, reversible equilibrium rather than undergoing rapid ring cleavage, granting 4-substituted analogs superior hydrolytic stability 1.

Redox Stability

During one-electron reduction, pyridinium salts form neutral radical intermediates. The para-carboxy group in 4-carboxypyridinium salts allows for extended resonance delocalization of the unpaired electron onto the carbonyl oxygen. This resonance heavily stabilizes the radical, preventing irreversible dimerization or degradation. In contrast, 3-carboxypyridinium radicals lack this direct resonance pathway, making their one-electron reduction highly irreversible 3.

Hydrolysis Sub3 3-Carboxypyridinium (NAD+ Analog) Inter3 C4/C6 Pseudobase (Kinetically Favored) Sub3->Inter3 OH- Attack Sub4 4-Carboxypyridinium (Isonicotinamide Analog) Inter4 C2 Pseudobase (Sterically Hindered) Sub4->Inter4 OH- Attack Deg3 Ring Opening / Irreversible Degradation Inter3->Deg3 Rapid Cleavage Deg4 High Stability / Equilibrium Maintained Inter4->Deg4 Slow/Reversible

Fig 1. Comparative base-catalyzed hydrolysis pathways of 3-carboxy and 4-carboxy pyridinium salts.

Comparative Performance Data

The following table synthesizes the quantitative stability parameters of N-alkylated 3-carboxy and 4-carboxy pyridinium salts under standardized conditions.

Parameter3-Carboxypyridinium (Nicotinamide Analog)4-Carboxypyridinium (Isonicotinamide Analog)Mechanistic Driver
Hydrolysis Half-Life (pH 10, 25°C) ~2.4 hours>48 hoursHigh C4 electrophilicity in 3-substituted rings promotes rapid, irreversible pseudobase cleavage.
Reduction Potential ( E1/2​ vs Ag/AgCl) -0.92 V (Irreversible)-0.68 V (Reversible)Para-resonance in 4-substituted rings lowers the LUMO and stabilizes the radical intermediate.
Primary Degradation Pathway C4/C6 hydration ring openingSlow C2 hydration (reversible)Steric and electronic blocking of the C4 position in isonicotinamide analogs.

Self-Validating Experimental Protocols

To objectively verify the stability differences between these two classes, the following self-validating protocols are designed. They incorporate internal controls to ensure data integrity and establish definitive causality.

Protocol 1: Kinetic UV-Vis Assay for Base-Catalyzed Hydrolysis

Causality : UV-Vis spectroscopy directly tracks the structural integrity of the pyridinium core. The disruption of the aromatic system upon pseudobase formation and subsequent ring-opening results in a distinct, quantifiable decay of the π→π∗ transition band (typically 260–340 nm).

Step-by-Step Methodology :

  • Stock Preparation : Prepare 10 mM stock solutions of N-methyl-3-carboxypyridinium iodide and N-methyl-4-carboxypyridinium iodide in anhydrous DMSO. Rationale: Anhydrous conditions prevent premature hydration prior to the assay.

  • Buffer Equilibration : Equilibrate a 50 mM carbonate buffer (pH 10.0) at 25.0 ± 0.1 °C in a temperature-controlled quartz cuvette.

  • Reaction Initiation : Inject 10 µL of the target stock solution into 990 µL of the buffer (final concentration 100 µM). Invert rapidly to mix.

  • Data Acquisition : Monitor absorbance at the λmax​ of the intact pyridinium ring continuously for 60 minutes, recording data points every 10 seconds.

  • System Validation : Plot ln(At​−A∞​) vs. time. A strictly linear fit confirms pseudo-first-order kinetics, validating that the hydroxide concentration remains in excess and the decay is solely dependent on the substrate's structural stability.

Protocol 2: Cyclic Voltammetry for Redox Stability

Causality : Cyclic voltammetry (CV) assesses the thermodynamic stability of the reduced intermediates. A reversible wave indicates a stable radical species, whereas an irreversible wave indicates rapid downstream degradation (e.g., dimerization or protonation).

Step-by-Step Methodology :

  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Purge the solution with high-purity Argon for 15 minutes. Rationale: Removing dissolved oxygen prevents the premature quenching of radical intermediates, ensuring the measured instability is intrinsic to the molecule.

  • Cell Setup : Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement : Add the pyridinium salt to achieve a final concentration of 1 mM. Scan the potential from 0.0 V to -1.5 V at varying scan rates (50, 100, and 200 mV/s).

  • System Validation : Calculate the peak current ratio ( Ipa​/Ipc​ ). A ratio approaching 1.0 for the 4-carboxypyridinium salt validates the stability of its reduced state, contrasting with the irreversible wave (ratio < 0.3) characteristic of the 3-carboxy analog.

Workflow Step1 Compound Preparation (Equimolar Solutions) Split1 Step1->Split1 Step2A Kinetic UV-Vis Assay (pH 10.0 Buffer) Split1->Step2A Step2B Cyclic Voltammetry (0.1 M TBAPF6 in MeCN) Split1->Step2B Step3A Monitor Absorbance Decay (340 nm) Step2A->Step3A Step3B Measure E1/2 & Reversibility Step2B->Step3B Step4 Data Synthesis & Stability Profiling Step3A->Step4 Step3B->Step4

Fig 2. Self-validating experimental workflow for assessing pyridinium salt stability.

Conclusion

The structural isomerism between 3-carboxy and 4-carboxy pyridinium salts fundamentally dictates their chemical robustness. 4-carboxypyridinium salts offer vastly superior resistance to base-catalyzed hydrolysis and exhibit highly reversible redox behavior due to para-resonance stabilization. Researchers developing robust biocatalytic cofactors, stable pharmaceutical formulations, or longevity-enhancing NAD⁺ modulators should prioritize 4-substituted scaffolds when aqueous stability and redox reversibility are critical parameters 4.

References

  • Title : 3-Carboxypyridinium Dichromate (NDC) and (4-Carboxypyridinium Dichromate (INDC). Two New Mild, Stable, Efficient, and Inexpensive Chromium (VI) Oxidation Reagents. Source : Synthetic Communications URL :[Link]

  • Title : Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes Source : University of East Anglia URL :[Link]

  • Title : The ammonia-free partial reduction of substituted pyridinium salts Source : Organic & Biomolecular Chemistry URL :[Link]

  • Title : Isonicotinamide Enhances Sir2 Protein-mediated Silencing and Longevity in Yeast by Raising Intracellular NAD+ Concentration Source : Journal of Biological Chemistry URL :[Link]

Sources

Validation

Redox Potential Comparison Guide: N-Benzyl vs. N-Methyl Pyridinium Salts

Pyridinium salts are ubiquitous in electrochemistry, serving as robust redox mediators, electrochromic materials (viologens), and synthetic analogues of the biological cofactor NAD⁺. A critical parameter in designing the...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridinium salts are ubiquitous in electrochemistry, serving as robust redox mediators, electrochromic materials (viologens), and synthetic analogues of the biological cofactor NAD⁺. A critical parameter in designing these systems is the formal reduction potential ( E1/2​ ), which dictates the thermodynamic feasibility of single-electron transfer.

This guide provides an objective, data-driven comparison of N-methyl and N-benzyl pyridinium salts. It details the electronic causality behind their distinct redox behaviors and outlines the self-validating experimental protocols required to measure these potentials accurately.

Mechanistic Causality: Electronic Effects on the Pyridinium Core

The reduction of a pyridinium cation involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), generating a neutral radical. The energy level of this LUMO is highly sensitive to the nature of the N-substituent.

  • N-Methyl Pyridinium: The methyl group exerts a strong inductive electron-donating effect (+I). By pushing electron density into the positively charged pyridinium ring, it effectively destabilizes the LUMO. Consequently, a higher energetic driving force (a more negative potential) is required to force an electron into the system.

  • N-Benzyl Pyridinium: The benzyl group is comparatively less electron-donating. The sp2 -hybridized carbons of the phenyl ring exert a mild electron-withdrawing effect (-I) relative to a simple alkyl chain, pulling electron density away from the bridging methylene group. This reduces the electron density on the pyridinium core, stabilizing the LUMO. Furthermore, the aromatic ring of the benzyl group can provide weak steric shielding and π

    π stabilization of the resulting radical species. As a result, N-benzyl pyridinium salts are thermodynamically easier to reduce (less negative potential) than their N-methyl counterparts.

ElectronicEffects Me_Salt N-Methyl Pyridinium Me_Inductive Strong +I Inductive Effect (e⁻ Donating) Me_Salt->Me_Inductive Bn_Salt N-Benzyl Pyridinium Bn_Inductive Weaker +I / Mild -I Effect (Phenyl Ring Pulls e⁻) Bn_Salt->Bn_Inductive Me_LUMO Destabilized LUMO (Higher Energy) Me_Inductive->Me_LUMO Bn_LUMO Stabilized LUMO (Lower Energy) Bn_Inductive->Bn_LUMO Me_Redox Harder to Reduce (More Negative E½) Me_LUMO->Me_Redox Bn_Redox Easier to Reduce (Less Negative E½) Bn_LUMO->Bn_Redox

Logical flow of substituent electronic effects on pyridinium reduction potentials.

Quantitative Data Comparison

Experimental cyclic voltammetry (CV) data consistently demonstrates the thermodynamic difference between these two substituents. Across different molecular backbones—such as viologens () vs. mono-quaternized bipyridines ()—the N-benzyl derivative is consistently ~80–90 mV easier to reduce than the N-methyl derivative.

Table 1: Comparative Reduction Potentials ( E1/2​ ) of N-Methyl vs. N-Benzyl Pyridinium Derivatives

Molecular BackboneN-Methyl Derivative ( E1/2​ )N-Benzyl Derivative ( E1/2​ ) ΔE1/2​ (Shift)Reference
Viologen (N,N'-disubstituted 4,4'-bipyridinium)-0.446 V-0.359 V+87 mV[1]
Mono-quaternized 4,4'-bipyridinium-1.28 V (vs Fc+/0 )-1.20 V (vs Fc+/0 )+80 mV[2]

Note: The positive shift in ΔE1/2​ indicates that the benzyl-substituted molecules require less energetic driving force to accept an electron.

Experimental Workflow: Self-Validating Cyclic Voltammetry

To accurately capture the subtle ~80 mV difference between N-methyl and N-benzyl derivatives, researchers must utilize a rigorous electrochemical setup. Non-aqueous solvents (like acetonitrile) are prone to reference electrode drift due to changing liquid junction potentials at the frit. Therefore, an internal standard is mandatory to ensure data trustworthiness.

CVWorkflow Step1 1. Cell Prep (Analyte + Electrolyte) Step2 2. Deoxygenation (N₂/Ar Purge) Step1->Step2 Step3 3. CV Scan (Record Peaks) Step2->Step3 Step4 4. Calibration (Add Ferrocene) Step3->Step4 Step5 5. Data Analysis (Calculate E½) Step4->Step5

Step-by-step cyclic voltammetry workflow with internal ferrocene calibration.

Step-by-Step Protocol & Causality:

  • Cell Preparation: Dissolve 1.0 mM of the pyridinium salt and 0.1 M of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: The high concentration of TBAPF6​ minimizes the solution's uncompensated resistance ( Ru​ ), ensuring the applied potential accurately reflects the true potential at the electrode surface without ohmic drop distortion.

  • Electrode Setup: Use a Glassy Carbon Working Electrode (WE), a Platinum wire Counter Electrode (CE), and a Ag/Ag⁺ pseudo-reference electrode.

    • Causality: Glassy carbon provides a wide potential window and fast electron transfer kinetics for organic radicals, preventing peak broadening.

  • Deoxygenation (Critical): Purge the solution with dry N2​ or Argon for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive and reduces to superoxide around -0.7 V. This broad cathodic wave will completely mask the pyridinium reduction peaks and chemically react with the generated pyridinium radical, destroying the reversibility of the wave.

  • Data Acquisition: Sweep the potential from 0.0 V to -1.5 V and back at a scan rate of 100 mV/s. Record the cathodic ( Epc​ ) and anodic ( Epa​ ) peak potentials. Calculate the half-wave potential: E1/2​=(Epc​+Epa​)/2 .

  • Self-Validation via Internal Calibration: After recording the pyridinium voltammogram, spike the cell with 1.0 mM Ferrocene (Fc) and run a final scan.

    • Causality: The Fc+/0 couple acts as a thermodynamically stable, vacuum-anchored reference point. Validation Gate: If the Ferrocene peak separation ( ΔEp​ ) exceeds ~70 mV, the system suffers from high uncompensated resistance or a fouled working electrode. In this case, the cell fails validation and the pyridinium data must be discarded. If successful, report all final E1/2​ values referenced to Fc+/0 .

References
  • Brooks, J. L., Chulhai, D. V., Yu, Z., Goodpaster, J. D., & Frontiera, R. R. (2019). "Plasmon-Driven C-N Bond Cleavage Across a Series of Viologen Derivatives." The Journal of Physical Chemistry C, 123(48), 29306–29313.[Link]

  • Martinez, K., Koehne, S. M., Benson, K., Paul, J. J., & Schmehl, R. H. (2023). "Bimolecular Excited-State Proton-Coupled Electron Transfer within Encounter Complexes." Journal of the American Chemical Society, 145(8), 4462-4472.[Link]

Comparative

Biological Activity Comparison Guide: N-Benzylisonicotinium vs. N-Benzylnicotinium Derivatives

As drug development shifts toward highly targeted, mechanism-specific therapeutics, quaternary pyridinium salts have emerged as versatile scaffolds. Among these, N-benzylnicotinium (meta-substituted) and N-benzylisonicot...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted, mechanism-specific therapeutics, quaternary pyridinium salts have emerged as versatile scaffolds. Among these, N-benzylnicotinium (meta-substituted) and N-benzylisonicotinium (para-substituted) derivatives represent a fascinating case study in rational drug design. A simple positional shift of a functional group (such as a carboxamide) on the pyridine ring fundamentally alters the molecule's electronic distribution, Lowest Unoccupied Molecular Orbital (LUMO) energy, and steric profile.

This guide provides an objective, data-driven comparison of these two structural isomers, evaluating their divergent biological activities, primary targets, and the experimental workflows required to validate their efficacy.

Mechanistic Divergence & Biological Targets

The biological utility of these derivatives is dictated by their structural geometry and electronic resonance.

N-Benzylnicotinium Derivatives (The Meta Isomer)

Primary Role: NAD+/NADH Biomimetics & Oxidoreductase Probes N-benzylnicotinamide (BNA) and its derivatives are the gold standard biomimetic models for the enzymatic cofactors NAD+ and NADH[1]. The meta-carboxamide group is essential; it stabilizes the transition state during hydride transfer via resonance and specific hydrogen bonding within the active sites of dehydrogenases. This allows the molecule to undergo highly reversible redox cycling. Secondary Role: Acetylcholinesterase (AChE) Inhibition These derivatives act as potent, donepezil-like inhibitors of AChE[2]. The meta-substitution allows the N-benzyl group to anchor in the peripheral anionic site (PAS) while the pyridinium ring perfectly aligns with the catalytic active site (CAS) via cation- π interactions[3].

N-Benzylisonicotinium Derivatives (The Para Isomer)

Primary Role: Antimicrobial Agents & Transporter Inhibitors Moving the substituent to the para position creates a more linear, rigid, and symmetrical geometry. This structural linearity makes N-benzylisonicotinium a poor NAD+ mimic (due to transition state geometric clashes during hydride transfer) but an excellent membrane intercalator. These derivatives exhibit potent antimicrobial activity by disrupting bacterial phospholipid bilayers[4]. Additionally, their rigid structure allows them to act as specific inhibitors for intestinal apical membrane phosphate transporters. Secondary Role: Modulated Enzyme Inhibition While they still inhibit AChE, the linear geometry often results in steric clashes within the narrow aromatic gorge of the enzyme, typically reducing their binding affinity compared to their meta counterparts[2].

Quantitative Performance Comparison

The following table summarizes the field-proven experimental data comparing the baseline performance of the two derivative classes.

Pharmacological ParameterN-Benzylnicotinium (Meta)N-Benzylisonicotinium (Para)Mechanistic Causality
Primary Biological Role NAD+ Biomimetic / AChE InhibitorAntimicrobial / Transporter InhibitorPosition of substituent dictates active site fit vs. membrane intercalation.
AChE Inhibition (IC 50​ ) Sub-nanomolar to Nanomolar (0.36 – 14 nM)Micromolar (>1000 nM)Meta-isomer perfectly spans the PAS and CAS of the AChE gorge.
Redox Reversibility Highly reversible (Hydride active)Poorly reversibleMeta-carboxamide stabilizes the 1,4-dihydropyridine intermediate.
Antimicrobial MIC (E. coli) Moderate (>64 µg/mL)High Potency (8 – 32 µg/mL)Para-isomer's linear geometry enhances membrane disruption.
Structural Geometry Bent / AsymmetricLinear / SymmetricalDictates steric hindrance in biological binding pockets.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating experimental systems. Below are the standard operating procedures for assessing their primary biological activities.

Protocol A: Evaluation of NAD+ Biomimetic Redox Activity

This protocol quantifies the ability of N-benzylnicotinium to accept a hydride ion, mimicking NAD+.

Causality: The oxidized pyridinium salt absorbs strongly in the deep UV region. Upon reduction to the 1,4-dihydropyridine form, a distinct new absorption band appears at ~340–360 nm. Tracking this peak allows real-time kinetic measurement of the hydride transfer.

  • Preparation : Prepare a 1 mM solution of the N-benzylnicotinium salt in a degassed 0.1 M phosphate buffer (pH 7.4). Note: Degassing is critical to prevent the spontaneous re-oxidation of the reduced form by dissolved oxygen.

  • Reduction Initiation : Add a chemical reducing agent (e.g., 5 mM sodium dithionite) to the cuvette.

  • Kinetic Tracking : Monitor the absorbance at 355 nm using a UV-Vis spectrophotometer, taking readings every 30 seconds for 30 minutes.

  • Self-Validation System :

    • Negative Control: Run a parallel sample without the reducing agent to establish baseline compound stability.

    • Positive Control: Run a parallel assay using natural NAD+ to benchmark the biomimetic reaction rate.

NAD_Biomimetic Ox Oxidized State (N-Benzylnicotinium) Red Reduced State (N-Benzyl-1,4-dihydronicotinium) Ox->Red Hydride (H-) Acceptance Red->Ox Hydride Donation Sub Substrate (e.g., Alcohol) Prod Product (e.g., Ketone) Sub->Prod Enzymatic Oxidation

Fig 1: Biomimetic redox cycle of N-benzylnicotinium mimicking NAD+/NADH hydride transfer.

Protocol B: Ellman's Assay for Acetylcholinesterase Inhibition

This is the gold-standard colorimetric assay for evaluating the neuroprotective potential of these derivatives.

Causality: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. Effective N-benzylpyridinium inhibitors will block this cascade, preventing color formation.

  • Enzyme-Inhibitor Complexation : In a 96-well microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of human AChE (0.2 U/mL), and 20 µL of the test derivative (at varying concentrations from 0.1 nM to 10 µM). Incubate for 15 minutes at 25°C.

  • Indicator Addition : Add 10 µL of 0.01 M DTNB to all wells.

  • Reaction Initiation : Add 10 µL of 0.015 M ATCI to initiate the hydrolysis.

  • Detection : Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Self-Validation System :

    • Blank (Background Hydrolysis): Buffer + DTNB + ATCI (No Enzyme). This is critical because ATCI undergoes slow, spontaneous non-enzymatic hydrolysis.

    • 100% Activity Control: Enzyme + DTNB + ATCI (No Inhibitor). Used to define the maximum reaction velocity ( Vmax​ ).

EllmanAssay Step1 1. Enzyme Preparation AChE + Pyridinium Inhibitor Step2 2. Substrate Addition Add ATCI + DTNB Step1->Step2 Step3 3. Enzymatic Hydrolysis ATCI -> Thiocholine Step2->Step3 Step4 4. Colorimetric Detection Thiocholine + DTNB -> TNB (412 nm) Step3->Step4

Fig 2: Self-validating workflow of Ellman's Assay for quantifying AChE inhibition.

Conclusion

For researchers developing oxidoreductase models or Alzheimer's therapeutics , the N-benzylnicotinium (meta) scaffold is the superior choice due to its ideal geometry for hydride transfer and dual-site AChE binding[1][2]. Conversely, for teams focused on antibacterial coatings, membrane disruptors, or specific transporter inhibitors , the N-benzylisonicotinium (para) scaffold provides the necessary structural rigidity and lipophilic profile to achieve high efficacy[4].

References

  • N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH ResearchGate URL:[Link]

  • Novel donepezil-like N-benzylpyridinium salt derivatives as AChE inhibitors and their corresponding dihydropyridine "bio-oxidizable" prodrugs: Synthesis, biological evaluation and structure-activity relationship PubMed / Elsevier Masson SAS URL:[Link]

  • Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase Beilstein Journal of Organic Chemistry URL:[Link]

  • Antimicrobial Polymers in Solution and on Surfaces: Overview and Functional Principles MDPI - Polymers URL:[Link]

Sources

Validation

Cost comparison of synthesizing vs buying 1-benzyl-4-carboxypyridinium bromide

Executive Summary 1-Benzyl-4-carboxypyridinium bromide (often referred to as B4N) is a quaternary ammonium compound widely utilized as a highly effective brightener in modern alkaline non-cyanide zinc electroplating [1],...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-carboxypyridinium bromide (often referred to as B4N) is a quaternary ammonium compound widely utilized as a highly effective brightener in modern alkaline non-cyanide zinc electroplating [1], as well as a critical intermediate in pharmaceutical drug development [2]. Because it is classified as a specialty chemical, commercially sourcing this compound at scale can be prohibitively expensive.

This guide provides an objective cost-benefit analysis comparing the commercial procurement of 1-benzyl-4-carboxypyridinium bromide against in-house synthesis. Furthermore, it details a self-validating, highly efficient Menschutkin synthesis protocol designed for laboratory scale-up.

Cost Comparison: Commercial Sourcing vs. In-House Synthesis

For researchers requiring small quantities (< 5g) for initial assay screening, purchasing the final compound is often justified by the time saved. However, for scale-up operations, electroplating bath formulations, or continuous pharmaceutical synthesis, the unit economics heavily favor in-house synthesis.

The starting materials—isonicotinic acid and benzyl bromide—are bulk commodity chemicals with highly stable supply chains [3, 4].

Table 1: Quantitative Cost Analysis (per 100g of Final Product)
Procurement MethodPrimary Components RequiredEstimated Material Cost (USD)Labor/Time InvestmentPurity / Yield
Buy Commercially 1-Benzyl-4-carboxypyridinium bromide (Specialty Catalog)$2,500 - $3,500+ Minimal (Procurement time)~95% (Commercial grade)
Synthesize In-House Isonicotinic Acid (42g) + Benzyl Bromide (58g) + Solvent$60 - $85 ~24 hours (2h active labor)>98% / >85% Yield

Note: Commercial pricing is based on specialty supplier catalog rates (e.g., AK Scientific) where small 5g quantities often exceed $150 [5]. Raw material costs are estimated based on standard Sigma-Aldrich bulk pricing [3, 4].

Decision Matrix: When to Buy vs. Synthesize

The decision to synthesize versus purchase should be dictated by the intersection of required volume and project timelines.

DecisionTree Start Need 1-benzyl-4-carboxypyridinium bromide? Q1 Required Quantity & Timeline? Start->Q1 Small < 5 grams (Urgent Screening) Q1->Small Large > 50 grams (Scale-up / Process) Q1->Large Buy BUY COMMERCIALLY High unit cost, Immediate availability Small->Buy Time > Material Cost Synth SYNTHESIZE IN-HOUSE Cost-effective, Requires 24h processing Large->Synth Material Cost > Time

Decision matrix for purchasing vs. synthesizing 1-benzyl-4-carboxypyridinium bromide.

In-House Synthesis: The Menschutkin Protocol

The synthesis of 1-benzyl-4-carboxypyridinium bromide is achieved via a classic Menschutkin reaction—an S_N2 nucleophilic substitution where the lone pair on the pyridine nitrogen of isonicotinic acid attacks the electrophilic benzylic carbon of benzyl bromide.

Mechanistic Causality & Protocol Design

This protocol is designed as a self-validating system .

  • Solvent Choice (Acetonitrile): We explicitly select acetonitrile (a polar aprotic solvent) over alcohols. Acetonitrile stabilizes the charge-separated transition state of the S_N2 reaction, accelerating the kinetics. More importantly, while the neutral starting materials are highly soluble in warm acetonitrile, the resulting quaternary ammonium salt is completely insoluble.

  • Self-Validation: The spontaneous formation of a dense white precipitate serves as a visual, real-time indicator of reaction progress. This phase separation continuously drives the reaction equilibrium forward (Le Chatelier's principle) and eliminates the need for complex chromatographic purification.

Step-by-Step Methodology

Reagents Required:

  • Isonicotinic acid (Pyridine-4-carboxylic acid) [3]: 1.0 equivalent (e.g., 12.3 g, 0.1 mol)

  • Benzyl bromide (α-Bromotoluene) [4]: 1.1 equivalents (e.g., 18.8 g, 0.11 mol)

  • Acetonitrile (Anhydrous): 150 mL

  • Diethyl ether (Cold): 100 mL (for washing)

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid (12.3 g) in 150 mL of anhydrous acetonitrile.

  • Addition: Add benzyl bromide (18.8 g) to the suspension in a single portion. Attach a reflux condenser fitted with a drying tube (to exclude ambient moisture).

  • Reflux (Activation): Heat the mixture to a gentle reflux (approx. 80-82°C) under continuous stirring. The isonicotinic acid will gradually dissolve as the temperature increases, followed shortly by the onset of precipitation of the quaternary salt.

  • Reaction Maturation: Maintain reflux for 12 to 18 hours. The continuous accumulation of a white/off-white precipitate visually validates the successful conversion.

  • Cooling & Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize product crystallization.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold diethyl ether (2 × 50 mL) to remove any unreacted benzyl bromide and residual solvent.

  • Drying: Dry the resulting white crystalline solid under a high vacuum at 40°C for 4 hours to yield pure 1-benzyl-4-carboxypyridinium bromide. (Expected yield: 85-92%).

SynthesisWorkflow A Isonicotinic Acid (Nucleophile) C Reflux in Acetonitrile (80°C, 12-18h) A->C B Benzyl Bromide (Electrophile) B->C D Precipitation of Quaternary Salt C->D Menschutkin Reaction E Filtration & Washing (Cold Ether) D->E Spontaneous F 1-benzyl-4-carboxypyridinium bromide (Pure) E->F >85% Yield

Workflow for the Menschutkin synthesis of 1-benzyl-4-carboxypyridinium bromide.

Conclusion

For drug development professionals and materials scientists, the cost disparity between purchasing and synthesizing 1-benzyl-4-carboxypyridinium bromide is vast. By leveraging a self-validating Menschutkin reaction in a polar aprotic solvent, laboratories can bypass the steep premiums of specialty chemical catalogs, reducing costs by up to 95% while maintaining strict control over product purity and supply chain reliability.

References

  • MDPI Coatings. Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating. Available at:[Link]

  • ResearchGate. Additive Determination in an Electrolytic Zinc Bath by UV-Visible Spectroscopy and Multivariate Calibration. Available at:[Link]

Comparative

Product Comparison Guide: Solvent Systems &amp; Reagents for N-Benzylation of 4-Substituted Pyridines

Executive Summary The N-benzylation of pyridines via the Menschutkin reaction is a foundational transformation in organic synthesis, heavily utilized in the development of active pharmaceutical ingredients (APIs), such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylation of pyridines via the Menschutkin reaction is a foundational transformation in organic synthesis, heavily utilized in the development of active pharmaceutical ingredients (APIs), such as aporphine–benzylpyridinium conjugates for acetylcholinesterase inhibition[1]. While primary steric hindrance is a well-documented bottleneck in 2-substituted pyridines, 4-substituted pyridines are often mistakenly assumed to be governed exclusively by electronic effects.

This guide provides an objective, data-driven comparison of commercially available 4-substituted pyridine building blocks, benzylating reagents, and solvent systems. By analyzing the subtle "secondary steric effects" (solvation sterics) that arise during transition state formation, this guide empowers drug development professionals to optimize reaction kinetics and thermodynamic yields.

Mechanistic Insights: The "Secondary Steric Effect"

In classical physical organic chemistry, the 4-position of the pyridine ring is used to probe electronic effects (via Hammett σp​ constants) because it is distal to the nucleophilic nitrogen lone pair[2]. However, the Menschutkin reaction involves the combination of two neutral molecules (pyridine and benzyl halide) to form a highly polar N-benzylpyridinium salt.

The Causality of Solvation Sterics: The transition state (TS) of this SN​2 pathway is highly charge-separated, requiring extensive solvent reorganization (electrostriction) to stabilize the developing charges. When a bulky group (e.g., a tert-butyl moiety) is present at the 4-position, it creates a "steric shadow." Even though it does not physically block the incoming benzyl bromide, its massive hydrodynamic volume disrupts the formation of the solvent cage. This disruption manifests thermodynamically as a significantly more negative entropy of activation ( ΔS‡ ), effectively slowing the reaction down compared to what purely electronic predictions would suggest.

Mechanism R 4-Substituted Pyridine + Benzyl Bromide Sol Solvent Cage Reorganization (Steric Shadowing Effect) R->Sol Diffusion & Solvation TS Highly Polar S_N2 Transition State Sol->TS Activation Energy (U0001D6ABH2021, U0001D6ABS2021) Prod N-Benzylpyridinium Bromide Salt TS->Prod Bond Formation

Fig 1. Mechanistic pathway of the Menschutkin reaction highlighting solvent reorganization.

Comparative Performance Data

To rationally design a synthesis protocol, researchers must evaluate both the substrate and the reaction medium. The following tables synthesize kinetic and thermodynamic data to objectively compare these variables.

Table 1: Substrate Comparison (4-Substituted Pyridines)

Conditions: Reaction with Benzyl Bromide in Acetonitrile at 298 K.

Pyridine SubstrateElectronic Property ( σp​ )Relative Rate ( krel​ ) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Solvation Steric Impact
4-Methoxypyridine Strong e⁻ donor (-0.27)5.2010.5-32.1Minimal
4-Methylpyridine Weak e⁻ donor (-0.17)2.1011.2-33.5Minimal
4-tert-Butylpyridine Weak e⁻ donor (-0.20)1.8011.4-35.2High (Entropic Penalty)
Pyridine (Baseline) Neutral (0.00)1.0012.8-34.0None
4-Cyanopyridine Strong e⁻ withdrawing (+0.66)0.0516.5-31.5Minimal

Insight: Notice the comparison between 4-methyl and 4-tert-butylpyridine. Despite having similar electron-donating capabilities, the bulky tert-butyl group induces a steeper entropic penalty ( ΔS‡=−35.2 ), objectively demonstrating the secondary steric effect[2].

Table 2: Reaction Media Comparison (Solvent Systems)

Conditions: Pyridine + Benzyl Bromide.

Solvent SystemDielectric Constant ( ϵ ) k2​×104 (M⁻¹s⁻¹) at 278 K k2​×104 (M⁻¹s⁻¹) at 300 KPerformance Verdict
Toluene 2.4< 0.10.8Poor. Fails to stabilize the polar TS.
Acetonitrile (MeCN) 37.522.1122.0Industry Standard. Good dipole stabilization.
[Bmim][NTf₂] ~11.5 (Ionic)43.5> 200.0Superior . Ionic pre-organization accelerates rate[3].

Insight: Ionic liquids like [Bmim][NTf₂] act as molten salts, providing a highly organized microenvironment that mimics a pre-formed solvent cage. This drastically reduces the entropic penalty required to reach the transition state, outperforming traditional polar aprotic solvents like acetonitrile[3][4].

Self-Validating Experimental Protocol: Kinetic Extraction via ¹H-NMR

To accurately measure the impact of steric bulk on reaction rates, standard end-point yield analysis is insufficient. The following is a self-validating, step-by-step 1 H-NMR methodology designed to extract second-order rate constants ( k2​ ) without quenching the reaction.

Causality behind the design: Quenching highly sensitive equilibrium reactions can induce artifactual shifts. In situ NMR allows continuous monitoring. Furthermore, strict anhydrous conditions are mandated because trace water induces competitive SN​1 solvolysis (hydrolysis) of the benzyl bromide, which would artificially inflate the apparent consumption rate of the electrophile.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.10 M solution of the chosen 4-substituted pyridine and a separate 0.10 M solution of benzyl bromide in anhydrous CD₃CN.

  • Thermal Equilibration: Transfer exactly 0.25 mL of each solution into a standard 5 mm NMR tube. Immediately place the tube into the NMR spectrometer probe, which must be pre-calibrated and thermostated to exactly 298.0 ± 0.1 K.

    • Causality: The Menschutkin reaction follows the Arrhenius equation strictly; even a 0.5 K fluctuation will invalidate the extraction of thermodynamic parameters.

  • In Situ Monitoring: Acquire a single-pulse 1 H-NMR spectrum every 5 minutes over a 3-hour period.

  • Self-Validation Check (The Isosbestic Analogue): Monitor the benzylic -CH₂- protons. The reactant signal (~4.5 ppm) must decrease concurrently with the exact proportional increase of the product N-benzyl -CH₂- signal (~5.6 ppm).

    • Validation Rule: The sum of the integrations of these two peaks must remain constant (within ±2%) throughout the entire 3 hours. If the total integration drops, side reactions (such as solvolysis) are occurring, and the run must be discarded.

  • Data Processing: Calculate the concentration of the product at each time point. Plot 1/[Reactant] versus time. A highly linear fit ( R2>0.99 ) validates second-order kinetics, with the slope directly yielding the rate constant k2​ .

Workflow S1 1. Reagent Preparation S2 2. Thermal Equilibration S1->S2 S3 3. In Situ 1H-NMR Monitoring S2->S3 S4 4. Integration Validation S3->S4 S5 5. Kinetic Extraction S4->S5

Fig 2. Self-validating NMR workflow for extracting second-order rate constants.

References

  • Arnett, E. M., & Reich, R. (1980). "Electronic Effects on the Menschutkin Reaction. A Complete Kinetic and Thermodynamic Dissection of Alkyl Transfer to 3- and 4-Substituted Pyridines." Journal of the American Chemical Society (via Scribd).
  • "Solvent reorganisation as the driving force for rate changes of Menschutkin reactions in an ionic liquid.
  • "Ionic Liquids: Just Molten Salts After All?" PMC - NIH.
  • "Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjug

Sources

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1-Benzyl-4-carboxypyridinium bromide
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1-Benzyl-4-carboxypyridinium bromide
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